Product packaging for 2-Pyrrolidin-2-yl-benzothiazole(Cat. No.:CAS No. 359804-21-0)

2-Pyrrolidin-2-yl-benzothiazole

Cat. No.: B2763331
CAS No.: 359804-21-0
M. Wt: 204.29
InChI Key: YTKAWFHOEDFUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pyrrolidin-2-yl-benzothiazole is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2S B2763331 2-Pyrrolidin-2-yl-benzothiazole CAS No. 359804-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKAWFHOEDFUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359804-21-0
Record name 2-(pyrrolidin-2-yl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a primary synthesis pathway for 2-Pyrrolidin-2-yl-benzothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis leverages the well-established reaction between 2-aminothiophenol and a proline derivative, a robust method for constructing the 2-substituted benzothiazole scaffold.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature prominently in pharmaceuticals and functional materials due to their diverse biological activities.[1] The 2-substituted benzothiazole moiety, in particular, is a privileged scaffold in drug discovery, exhibiting properties such as antimicrobial, anticonvulsant, and antioxidant activities.[1] The target molecule, this compound, incorporates a pyrrolidine ring at the 2-position, a common structural motif in bioactive molecules that can influence physicochemical properties and target binding.

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acids or their derivatives.[2][3] This approach offers a direct and efficient route to the desired bicyclic system.

Core Synthesis Pathway: Condensation of 2-Aminothiophenol with N-Protected Proline

The most logical and experimentally supported pathway for the synthesis of this compound involves the condensation of 2-aminothiophenol with an N-protected proline derivative, followed by deprotection. This method is a specific application of the general synthesis of 2-substituted benzothiazoles from carboxylic acids. A particularly effective modern approach utilizes molecular iodine as a mild Lewis acid catalyst under solvent-free conditions, which aligns with the principles of green chemistry.[4]

Mechanistic Rationale

The reaction mechanism proceeds through several key steps. Initially, the carboxylic acid of the N-protected proline is activated. The nucleophilic amino group of 2-aminothiophenol then attacks the activated carbonyl carbon, leading to the formation of an amide intermediate. Subsequently, the thiol group of the 2-aminothiophenol derivative attacks the imine carbon, which is formed in situ. An intramolecular cyclization with concomitant dehydration then yields the benzothiazole ring. The final step involves the removal of the N-protecting group to yield the target compound.

To illustrate this process, a logical workflow is outlined below:

Synthesis_Pathway Reactants 2-Aminothiophenol + N-Boc-L-Proline Activation Carboxylic Acid Activation Reactants->Activation Iodine (catalyst) Solvent-free, Heat Amide_Formation Amide Intermediate Formation Activation->Amide_Formation Cyclization Intramolecular Cyclization & Dehydration Amide_Formation->Cyclization Protected_Product N-Boc-2-Pyrrolidin-2-yl- benzothiazole Cyclization->Protected_Product Deprotection Deprotection (e.g., TFA) Protected_Product->Deprotection Final_Product 2-Pyrrolidin-2-yl- benzothiazole Deprotection->Final_Product

References

The Chemical Properties and Research Potential of 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 2-Pyrrolidin-2-yl-benzothiazole (CAS No. 359804-21-0), a heterocyclic compound possessing significant, yet largely untapped, potential in medicinal chemistry. This molecule uniquely combines two "privileged scaffolds": the benzothiazole core, known for its wide spectrum of pharmacological activities, and the sp³-rich pyrrolidine ring, which is instrumental in creating compounds with improved three-dimensional complexity and physicochemical properties. While extensive research exists for the broader classes of benzothiazole and pyrrolidine derivatives, the specific C-C linked isomer, this compound, remains an under-investigated chemical entity.[1] This guide synthesizes available data on its core components to delineate its fundamental chemical properties, propose robust synthetic and analytical protocols, and outline a strategic framework for future research. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights required to explore this promising molecule for novel therapeutic applications.

Introduction: A Fusion of Two Privileged Scaffolds

In the landscape of drug discovery, "privileged structures" are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity.[1] The strategic combination of such scaffolds is a cornerstone of modern medicinal chemistry. This compound is a prime example of this design philosophy, integrating the distinct and complementary advantages of the benzothiazole and pyrrolidine moieties.

The Benzothiazole Core: A Versatile Pharmacophore

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a mainstay in a vast array of biologically active compounds.[1] Its rigid, planar structure and diverse functionalization points allow for fine-tuning of electronic and steric properties. This versatility has led to the development of benzothiazole-based agents with a remarkable range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective activities.[2][3][4] The continued exploration of benzothiazole derivatives is driven by their proven clinical efficacy and the ongoing potential to discover novel agents for a multitude of diseases.[1]

The Pyrrolidine Ring: A Gateway to Three-Dimensional Chemical Space

The five-membered, saturated pyrrolidine ring is one of the most prevalent nitrogen heterocycles in medicinal chemistry.[5] Its significance stems from several key attributes:

  • sp³-Hybridization: The non-planar, puckered nature of the ring allows for the exploration of three-dimensional pharmacophore space, often leading to improved binding affinity and selectivity compared to flat, aromatic systems.[5]

  • Stereochemical Complexity: The presence of stereogenic centers provides opportunities to develop stereoisomers with distinct biological profiles and target interactions.[5]

  • Physicochemical Modulation: The pyrrolidine scaffold, particularly its basic nitrogen atom, is a critical handle for modifying key drug-like properties such as solubility, lipophilicity, and metabolic stability.[1]

This compound: A Structurally Distinct Isomer

The title compound, this compound, is defined by the direct carbon-carbon bond between the C2 position of the benzothiazole ring and the C2 position of the pyrrolidine ring. This distinguishes it from the more commonly studied 2-(pyrrolidin-1-yl)benzothiazole isomers, where the linkage occurs through the pyrrolidine nitrogen.[1][6] This specific C-C linkage presents a unique spatial arrangement and electronic profile, suggesting that its biological activities may differ significantly from its N-linked counterparts. The lack of extensive research on this particular isomer highlights a significant opportunity for novel discovery.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to any research and development program. While experimental data for this compound is not widely published, we can establish its core identity and predict key properties based on its structure.

Core Chemical Data
PropertyValueSource
CAS Number 359804-21-0[7][8]
Molecular Formula C₁₁H₁₂N₂S[7][8][9]
Molecular Weight 204.30 g/mol [7]
Hazard Classification Irritant[7]
Predicted Physicochemical Properties for Drug Development

The following properties, crucial for predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, are computed based on structurally similar compounds.

PropertyPredicted ValueSignificance in Drug Development
XLogP3-AA ~2.5 - 4.0An indicator of lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 1The N-H group on the pyrrolidine ring can engage in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 2The nitrogen atoms in the benzothiazole and pyrrolidine rings can act as hydrogen bond acceptors.
Rotatable Bond Count 1The C-C bond between the two rings allows for conformational flexibility, which can be critical for receptor binding.
Spectroscopic Characterization Protocol

Structural confirmation is paramount. The following outlines the expected spectroscopic signatures for this compound.

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Benzothiazole Protons: Expect four distinct signals in the aromatic region (~7.0-8.2 ppm), corresponding to the protons on the benzene ring. The coupling patterns (doublets, triplets) will be indicative of their relative positions.

    • Pyrrolidine Protons: Expect a series of multiplets in the aliphatic region (~1.8-4.5 ppm). The proton at the C2 position (methine) will likely be a multiplet coupled to the adjacent CH₂ group. The N-H proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR:

    • Benzothiazole Carbons: Expect signals for the nine carbons of the benzothiazole core. The C2 carbon, attached to the pyrrolidine, will be a key quaternary signal in the ~160-175 ppm range. The other aromatic carbons will appear between ~110-155 ppm.

    • Pyrrolidine Carbons: Expect four signals in the aliphatic region, corresponding to the four distinct carbons of the pyrrolidine ring.

2.3.2 Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): In positive ion mode, the primary species observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 205.31. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Synthesis and Derivatization Strategies

An efficient and scalable synthetic route is the first critical step in exploring a new chemical entity. The most established method for creating 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carbonyl-containing compound.[1][10][11]

Proposed Synthetic Workflow

This protocol describes a plausible and efficient two-step synthesis starting from commercially available L-Proline.

Synthesis_Workflow Proline L-Proline PCC PCC or Dess-Martin (Oxidation) Proline->PCC Step 1 Precursor Pyrrolidine-2- carboxaldehyde (Precursor) PCC->Precursor Condensation Condensation (e.g., EtOH, reflux) Precursor->Condensation Step 2 Aminothiophenol 2-Aminothiophenol Aminothiophenol->Condensation Step 2 Target 2-Pyrrolidin-2-yl- benzothiazole (Target Molecule) Condensation->Target

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

  • Step 1: Oxidation of L-Prolinol to Pyrrolidine-2-carboxaldehyde.

    • Rationale: L-Prolinol (derived from the reduction of L-Proline) is oxidized to the corresponding aldehyde, which is the required electrophile for the subsequent condensation reaction. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are chosen to prevent over-oxidation.

    • Methodology:

      • Dissolve L-Prolinol in a suitable anhydrous solvent (e.g., dichloromethane).

      • Add the oxidizing agent (e.g., 1.1 equivalents of PCC) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

      • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is often used immediately in the next step due to potential instability.

  • Step 2: Condensation with 2-Aminothiophenol.

    • Rationale: This is the key ring-forming step. The nucleophilic thiol group of 2-aminothiophenol attacks the aldehyde carbonyl, and subsequent intramolecular cyclization and dehydration yield the benzothiazole ring.

    • Methodology:

      • Dissolve the crude pyrrolidine-2-carboxaldehyde and 2-aminothiophenol (1.0 equivalent) in a solvent such as ethanol.

      • Heat the mixture to reflux for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

      • Upon completion, cool the reaction mixture to room temperature.

      • Remove the solvent under reduced pressure.

      • Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Avenues for Derivatization in SAR Studies

To explore the structure-activity relationship (SAR), the parent molecule can be systematically modified.[1]

Derivatization_Strategy cluster_0 Benzothiazole Ring Modification cluster_1 Pyrrolidine Ring Modification Core This compound B_EWG Add Electron- Withdrawing Groups (e.g., -Cl, -NO2) Core->B_EWG Vary Electronics B_EDG Add Electron- Donating Groups (e.g., -OCH3, -CH3) Core->B_EDG Vary Electronics P_N_Alk N-Alkylation Core->P_N_Alk Modify Polarity/ Solubility P_N_Acyl N-Acylation Core->P_N_Acyl Introduce H-bond Acceptors P_C_Sub Substitution on C3, C4, or C5 Core->P_C_Sub Explore Steric Interactions Biological_Potential Scaffold1 Benzothiazole Core (Privileged Scaffold) CoreMolecule This compound Scaffold1->CoreMolecule Structural Fusion Scaffold2 Pyrrolidine Ring (sp3-Rich Scaffold) Scaffold2->CoreMolecule Structural Fusion Target1 Oncology (e.g., Kinase Inhibition, Antiproliferative) CoreMolecule->Target1 Hypothesized Activity Target2 Neurodegenerative Disease (e.g., MAO-B, BuChE Inhibition) CoreMolecule->Target2 Hypothesized Activity Target3 Infectious Disease (Antibacterial, Antifungal) CoreMolecule->Target3 Hypothesized Activity Research_Workflow A 1. Synthetic Route Optimization & Scale-Up B 2. Comprehensive Biological Screening (In Vitro) A->B C Hit Identification (Potency & Selectivity) B->C D 3. Mechanism of Action (MoA) Studies C->D Identified 'Hit' E 4. Structure-Activity Relationship (SAR) Studies C->E Identified 'Hit' F Lead Optimization D->F E->F

References

An In-Depth Technical Guide to 2-Pyrrolidin-2-yl-benzothiazole: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Pyrrolidin-2-yl-benzothiazole, a heterocyclic compound positioned at the intersection of two pharmacologically significant scaffolds. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with forward-looking analysis, offering a roadmap for exploring the therapeutic potential of this under-investigated molecule.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" offer a versatile platform for interacting with a wide range of biological targets. The benzothiazole nucleus is a quintessential example of such a scaffold.[1][2][3] Comprising a benzene ring fused to a thiazole ring, this bicyclic heterocycle is a cornerstone in the design of agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]

Concurrently, the simple five-membered pyrrolidine ring is a ubiquitous feature in natural products and synthetic drugs.[7] Its non-planar, saturated structure provides three-dimensional diversity, crucial for optimizing steric interactions within protein binding pockets, thereby enhancing potency and selectivity.[7]

The topic of this guide, This compound , represents a unique convergence of these two powerful moieties. Unlike the more commonly studied N-linked 2-(pyrrolidin-1-yl)benzothiazole, this isomer features a direct carbon-carbon bond between the stereocenter at the C2 position of the pyrrolidine ring and the C2 position of the benzothiazole core. This structural distinction presents a novel chemical entity for which a significant research gap exists.[8] This document aims to bridge that gap by providing a detailed analysis of its structure, proposing robust synthetic and analytical strategies, and outlining promising avenues for pharmacological investigation.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its chemical formula and unique identifiers. A summary of its core properties is presented below.

PropertyValueSource(s)
CAS Number 359804-21-0[9][10]
Molecular Formula C₁₁H₁₂N₂S[9][10]
Molecular Weight 204.30 g/mol [11]
Canonical SMILES C1CC(NC1)C2=NC3=CC=CC=C3S2[8]
InChI InChI=1S/C11H12N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2[8]

Key Structural Features:

  • Benzothiazole Core: A planar, aromatic system that is electron-rich and capable of participating in π-stacking and hydrogen bonding interactions. Substitutions on this ring are known to modulate biological activity.[3]

  • Pyrrolidine Ring: A saturated, non-aromatic heterocycle. Its C2 position is a chiral center, meaning the molecule can exist as (R) and (S) enantiomers. This stereochemistry is critical, as different enantiomers can exhibit vastly different biological profiles.

  • C-C Linkage: The direct linkage between the two rings provides a rigid connection that influences the overall conformation of the molecule, distinguishing it from more flexible, N-linked analogues.

2D structure of this compound.

Proposed Synthetic Strategies

While specific synthetic procedures for this compound are not prevalent in the literature, its structure strongly suggests a synthesis based on the well-established condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.[12] The key precursor would be L-proline or D-proline, which provides the necessary pyrrolidine ring with its C2 carboxyl group ready for cyclization.

Hypothetical Protocol: Phillips Condensation

The Phillips condensation reaction, or a modern variation thereof, is the most logical approach. This involves the reaction of 2-aminothiophenol with a carboxylic acid (or its activated form) at elevated temperatures, often with a dehydrating agent or catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask, add 2-aminothiophenol (1.0 eq) and L-proline (1.1 eq).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) or a similar dehydrating condensation agent (e.g., Eaton's reagent) as the solvent and catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 180-220°C. The high temperature is necessary to drive the condensation and subsequent cyclization.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.

  • Purification: Collect the crude solid by filtration. Purify the product via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(S)-Pyrrolidin-2-yl-benzothiazole.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Work-up & Purification A 2-Aminothiophenol C Mix in Polyphosphoric Acid (PPA) A->C B L-Proline B->C D Heat to 180-220°C (Inert Atmosphere) C->D E Reaction Monitoring (TLC) D->E F Quench on Ice & Neutralize E->F G Filtration F->G H Column Chromatography or Recrystallization G->H I Pure 2-(S)-Pyrrolidin-2-yl-benzothiazole H->I

Proposed workflow for the synthesis of this compound.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed for unambiguous structural validation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will be critical for confirming the presence of both the benzothiazole and pyrrolidine rings. Expected signals include aromatic protons (7-9 ppm range) for the benzothiazole and aliphatic protons for the pyrrolidine ring (1.5-4.0 ppm range). The methine proton at the C2 position of the pyrrolidine will be a key diagnostic signal.

    • ¹³C NMR: This will show distinct signals for the aromatic carbons of the benzothiazole and the aliphatic carbons of the pyrrolidine, confirming the carbon skeleton. The C2 carbon of the benzothiazole will appear at a characteristic downfield shift (~160-170 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₁H₁₂N₂S) by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: Key functional groups will give characteristic absorption bands. Look for N-H stretching from the pyrrolidine (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N stretching from the thiazole ring (~1600 cm⁻¹).

  • Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the (R) and (S) enantiomers, confirming the enantiomeric purity of the product synthesized from a chiral proline starting material.

Potential Pharmacological Significance and Future Research Directions

The true value of this compound lies in its unexplored therapeutic potential. Based on the extensive pharmacology of its constituent scaffolds, we can logically propose several high-priority areas for investigation.[8]

Hypothesized Biological Activities:

  • Anticancer: 2-Arylbenzothiazoles are well-known for their potent and selective anticancer activities.[2] The pyrrolidine moiety could enhance cell permeability or provide new interaction points with anticancer targets like protein kinases or tubulin.

  • Neuroprotective: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS).[6] The pyrrolidine scaffold is also present in many CNS-active drugs.[7] Therefore, screening for activity against neurodegenerative diseases like Alzheimer's and Parkinson's is highly warranted.

  • Antimicrobial: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[13][14] This derivative should be tested against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory: Many benzothiazole derivatives exhibit anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[5][15]

A Proposed Research Cascade:

To systematically explore this molecule's potential, a tiered screening approach is recommended.

G A Synthesis & Purification of Enantiomers (R and S) B Primary In Vitro Screening (Broad Target Panels) A->B High-Purity Compound C Hit Identification (Potency & Selectivity) B->C Initial Activity Data D Secondary Assays (Cell-based Models) C->D Confirmed Hits E Mechanism of Action Studies (Target Deconvolution) D->E Cellular Activity F Lead Optimization (SAR Studies) E->F Validated Target G In Vivo Efficacy & PK/PD (Animal Models) F->G Optimized Leads

Proposed cascade for pharmacological evaluation.

Conclusion

This compound stands as a molecule of significant promise, born from the union of two of medicinal chemistry's most productive scaffolds. While currently under-researched, its unique structure, featuring a chiral C-C linkage, offers a compelling opportunity for the discovery of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a clear path for its creation and characterization. The true journey, however, begins with its pharmacological evaluation. By systematically screening this compound for anticancer, neuroprotective, and antimicrobial activities, the research community can unlock its potential and pave the way for a new class of benzothiazole-based therapeutics.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Benzothiazole Chemistry

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This has led to the development of numerous benzothiazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its biological and physicochemical properties, making it a fertile ground for drug discovery.[1]

This guide focuses on a specific, yet largely uncharacterized derivative: 2-Pyrrolidin-2-yl-benzothiazole . While the broader class of 2-substituted benzothiazoles has been extensively studied, this particular isomer, with the pyrrolidine ring directly attached at its second carbon, represents a significant research gap.[1] This document aims to bridge this gap by providing a comprehensive overview of the known activities of structurally related compounds and, from this, postulating a putative mechanism of action for this compound. Furthermore, we will outline a rigorous experimental framework to validate these hypotheses, offering a clear roadmap for future research in this promising area.

I. The Benzothiazole Core and the Significance of the Pyrrolidine Moiety

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, provides a rigid, aromatic platform that can be readily functionalized. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is also a common motif in bioactive molecules and natural products.[5] The combination of these two moieties in this compound is anticipated to confer unique pharmacological properties.

Derivatives of benzothiazole containing a pyrrolidine ring have demonstrated significant potential in several therapeutic areas. For instance, certain pyrrolidin-2-one linked benzothiazoles have been explored as inhibitors of monoacylglycerol lipase (MAGL), a target for pain management.[1] Moreover, benzothiazole derivatives bearing a pyrrolidin-1-yl substituent have shown promise as multi-target-directed ligands for Alzheimer's disease, inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[6][7]

II. Postulated Mechanism of Action: A Hypothesis-Driven Approach

Given the absence of direct experimental data for this compound, we can hypothesize its mechanism of action based on the established activities of its structural analogs. The primary areas of investigation should focus on its potential as an anticancer agent and a neuroprotective agent.

A. Putative Anticancer Activity

Many 2-substituted benzothiazole derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines.[1][8] The proposed mechanism for this activity often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.

Hypothesized Molecular Targets for Anticancer Activity:

  • Tyrosine Kinases: Many benzothiazole derivatives are known to inhibit tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival.

  • Topoisomerases: Disruption of DNA replication and repair through the inhibition of topoisomerases is another potential mechanism.

  • Apoptosis Induction: The compound may trigger programmed cell death (apoptosis) in cancer cells through either intrinsic or extrinsic pathways.

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of this compound.

Anticancer_Mechanism cluster_cell Cancer Cell Compound This compound Receptor Tyrosine Kinase Receptor Compound->Receptor Inhibition Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation

Caption: Hypothetical inhibition of a tyrosine kinase receptor by this compound, leading to the downregulation of pro-survival signaling pathways.

B. Putative Neuroprotective Activity

The presence of the pyrrolidine moiety suggests a potential for neuroprotective activity, particularly in the context of neurodegenerative diseases like Alzheimer's.[6][7]

Hypothesized Molecular Targets for Neuroprotective Activity:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes would increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in Alzheimer's therapy.

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and modulate neurotransmitter levels.

  • Histamine H3 Receptor (H3R): Antagonism of H3R has been shown to have pro-cognitive effects.

The following diagram illustrates a potential multi-target mechanism for the neuroprotective effects of this compound.

Neuroprotective_Mechanism Compound This compound AChE AChE Inhibition Compound->AChE BuChE BuChE Inhibition Compound->BuChE MAO_B MAO-B Inhibition Compound->MAO_B Cognitive_Enhancement Cognitive Enhancement AChE->Cognitive_Enhancement BuChE->Cognitive_Enhancement Neuroprotection Neuroprotection MAO_B->Neuroprotection

Caption: Postulated multi-target neuroprotective mechanism of this compound.

III. Experimental Protocols for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is essential. The following protocols outline the key steps to investigate the mechanism of action of this compound.

A. Synthesis and Characterization

The first crucial step is the efficient and scalable synthesis of high-purity this compound. A likely synthetic route involves the condensation of 2-aminothiophenol with a suitable pyrrolidine-based precursor.[1][3]

Step-by-Step Synthesis Protocol (Illustrative):

  • Reactant Preparation: Dissolve 2-aminothiophenol and 2-formyl-1-(tert-butoxycarbonyl)pyrrolidine in a suitable solvent (e.g., ethanol).

  • Condensation: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Deprotection: If a protecting group is used (e.g., Boc), perform a deprotection step using an appropriate reagent (e.g., trifluoroacetic acid).

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

B. In Vitro Biological Screening

A comprehensive biological evaluation is necessary to identify the primary pharmacological activities.

1. Anticancer Activity Screening:

  • Cell Viability Assay (MTT or CellTiter-Glo):

    • Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add the MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC50 concentration.

    • Stain the cells with Annexin V-FITC and propidium iodide.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

2. Neuroprotective Activity Screening:

  • Cholinesterase Inhibition Assay (Ellman's Method):

    • Prepare a reaction mixture containing acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) as the substrate, DTNB (Ellman's reagent), and the respective enzyme.

    • Add varying concentrations of this compound to the reaction mixture.

    • Measure the rate of color change at 412 nm, which is proportional to the enzyme activity.

    • Calculate the IC50 value for the inhibition of each enzyme.

  • MAO-B Inhibition Assay:

    • Use a commercially available MAO-B inhibitor screening kit.

    • Follow the manufacturer's protocol to measure the inhibition of MAO-B activity in the presence of the test compound.

    • Determine the IC50 value.

The following workflow diagram illustrates the experimental approach for elucidating the mechanism of action.

Experimental_Workflow Synthesis Synthesis & Characterization of this compound In_Vitro_Screening In Vitro Biological Screening Synthesis->In_Vitro_Screening Anticancer_Assays Anticancer Assays (MTT, Apoptosis) In_Vitro_Screening->Anticancer_Assays Neuro_Assays Neuroprotective Assays (AChE, BuChE, MAO-B) In_Vitro_Screening->Neuro_Assays Hit_Identification Hit Identification & Potency Determination Anticancer_Assays->Hit_Identification Neuro_Assays->Hit_Identification Mechanism_Studies Detailed Mechanism of Action Studies Hit_Identification->Mechanism_Studies Target_Identification Molecular Target Identification (e.g., Kinase Profiling, Proteomics) Mechanism_Studies->Target_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Studies->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A comprehensive workflow for the investigation of this compound's mechanism of action.

IV. Quantitative Data Summary (Hypothetical)

Once experimental data is obtained, it should be summarized in a clear and concise format. The following table provides a template for presenting the results of the initial in vitro screening.

Assay Target IC50 (µM)
Anticancer MCF-7 (Breast Cancer)To be determined
A549 (Lung Cancer)To be determined
Neuroprotective Acetylcholinesterase (AChE)To be determined
Butyrylcholinesterase (BuChE)To be determined
Monoamine Oxidase B (MAO-B)To be determined

V. Future Perspectives and Conclusion

The exploration of this compound holds significant potential for the discovery of novel therapeutic agents. The current lack of specific research on this isomer presents a unique opportunity for innovation in medicinal chemistry. The hypothesis-driven approach outlined in this guide, combining insights from structurally related compounds with a rigorous experimental plan, provides a solid foundation for uncovering its mechanism of action and potential therapeutic applications.

By systematically investigating its anticancer and neuroprotective properties, researchers can elucidate the structure-activity relationships and identify key molecular targets. This knowledge will be instrumental in the design and development of more potent and selective analogs, ultimately contributing to the advancement of new therapies for complex diseases. The journey to fully understand the pharmacological profile of this compound is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

Navigating the Frontier of Drug Discovery: A Technical Guide to 2-Pyrrolidin-2-yl-benzothiazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Untapped Potential of the 2-Pyrrolidin-2-yl Moiety

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The versatility of the benzothiazole nucleus, particularly the amenability of its 2-position to substitution, has made it a focal point for the development of novel therapeutics.[4]

This guide delves into a specific, yet underexplored, derivative: 2-Pyrrolidin-2-yl-benzothiazole (CAS 359804-21-0). While this compound is commercially available for research purposes, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its synthesis, characterization, and biological evaluation.[5][6] This knowledge gap presents a unique opportunity for investigation and discovery.

This document serves as a technical resource for researchers poised to explore this frontier. It will provide a proposed synthetic pathway, a roadmap for characterization, a comprehensive analysis of structurally related analogs to infer potential biological activities, and a forward-looking perspective on future research directions.

Physicochemical Properties and Characterization of the Core Molecule

While experimental data is scarce, the fundamental physicochemical properties of this compound can be derived from its structure.

PropertyValueSource
CAS Number 359804-21-0[5][6]
Molecular Formula C₁₁H₁₂N₂S[5][6]
Molecular Weight 204.29 g/mol [5][6]
Standard Characterization Protocol

A crucial first step in studying this molecule is the unambiguous confirmation of its structure and purity. The following spectroscopic techniques are standard for the characterization of novel benzothiazole derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the precise structure. ¹H NMR will confirm the number and connectivity of protons on both the benzothiazole and pyrrolidine rings, while ¹³C NMR will identify all unique carbon environments.[7]

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks for the benzothiazole ring system, including C=N and C-S stretching vibrations, would be expected.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement.[7]

Proposed Synthetic Methodology: A Roadmap to the Core Scaffold

Drawing from established methods for the synthesis of 2-substituted benzothiazoles, a plausible and efficient synthetic route for this compound can be proposed. The most common and effective method involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing precursor.

The Condensation Reaction: A Mechanistic Overview

The reaction of 2-aminothiophenol with an aldehyde or a carboxylic acid derivative is a cornerstone of benzothiazole synthesis. The mechanism generally proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring.

G cluster_0 Proposed Synthesis of this compound A 2-Aminothiophenol C Intermediate Adduct A->C + B N-Boc-L-prolinal B->C D Benzothiazoline Intermediate C->D Cyclization E N-Boc-2-Pyrrolidin-2-yl-benzothiazole D->E Oxidation F This compound E->F Deprotection (e.g., TFA) G cluster_0 Structure-Activity Relationship of 2-Amino-Substituted Benzothiazole Analogs A Benzothiazole Core B 2-Pyrrolidin-1-yl A->B Analog C 2-Piperazin-1-yl A->C Analog D 2-Morpholin-4-yl A->D Analog E Anticancer Activity B->E F Antimicrobial Activity B->F C->E G Neuroprotective Effects D->G

References

2-Pyrrolidin-2-yl-benzothiazole: An Unexplored Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Benzothiazole Core

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This bicyclic heterocyclic system, formed by the fusion of a benzene and a thiazole ring, offers a versatile scaffold for the development of novel therapeutic agents.[1] The unique electronic properties and structural rigidity of the benzothiazole nucleus allow it to interact with a diverse range of biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[2] Substitution at the 2-position of the benzothiazole ring has been a particularly fruitful strategy for modulating its biological profile. The introduction of various functionalities at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on a specific, yet underexplored, derivative: 2-Pyrrolidin-2-yl-benzothiazole . While the broader class of 2-substituted benzothiazoles is well-documented, this particular molecule, identified by CAS number 359804-21-0, remains largely uncharacterized in publicly available scientific literature.[3] This guide will, therefore, synthesize the available information on related compounds to provide a foundational understanding of its probable characteristics and outline a strategic path for its future investigation. The presence of the pyrrolidine ring, another important pharmacophore in drug discovery, suggests that this compound could possess unique biological activities worthy of exploration.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 359804-21-0[3]
Molecular Formula C₁₁H₁₂N₂S[3]
Molecular Weight 204.29 g/mol [3]

Synthetic Pathways: A Roadmap to this compound

Conceptual Synthetic Workflow

The synthesis would likely proceed via the cyclocondensation of 2-aminothiophenol with a pyrrolidine-2-carboxaldehyde or a related derivative. This reaction is typically catalyzed by an acid or can be promoted by microwave irradiation to enhance reaction rates and yields.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_product Product 2_aminothiophenol 2-Aminothiophenol condensation Cyclocondensation 2_aminothiophenol->condensation pyrrolidine_precursor Pyrrolidine-2-carboxaldehyde or derivative pyrrolidine_precursor->condensation target_molecule This compound condensation->target_molecule Formation of benzothiazole ring catalyst Acid Catalyst or Microwave Irradiation catalyst->condensation G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development synthesis Optimized Synthesis characterization Spectroscopic Analysis (NMR, MS, IR) synthesis->characterization anticancer Anticancer Assays (e.g., MTT, Flow Cytometry) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial other_activities Anti-inflammatory, etc. characterization->other_activities moa Mechanism of Action (Target Identification) anticancer->moa antimicrobial->moa sar Structure-Activity Relationship (SAR) Studies moa->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo

References

Spectroscopic Characterization of 2-Pyrrolidin-2-yl-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-Pyrrolidin-2-yl-benzothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of its constituent moieties—benzothiazole and pyrrolidine—to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a molecule of significant interest in medicinal chemistry, integrating two important pharmacophores: the benzothiazole ring, known for its diverse biological activities, and the pyrrolidine ring, a common scaffold in natural products and pharmaceuticals. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. This guide provides a detailed examination of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole ring and the aliphatic protons of the pyrrolidine ring.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4, H-7 (Benzothiazole)7.8 - 8.1Multiplet2H
H-5, H-6 (Benzothiazole)7.3 - 7.5Multiplet2H
H-2' (Pyrrolidine)~4.5 - 5.0Triplet1H
H-5' (Pyrrolidine)~3.0 - 3.5Multiplet2H
H-3', H-4' (Pyrrolidine)~1.8 - 2.2Multiplet4H
NH (Pyrrolidine)Broad singlet1H

Expert Interpretation:

The aromatic protons of the benzothiazole moiety are expected to appear in the downfield region (7.3-8.1 ppm) due to the deshielding effect of the aromatic ring current.[1][2] The protons at positions 4 and 7 are typically the most deshielded. The single proton at the chiral center of the pyrrolidine ring (H-2') is directly attached to the electron-withdrawing benzothiazole ring, causing a significant downfield shift to approximately 4.5-5.0 ppm. The methylene protons of the pyrrolidine ring will appear in the upfield region, with the protons adjacent to the nitrogen (H-5') being more deshielded than the others.[3][4] The N-H proton of the pyrrolidine ring is expected to be a broad signal, the chemical shift of which can be highly dependent on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Benzothiazole)~170 - 175
C-3a, C-7a (Benzothiazole)~135, ~152
C-4, C-5, C-6, C-7 (Benzothiazole)120 - 130
C-2' (Pyrrolidine)~70 - 75
C-5' (Pyrrolidine)~45 - 50
C-3', C-4' (Pyrrolidine)~25 - 35

Expert Interpretation:

The C-2 carbon of the benzothiazole ring, being part of an imine-like C=N bond and attached to the pyrrolidine ring, is expected to be the most downfield signal.[5][6][7] The aromatic carbons of the benzothiazole ring will resonate in the typical range of 120-152 ppm.[5][6][7] For the pyrrolidine moiety, the chiral carbon C-2' will be significantly deshielded due to its direct attachment to the benzothiazole ring. The C-5' carbon, adjacent to the nitrogen, will also be downfield compared to the other two pyrrolidine carbons (C-3' and C-4').[8]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
~3300 - 3400N-H stretch (pyrrolidine)
~3000 - 3100C-H stretch (aromatic)
~2850 - 2960C-H stretch (aliphatic)
~1600 - 1650C=N stretch (benzothiazole)
~1450 - 1580C=C stretch (aromatic ring)
~1200 - 1300C-N stretch
~700 - 800C-S stretch

Expert Interpretation:

The IR spectrum is expected to show a characteristic N-H stretching band for the secondary amine in the pyrrolidine ring around 3300-3400 cm⁻¹.[9][10][11] Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.[9][10][11] The C=N stretching vibration of the benzothiazole ring is a key diagnostic peak, expected in the 1600-1650 cm⁻¹ region.[12][13] The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1580 cm⁻¹ range.[13][14]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment (or pure KBr for pellet method) and subtract it from the sample spectrum.

IR_MS_Workflow cluster_IR IR Analysis cluster_MS Mass Spectrometry Sample_Prep_IR Sample Preparation (KBr Pellet or ATR) Acquisition_IR Data Acquisition (FTIR Spectrometer) Sample_Prep_IR->Acquisition_IR Processing_IR Background Subtraction Acquisition_IR->Processing_IR Interpretation_IR Functional Group ID Processing_IR->Interpretation_IR Sample_Prep_MS Sample Introduction (e.g., Direct Infusion) Ionization Ionization (e.g., ESI or EI) Sample_Prep_MS->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Detection Detection & Data Output Mass_Analysis->Detection

Caption: Workflow for IR and Mass Spectrometry analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data:

Ionm/z (predicted)Interpretation
[M+H]⁺219.08Molecular ion peak (protonated)
[M]⁺˙218.07Molecular ion peak (radical cation)
C₇H₄NS⁺134.01Benzothiazole fragment
C₄H₈N⁺70.07Pyrrolidine fragment

Expert Interpretation:

The molecular weight of this compound is 218.30 g/mol . In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 219.08 would be the most prominent peak. In electron ionization (EI), the molecular ion peak [M]⁺˙ at m/z 218.07 would be observed. Key fragmentation pathways would likely involve the cleavage of the bond between the pyrrolidine and benzothiazole rings, leading to fragments corresponding to the benzothiazole cation (m/z 134.01) and the pyrrolidine cation (m/z 70.07).

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation patterns).

  • Acquisition Parameters:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

    • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to achieve a stable signal.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented data, based on the well-established spectral characteristics of its benzothiazole and pyrrolidine components, serves as a robust reference for researchers engaged in the synthesis, purification, and characterization of this and related compounds. The detailed experimental protocols offer a standardized approach to obtaining high-quality data for structural verification.

References

Unlocking the Therapeutic Potential of 2-Pyrrolidin-2-yl-benzothiazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, represents a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Derivatives of this versatile scaffold have found applications as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][4] Notably, the nature and position of substituents on the benzothiazole ring system strongly influence its biological activity.[5] This guide focuses on a specific, yet underexplored derivative, 2-Pyrrolidin-2-yl-benzothiazole , and outlines a comprehensive strategy for identifying and validating its potential therapeutic targets. While direct research on this particular molecule is limited, this document will leverage the extensive knowledge of the broader benzothiazole class to propose a rational, evidence-based approach for its investigation.[6]

The Landscape of 2-Substituted Benzothiazoles: Known Targets and Mechanisms of Action

The substituent at the 2-position of the benzothiazole ring is a key determinant of its pharmacological profile.[5][7] A vast body of research on 2-substituted benzothiazoles provides a fertile ground for hypothesizing the potential therapeutic targets of this compound.

Anticancer Activity: A Prominent Feature

A significant portion of research on benzothiazole derivatives has been concentrated in oncology.[2][4] Several mechanisms of action have been elucidated for various 2-substituted benzothiazoles, suggesting a number of potential targets for our lead compound.

  • Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][8]

    • Tyrosine Kinases: Receptors like EGFR, VEGFR, and non-receptor tyrosine kinases such as c-MET and ABL have been identified as targets.[1][9]

    • Serine/Threonine Kinases: The PI3K/AKT/mTOR pathway, a central hub for cell growth and survival, is a known target for benzothiazole-based inhibitors.[10][11] Casein Kinase 2 (CK2) is another serine/threonine kinase target implicated in cancer.[8]

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK4 and CDK6, which control cell cycle progression, has been observed with some benzothiazole derivatives.[9]

  • Topoisomerase Inhibition: Certain 2-aminobenzothiazole derivatives have demonstrated the ability to inhibit topoisomerase I and II, enzymes essential for DNA replication and repair in rapidly dividing cancer cells.[8][12]

  • Induction of Apoptosis: Benzothiazole derivatives have been shown to induce programmed cell death in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways.[2]

Neuroprotective Potential

The benzothiazole scaffold is also present in compounds with neuroprotective properties. Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), is a notable example.[1] The mechanisms underlying the neuroprotective effects of benzothiazole derivatives are multifaceted and may involve:

  • Modulation of glutamate neurotransmission.

  • Inhibition of oxidative stress.

  • Anti-inflammatory effects within the central nervous system.

Antimicrobial and Anti-inflammatory Applications

Derivatives of benzothiazole have exhibited significant activity against a range of pathogens, including bacteria, fungi, and viruses.[13][14] Their anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.[15]

Proposed Therapeutic Targets for this compound: A Hypothesis-Driven Approach

Based on the established activities of the benzothiazole scaffold, we can formulate a set of hypotheses regarding the potential therapeutic targets of this compound. The presence of the pyrrolidine ring at the 2-position introduces a unique structural feature that could confer novel target specificity.

Hypothesized Target Classes:

  • Protein Kinases: The pyrrolidine moiety could facilitate specific interactions within the ATP-binding pocket of various kinases.

  • DNA-Interacting Enzymes: The planar benzothiazole core coupled with the pyrrolidin ring may allow for intercalation with DNA and subsequent inhibition of enzymes like topoisomerases.

  • G-Protein Coupled Receptors (GPCRs): The structural features of the molecule may enable it to act as a ligand for various GPCRs, potentially modulating a range of physiological responses.

  • Metabolic Enzymes: Inhibition of enzymes involved in disease-related metabolic pathways is another plausible mechanism. For instance, microsomal triglyceride transfer protein (MTP) has been identified as a target for some benzothiazole derivatives.[16]

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for the deconvolution of the therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy, from initial screening to in-depth validation.

Target Identification Workflow

This workflow is designed to broadly screen for potential protein targets of the compound of interest.

G cluster_0 Target Identification A This compound B Affinity Chromatography A->B Immobilize on resin C Protein Microarray Screening A->C Probe array D Computational Docking A->D Virtual screen against protein library E Mass Spectrometry (LC-MS/MS) B->E Elute bound proteins F Hit Protein Identification C->F D->F E->F G Bioinformatics Analysis F->G Pathway & Disease Association H Prioritized Target List G->H

Caption: Workflow for initial identification of protein targets.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly altering its core structure.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

  • Affinity Pull-down: Incubate the cell lysate with the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a denaturing buffer.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pull-down experiment compared to a control (e.g., beads without the compound).

Target Validation Workflow

Once a list of potential targets is generated, a rigorous validation process is crucial to confirm the biological relevance of these interactions.

G cluster_1 Target Validation I Prioritized Target List J Biophysical Assays (SPR, ITC) I->J Binding Affinity K Enzymatic/Functional Assays I->K Functional Modulation L Cellular Thermal Shift Assay (CETSA) I->L In-cell Binding M Target Engagement Confirmed J->M K->M L->M N Gene Knockdown/Knockout (siRNA, CRISPR) M->N O Phenotypic Rescue/Mimicry N->O P Validated Therapeutic Target O->P

Caption: Workflow for validating identified therapeutic targets.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the chosen cell line and treat with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation and quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Case Study: Investigating Anticancer Potential via Kinase Inhibition

Given the prevalence of kinase inhibition among benzothiazole derivatives, a focused investigation into this mechanism is a logical starting point for assessing the anticancer potential of this compound.

Proposed Signaling Pathway for Investigation

The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it an attractive therapeutic target.[11]

G cluster_2 Hypothesized PI3K/AKT/mTOR Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-Pyrrolidin-2-yl- benzothiazole Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

In Vitro Cytotoxicity Data of Structurally Related Benzothiazoles

While data for this compound is not available, the following table summarizes the IC50 values of other 2-substituted benzothiazole derivatives against various cancer cell lines, illustrating the potential for potent anticancer activity within this class of compounds.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012
SW620 (Colon)0.0043
A549 (Lung)0.044
HepG2 (Liver)0.048
Indole-based hydrazine carboxamide scaffoldHT29 (Colon)0.015
Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Assay Principle: A biochemical assay to measure the ability of this compound to inhibit the activity of a purified kinase (e.g., PI3K).

  • Materials: Purified recombinant kinase, substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the kinase activity as a function of the compound concentration and determine the IC50 value.

Future Perspectives and Conclusion

The benzothiazole scaffold continues to be a source of promising new therapeutic agents.[1][4] While this compound remains a relatively unexplored molecule, the wealth of information on its structural analogs provides a strong foundation for a rational and targeted drug discovery program.[6] The systematic application of the target identification and validation workflows outlined in this guide will be instrumental in elucidating its mechanism of action and unlocking its full therapeutic potential. The unique structural characteristics imparted by the 2-pyrrolidinyl substituent may lead to the discovery of novel biological activities and selectivities, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

"2-Pyrrolidin-2-yl-benzothiazole" in vitro assay protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the In Vitro Evaluation of 2-Pyrrolidin-2-yl-benzothiazole

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold renowned in medicinal chemistry for its wide spectrum of biological activities.[1][2] Derivatives of this bicyclic structure, which features a fused benzene and thiazole ring, have been developed as potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[3][4] A key area of investigation for benzothiazole-based compounds is in the field of neurodegenerative diseases, where they have shown promise as inhibitors of crucial enzymes like monoamine oxidase (MAO).[5][6]

This guide focuses on This compound , a specific derivative featuring a pyrrolidine ring at the 2-position of the benzothiazole core. While this precise molecule remains largely uncharacterized in public literature, its structural motifs suggest a strong potential for neuroprotective activity, possibly mediated through the inhibition of monoamine oxidase B (MAO-B).[6][7] MAO-B is a critical enzyme located on the outer mitochondrial membrane that metabolizes neurotransmitters like dopamine; its overactivity is linked to increased oxidative stress and neuronal cell death in pathologies such as Parkinson's and Alzheimer's disease.[5][8]

This document provides a comprehensive suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this compound. The experimental workflow is designed to first establish primary target engagement with MAO enzymes, then assess the compound's functional effect on neuronal cell survival, and finally, probe the underlying mechanisms related to oxidative stress and mitochondrial health.

Section 1: Primary Target Engagement: Monoamine Oxidase (MAO) Inhibition

The primary hypothesis for the neuroprotective potential of this compound is its ability to inhibit MAO enzymes. MAO-A and MAO-B are distinct isoforms that differ in substrate specificity and inhibitor sensitivity.[5] Selective MAO-B inhibitors are sought after for treating Parkinson's disease, as they can increase dopamine levels and reduce the production of neurotoxic hydrogen peroxide (H₂O₂), a byproduct of the MAO catalytic cycle.[8][9]

The following protocol describes a robust, high-throughput fluorometric assay to determine the compound's inhibitory potency (IC₅₀) and selectivity for both MAO-A and MAO-B.[10][11]

Workflow for MAO Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_readout Detection & Analysis prep_enzyme Prepare Recombinant MAO-A & MAO-B Enzyme add_enzyme Add MAO Enzyme to Wells prep_enzyme->add_enzyme prep_compound Prepare Serial Dilutions of Test Compound add_inhibitor Add Test Compound or Control Inhibitor prep_compound->add_inhibitor prep_controls Prepare Controls (Clorgyline, Selegiline) prep_controls->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Kynuramine Substrate pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction (e.g., with NaOH) incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 310 nm, Em: 400 nm) stop_reaction->read_fluorescence calculate_ic50 Calculate % Inhibition & Determine IC₅₀ Value read_fluorescence->calculate_ic50

Caption: Workflow for the fluorometric MAO inhibition assay.

Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay

Principle: This assay utilizes the substrate kynuramine, which is non-fluorescent. Upon oxidative deamination by either MAO-A or MAO-B, it is converted into the highly fluorescent product 4-hydroxyquinoline (4-HQ).[10] The rate of fluorescence increase is directly proportional to MAO activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (Substrate)

  • Clorgyline (MAO-A selective inhibitor control)

  • Selegiline (Deprenyl) (MAO-B selective inhibitor control)

  • This compound (Test Compound)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NaOH (e.g., 2 M) for stopping the reaction

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and control inhibitors in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Setup: In duplicate wells of a 96-well plate, add the following:

    • Test Wells: 50 µL of buffer + 25 µL of test compound dilution.

    • Control Wells (100% Activity): 50 µL of buffer + 25 µL of buffer (with equivalent % DMSO).

    • Control Wells (0% Activity): 50 µL of buffer + 25 µL of a high concentration of the appropriate selective inhibitor (e.g., 10 µM Clorgyline for MAO-A).

  • Enzyme Addition: Add 25 µL of diluted recombinant MAO-A or MAO-B enzyme to each well. The final enzyme concentration should be optimized to give a robust linear signal within the incubation time.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of kynuramine substrate to all wells to start the reaction. The final substrate concentration should be approximately twice the Michaelis-Menten constant (Kₘ) for each enzyme (e.g., 80 µM for MAO-A and 50 µM for MAO-B).[10]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Reaction Termination: Stop the reaction by adding 25 µL of 2 M NaOH to each well.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at ~310 nm and emission at ~400 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_100%_Activity))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Parameter Typical Control Values Reference
Clorgyline IC₅₀ (MAO-A) 2 - 5 nM[11]
Selegiline IC₅₀ (MAO-B) 7 - 10 nM[11]
Kynuramine Kₘ (MAO-A) ~40 µM[10]
Kynuramine Kₘ (MAO-B) ~25 µM[10]

Section 2: Cellular Phenotypic Assays: Neuroprotection

After confirming target engagement, the next critical step is to assess whether this compound can protect neuronal cells from toxic insults relevant to neurodegeneration. Oxidative stress is a central mechanism in neuronal cell death.[6] This protocol uses a human neuroblastoma cell line (SH-SY5Y) and induces cytotoxicity with an oxidative agent to screen for the compound's neuroprotective effects.[6][12]

Workflow for Neuroprotection Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment (MTT Assay) seed_cells Seed SH-SY5Y Cells in 96-well Plate incubate_24h Incubate 24h for Adherence seed_cells->incubate_24h pretreat Pre-treat with Test Compound (this compound) incubate_24h->pretreat incubate_pretreat Incubate (1-2h) pretreat->incubate_pretreat add_toxin Add Neurotoxin (e.g., 6-OHDA or H₂O₂) incubate_pretreat->add_toxin incubate_toxin Incubate (24h) add_toxin->incubate_toxin add_mtt Add MTT Reagent incubate_toxin->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Cell Viability read_absorbance->analyze

Caption: Workflow for a cell-based neuroprotection assay.

Protocol 2: MTT Cell Viability Assay for Neuroprotection

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[13]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) as the neurotoxin

  • This compound (Test Compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include a "vehicle control" group with only the solvent (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Toxin Induction: Add a pre-determined concentration of the neurotoxin (e.g., 50-100 µM 6-OHDA) to all wells except the "untreated control" group. The final volume in each well should be consistent.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Development: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each condition relative to the untreated control cells (100% viability). % Viability = 100 * (Absorbance_Treated / Absorbance_Untreated_Control)

  • Compare the viability of cells treated with toxin alone versus cells pre-treated with the test compound before toxin exposure. A significant increase in viability indicates a neuroprotective effect.

Section 3: Mechanistic Insight Assays

To understand how this compound exerts its effects, it is essential to investigate its impact on downstream cellular processes linked to MAO inhibition and neuroprotection, namely oxidative stress and mitochondrial function.

A. Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent molecule. Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, such as H₂O₂, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[14][15]

Protocol 3: Intracellular ROS Detection with H₂DCFDA

Materials:

  • H₂DCFDA probe

  • SH-SY5Y cells and culture reagents

  • Test compound and toxin (as in Protocol 2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the test compound and/or toxin in a black, clear-bottom 96-well plate as described in Protocol 2 (Steps 1-4).

  • Cell Loading: After the treatment period, remove the medium and wash the cells gently with warm PBS.

  • Add 100 µL of H₂DCFDA solution (typically 10-20 µM in serum-free medium or PBS) to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.[14]

  • Measurement: Remove the H₂DCFDA solution, wash the cells again with PBS, and add 100 µL of PBS or buffer to each well. Immediately measure the fluorescence using a plate reader (Ex/Em ~495/529 nm).[14]

Data Analysis: Compare the fluorescence intensity of toxin-treated cells with those pre-treated with this compound. A significant reduction in fluorescence indicates that the compound mitigates intracellular ROS production.

B. Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: A high mitochondrial membrane potential (ΔΨm) is essential for ATP production and is a key indicator of mitochondrial health. A collapse in ΔΨm is an early event in apoptosis.[16] The JC-10 dye is a ratiometric probe used to measure ΔΨm. In healthy cells with high ΔΨm, JC-10 enters the mitochondria and forms "J-aggregates," which emit orange-red fluorescence. In unhealthy cells with low ΔΨm, the dye remains in the cytoplasm as monomers, emitting green fluorescence. The ratio of red-to-green fluorescence provides a reliable measure of mitochondrial depolarization.[17]

Workflow for Mitochondrial Health Assessment

cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) healthy_cell JC-10 enters Mitochondria j_aggregates Forms J-Aggregates healthy_cell->j_aggregates red_fluorescence Emits Red Fluorescence (Ex: ~540nm, Em: ~590nm) j_aggregates->red_fluorescence ratio Red / Green Ratio Indicates ΔΨm red_fluorescence->ratio apoptotic_cell JC-10 remains in Cytoplasm j_monomers Exists as Monomers apoptotic_cell->j_monomers green_fluorescence Emits Green Fluorescence (Ex: ~485nm, Em: ~530nm) j_monomers->green_fluorescence green_fluorescence->ratio

Caption: Principle of the JC-10 ratiometric assay for ΔΨm.

Protocol 4: Mitochondrial Membrane Potential Assay with JC-10

Materials:

  • JC-10 dye

  • SH-SY5Y cells and culture reagents

  • Test compound and toxin

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with dual emission detection capabilities

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the test compound and/or toxin in a black, clear-bottom 96-well plate as described in Protocol 2 (Steps 1-4).

  • JC-10 Staining: After the treatment period, remove the medium. Add 100 µL of JC-10 staining solution (prepared according to the manufacturer's instructions, typically in culture medium) to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.[16]

  • Washing: Gently remove the staining solution and wash the cells twice with an assay buffer (provided with kits) or warm PBS.

  • Fluorescence Measurement: Add 100 µL of assay buffer to each well. Immediately measure fluorescence at two wavelength settings:

    • Green (Monomers): Excitation ~485 nm, Emission ~530 nm[17]

    • Orange-Red (Aggregates): Excitation ~540 nm, Emission ~590 nm[17]

Data Analysis:

  • Calculate the ratio of red fluorescence to green fluorescence for each well (Red/Green).

  • A decrease in the Red/Green fluorescence ratio in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential and mitochondrial dysfunction. Assess if pre-treatment with this compound can prevent the toxin-induced drop in this ratio.

Summary and Data Integration

By systematically applying these protocols, researchers can build a comprehensive in vitro profile of this compound. An ideal neuroprotective candidate would exhibit:

  • Potent and selective inhibition of MAO-B (from Protocol 1).

  • Significant protection of neuronal cells against oxidative stress-induced death (from Protocol 2).

  • A measurable reduction in intracellular ROS levels (from Protocol 3).

  • Preservation of mitochondrial membrane potential in the face of a toxic challenge (from Protocol 4).

Integrating these data points provides a strong, evidence-based foundation for the compound's mechanism of action and supports its further development as a potential therapeutic agent for neurodegenerative diseases.

References

"2-Pyrrolidin-2-yl-benzothiazole" cell-based assay design

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Strategic Framework for Cell-Based Assay Development for Novel Benzothiazole Derivatives: A Case Study with 2-Pyrrolidin-2-yl-benzothiazole

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, specific isomers like this compound remain largely uncharacterized, representing a gap in our knowledge and an opportunity for novel therapeutic discovery.[5] This document provides a comprehensive, tiered strategy for the systematic evaluation of such novel compounds. We present a series of detailed cell-based assay protocols, moving from broad primary screening to specific mechanistic and functional characterization. The framework is designed to be a self-validating system, enabling researchers to efficiently identify the bioactivity of unknown compounds, determine their potency, and elucidate their mechanism of action, thereby accelerating the drug discovery process.

Introduction: The Rationale for a Tiered Assay Cascade

The initial investigation of a novel compound with a promising scaffold, but no known biological target, requires a logical and resource-efficient screening approach. A tiered or cascaded assay design allows for rapid initial assessment, followed by progressively more complex and specific assays for promising "hits." This strategy ensures that resources are focused on compounds with verifiable activity.

Given that benzothiazole derivatives frequently exhibit potent antiproliferative and cytotoxic effects against cancer cells[4][6], the logical starting point for characterizing this compound is a broad cytotoxicity screen against a panel of cancer cell lines.[7][8] A positive result in this primary screen will trigger a series of secondary and tertiary assays to determine the mode of cell death and the compound's long-term effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Characterization A Dose-Response Cell Viability Assay (e.g., MTT, MTS) Determine IC50 across cancer cell panel B Cytotoxicity vs. Cytostasis Assay (e.g., LDH Release) A->B If IC50 is potent C Apoptosis Induction Assay (e.g., Caspase-Glo 3/7) A->C If IC50 is potent E Selectivity Profiling (Test against non-cancerous cells) A->E Determine Therapeutic Window D Long-Term Proliferation Assay (e.g., Clonogenic Survival) B->D C->D

Figure 1: A tiered assay cascade for characterizing novel compounds.

Tier 1: Primary Screening for Bioactivity

The primary goal is to efficiently determine if this compound has any effect on cell proliferation and to quantify its potency (IC50). A metabolic assay is ideal for this initial screen due to its high throughput, sensitivity, and reproducibility.[9]

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9][10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical)[7][10]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well, flat-bottom, clear plates

  • This compound (Compound P)

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-channel pipette, plate reader (570 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound P in DMSO. Create a series of 2x working concentrations by serial dilution in complete medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[7]

  • Cell Treatment: After 24 hours, gently remove the medium from the wells. Add 100 µL of the prepared compound dilutions (ranging from, for example, 0.1 µM to 100 µM) to the respective wells.[11] Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).[11]

  • Incubation: Incubate the plate for the desired exposure period, typically 48 or 72 hours.[6]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11] Incubate for 4 hours in the dark at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Expected Output

The IC50 is the concentration of a compound required to inhibit cell proliferation by 50%.[10] Data should be summarized in a table.

Cell LineCancer TypeTreatment Time (hr)IC50 (µM) of Compound P
MCF-7Breast Cancer48e.g., 15.2
A549Lung Cancer48e.g., 25.8
HeLaCervical Cancer48e.g., 18.5
HepG2Liver Cancer48e.g., 22.1

Tier 2: Mechanistic Elucidation

An IC50 value from a metabolic assay indicates a loss of cell proliferation but does not distinguish between cell death (cytotoxicity) and growth arrest (cytostasis).[12] The next tier of assays aims to clarify the compound's mechanism.

G compound Compound P cell Target Cell Mitochondria Plasma Membrane Cytosol compound->cell assay1 MTT / MTS Assay (Measures NAD(P)H reduction) cell:m->assay1 Metabolic Activity assay2 LDH Release Assay (Measures membrane rupture) cell:p->assay2 Membrane Integrity assay3 Caspase-Glo Assay (Measures Caspase-3/7 activity) cell:c->assay3 Apoptotic Pathway

Figure 2: Cellular processes targeted by different mechanistic assays.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a classic method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Measuring extracellular LDH activity is therefore a direct indicator of cell death.[12]

Protocol Outline:

  • Plate Setup: Seed and treat cells with Compound P (using concentrations around the predetermined IC50) in a 96-well plate as described in Protocol 1.

  • Controls: Include three critical controls: (1) Vehicle Control (spontaneous LDH release), (2) No-Cell Control (background), and (3) Maximum LDH Release Control (cells treated with a lysis buffer to achieve 100% cytotoxicity).[12]

  • Sample Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit. In a separate assay plate, mix the supernatant with the kit's reaction mixture (containing a substrate and a tetrazolium dye).

  • Incubation & Readout: Incubate at room temperature, protected from light, for the time specified by the kit manufacturer (usually ~30 minutes). Measure the absorbance at the recommended wavelength.

  • Analysis: Calculate percent cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls. A significant increase in LDH release indicates a cytotoxic mechanism.

Protocol 3: Apoptosis Detection via Caspase-Glo® 3/7 Assay

If the compound is cytotoxic, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds.[6] A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to detect this activity.

Protocol Outline:

  • Plate Setup: Seed and treat cells in an opaque-walled 96-well plate suitable for luminescence. Use concentrations of Compound P around the IC50 value.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Analysis: A significant increase in the luminescence signal relative to the vehicle control indicates that Compound P induces apoptosis through the activation of caspase-3 and/or -7.

Tier 3: Advanced Characterization

For compounds demonstrating potent and mechanistically interesting activity, advanced assays are required to assess their potential for long-term efficacy and safety.

Protocol 4: Clonogenic Survival Assay for Long-Term Effects

Some targeted therapies may not cause rapid cell death but instead inhibit the cell's ability to proliferate over the long term.[13][14] The clonogenic assay is the gold standard for assessing a compound's long-term effects on the reproductive integrity of single cells.

Protocol Outline:

  • Cell Seeding: Seed a low, pre-determined number of cells (e.g., 200-500 cells) per well in a 6-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compound P for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing single cells to grow into visible colonies (defined as ≥50 cells).

  • Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies in each well.

  • Analysis: Calculate the "surviving fraction" for each treatment relative to the vehicle control. This assay provides insight into the compound's ability to cause permanent loss of proliferative capacity.

Determining the Selectivity Index (SI)

A critical aspect of drug development is selectivity: an ideal compound should be highly toxic to cancer cells while sparing normal, healthy cells.[7][11] The Selectivity Index (SI) is a quantitative measure of this property.

Methodology:

  • Perform the MTT assay (Protocol 1) simultaneously on a panel of cancer cell lines and a non-cancerous cell line (e.g., human fibroblasts like HDF or embryonic kidney cells like HEK293).[7][11]

  • Calculate the IC50 value for each cell line.

  • The SI is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value (typically >2) is desirable, as it indicates a therapeutic window where the compound can kill cancer cells at concentrations that are not harmful to normal cells.

Cell LineIC50 (µM) of Compound PSelectivity Index (SI) vs. HDF
HDF (Normal Fibroblast)e.g., 150N/A
MCF-7 (Cancer)e.g., 1510.0
A549 (Cancer)e.g., 256.0

Conclusion

The biological activity of the novel compound this compound is currently unknown.[5] The tiered assay framework presented here provides a robust, logical, and efficient pathway for its comprehensive characterization. By starting with broad viability screening and progressing to specific mechanistic and long-term functional assays, researchers can rapidly determine if the compound has therapeutic potential. This systematic approach, which includes crucial steps for determining cytotoxicity, mode of action, and selectivity, is fundamental to modern drug discovery and can successfully guide the investigation of this and other novel chemical entities.

References

Application Notes and Protocols for the Experimental Evaluation of 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial agents.[1][2][4] The unique electronic and structural properties of the benzothiazole ring system allow for diverse interactions with various biological targets, making it a fertile ground for drug discovery and development.[5][6] This document provides a detailed guide for the preclinical evaluation of a novel derivative, 2-Pyrrolidin-2-yl-benzothiazole, with a focus on establishing its experimental dosage and concentration for potential therapeutic applications. The protocols outlined herein are designed to be a comprehensive roadmap for researchers, guiding the investigation from initial in vitro cytotoxicity to preliminary in vivo assessments.

Part 1: In Vitro Evaluation - Determining Cellular Potency and Selectivity

The initial phase of evaluating a novel compound involves a series of in vitro assays to determine its biological activity at the cellular level. These experiments are crucial for establishing a concentration-response relationship and for selecting promising candidates for further development.

Cell Viability and Cytotoxicity Assays

The first step is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines and a non-cancerous control cell line to determine its potency and selectivity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A series of dilutions should be made in cell culture media to achieve the desired final concentrations. It is advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM).[7]

  • Treatment: Treat the cells with the various concentrations of the compound and incubate for a specified period, typically 48 or 72 hours.[7][8] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
PANC-1Pancreatic Cancer12.5
MRC-5Normal Lung Fibroblast> 100
Apoptosis Induction Assays

To understand the mechanism of cell death induced by this compound, it is important to investigate whether it triggers apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Workflow for In Vitro Evaluation

G cluster_0 In Vitro Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Line Culture (Cancer and Normal) start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay Based on IC50 values data_analysis Data Analysis and Candidate Selection viability_assay->data_analysis apoptosis_assay->data_analysis end Proceed to In Vivo Studies data_analysis->end

Caption: Workflow for the in vitro evaluation of this compound.

Part 2: In Vivo Evaluation - Assessing Toxicity and Efficacy

Promising compounds from in vitro studies are then advanced to in vivo models to evaluate their safety profile and therapeutic efficacy in a whole organism.

Acute Toxicity Study

An acute toxicity study is performed to determine the short-term adverse effects of the compound and to establish a safe dose range for subsequent efficacy studies. This is often conducted following OECD guidelines.[9][10]

Protocol: Acute Oral Toxicity (e.g., OECD Guideline 423)

  • Animal Model: Use healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice).

  • Dosing: Administer the compound orally to a group of animals at a starting dose (e.g., 300 mg/kg).[9][10] The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Observation: Observe the animals closely for any signs of toxicity and mortality for the first few hours and then daily for 14 days.[10] Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.

  • Dose Adjustment: Based on the outcome of the initial dose, subsequent groups of animals are dosed at higher or lower levels to determine the lethal dose 50 (LD50).

  • Pathology: At the end of the observation period, perform gross necropsy and histopathological examination of major organs to identify any treatment-related changes.

Table 2: Hypothetical Acute Toxicity Data for this compound

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
30030/3No observable signs
100031/3Lethargy, decreased food intake
200033/3Severe lethargy, piloerection
Xenograft Efficacy Study

To evaluate the antitumor activity of this compound in vivo, a xenograft model using human cancer cells implanted in immunodeficient mice is commonly employed.

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into different treatment groups: vehicle control, positive control (a standard-of-care chemotherapy), and one or more doses of this compound. The doses for the test compound should be selected based on the results of the acute toxicity study (e.g., 1/10th of the maximum tolerated dose). Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Workflow for In Vivo Evaluation

G cluster_1 In Vivo Workflow start_vivo Start: Promising In Vitro Candidate toxicity_study Acute Toxicity Study (Rodents) Determine Safe Dose Range start_vivo->toxicity_study efficacy_model Xenograft Efficacy Model (Mice) toxicity_study->efficacy_model Based on safe dose treatment_phase Treatment Phase (Vehicle, Positive Control, Test Compound) efficacy_model->treatment_phase data_collection Data Collection (Tumor Volume, Body Weight) treatment_phase->data_collection final_analysis Final Analysis (Tumor Growth Inhibition, Histopathology) data_collection->final_analysis end_vivo Lead Optimization/Further Development final_analysis->end_vivo

Caption: Workflow for the in vivo evaluation of this compound.

Part 3: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.

In Silico and In Vitro ADME

Initial pharmacokinetic properties can be predicted using computational models and confirmed with in vitro assays.

  • In Silico Prediction: Use software like SwissADME to predict properties such as lipophilicity (LogP), water solubility, and potential for blood-brain barrier penetration.[1]

  • In Vitro Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis.

In Vivo Pharmacokinetic Study

Protocol: Pharmacokinetic Study in Rodents

  • Dosing: Administer a single dose of this compound to rodents (e.g., rats) via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the initial preclinical evaluation of this compound. By systematically determining its in vitro potency and selectivity, followed by in vivo toxicity and efficacy assessments, researchers can gain a thorough understanding of its therapeutic potential. This structured approach is essential for making informed decisions in the drug discovery and development process.

References

Application & Protocol Guide: 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Representative Fluorescent Probe for Metal Ion Detection

Introduction: The Benzothiazole Scaffold in Fluorescent Sensing

The benzothiazole core is a privileged heterocyclic structure in the field of medicinal chemistry and chemical sensing.[1][2] Its rigid, planar, and π-conjugated system provides a robust foundation for building molecules with favorable photophysical properties, such as high fluorescence quantum yields and large Stokes shifts.[3] These characteristics make benzothiazole derivatives ideal candidates for the development of "turn-on" or ratiometric fluorescent probes.[4][5]

This guide focuses on 2-Pyrrolidin-2-yl-benzothiazole , a specific derivative. While direct, extensive literature on this exact molecule is sparse, its structure—combining the benzothiazole fluorophore with a pyrrolidine ring—allows us to project its function based on well-established principles of fluorescent probe design. The nitrogen atom in the pyrrolidine ring serves as both an electron-donating group and a potential metal ion chelation site. This configuration strongly suggests a primary application as a selective chemosensor for transition metal ions, such as Zinc (Zn²⁺) or Copper (Cu²⁺), which are vital in numerous biological and environmental systems.[6][7]

The operational mechanisms for such probes typically involve photophysical processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which are modulated by the binding of a target analyte.[3][8] This guide will provide a comprehensive overview of the projected properties of this compound and detailed protocols for its representative application in detecting metal ions in solution and within living cells.

Proposed Mechanism of Action: Chelation-Modulated Fluorescence

The fluorescence of this compound is likely controlled by a Photoinduced Electron Transfer (PET) mechanism. In the free state (unbound to a metal ion), the lone pair of electrons on the pyrrolidine nitrogen is available to quench the excited state of the benzothiazole fluorophore upon excitation. This non-radiative pathway results in a low basal fluorescence ("Off" state).

Upon introduction of a target metal ion (e.g., Zn²⁺), the pyrrolidine nitrogen, along with the benzothiazole nitrogen, can form a stable chelation complex. This binding event locks the lone pair of electrons, making them energetically unavailable to quench the fluorophore's excited state. Consequently, the radiative decay pathway (fluorescence) is restored, leading to a significant increase in emission intensity ("On" state).[6][9] This "turn-on" response is highly desirable for sensitive detection.

G cluster_off cluster_on Off Off State (Low Fluorescence) State (Low Fluorescence) Probe Pyrrolidinyl-Benzothiazole Excitation Light Excitation (λex) Probe->Excitation 1. Absorb Photon PET Photoinduced Electron Transfer (PET) (Quenching) Excitation->PET 2. e- transfer from Pyrrolidine N GroundState Ground State PET->GroundState 3. Non-Radiative Decay (No Light) Probe_Zn Probe-Zn²⁺ Complex On On State (High Fluorescence) State (High Fluorescence) Excitation_Zn Light Excitation (λex) Probe_Zn->Excitation_Zn 1. Absorb Photon Fluorescence Fluorescence Emission (λem) Excitation_Zn->Fluorescence 2. PET Blocked by Zn²⁺ GroundState_Zn Ground State Fluorescence->GroundState_Zn 3. Radiative Decay (Light Emitted) FreeProbe Free Probe Complex Probe-Zn²⁺ Complex FreeProbe->Complex Zn_Ion Zn²⁺ Ion Complex->FreeProbe cluster_off cluster_off cluster_on cluster_on

Caption: Proposed PET sensing mechanism for this compound.

Projected Physicochemical & Spectroscopic Properties

The following table summarizes the projected properties of this compound based on characterization data from structurally similar benzothiazole-based probes reported in the literature.[10][11] These values should be considered as estimates pending empirical validation.

PropertyProjected Value / CharacteristicRationale & References
Appearance Pale yellow to white solidCommon for benzothiazole derivatives.[11]
Solubility Soluble in DMSO, DMF, AcetonitrileStandard solvents for organic fluorophores.[5]
Excitation Max (λex) 330 - 370 nmBenzothiazole core typically excites in the UV-A range.[10][11]
Emission Max (λem) 380 - 480 nmDependent on solvent polarity and binding state.[11]
Stokes Shift > 50 nmA key advantage of benzothiazole probes, minimizing self-absorption.[3]
Quantum Yield (Φ) Low in free form (<0.05), High in bound form (>0.3)Characteristic of an effective "turn-on" PET sensor.[6]
Sensing Target Transition metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺)The N,N-chelating motif is highly effective for these ions.[7][12][13][14]
Detection Limit Low nanomolar (nM) rangeHigh sensitivity is typical for this class of probes.[12][15]

Experimental Protocols

4.1 Protocol 1: In Vitro Spectrofluorimetric Titration for Metal Ion Detection

This protocol determines the probe's response, selectivity, and detection limit for a specific metal ion in an aqueous buffer system.

A. Materials Required:

  • This compound (Probe)

  • Anhydrous DMSO

  • HEPES buffer (20 mM, pH 7.4)

  • Stock solutions (10 mM) of metal salts (e.g., ZnCl₂, CuCl₂, FeCl₂, MgCl₂, CaCl₂) in deionized water.

  • Fluorometer and quartz cuvettes.

B. Step-by-Step Methodology:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the probe in anhydrous DMSO. Store protected from light at 4°C.

  • Working Solution: Dilute the 1 mM stock solution in HEPES buffer to a final concentration of 10 µM. Causality Note: HEPES is a common biological buffer that does not coordinate strongly with most metal ions, preventing interference.

  • Instrument Setup: Set the fluorometer's excitation wavelength (e.g., 350 nm) and record the emission spectrum from 370 nm to 600 nm. Optimize excitation/emission slits for the best signal-to-noise ratio.

  • Baseline Measurement: Transfer 2 mL of the 10 µM probe working solution to a cuvette and record its baseline fluorescence spectrum. This is the "free probe" or "Off" state signal.

  • Titration: Add small aliquots (e.g., 2 µL) of a 1 mM metal ion stock solution (e.g., ZnCl₂) sequentially to the cuvette. After each addition, mix gently and allow the system to equilibrate for 1 minute before recording the fluorescence spectrum.

  • Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Selectivity Test: Repeat the experiment (Steps 4 & 5) using stock solutions of other metal ions (Cu²⁺, Fe²⁺, Mg²⁺, etc.) at a high concentration (e.g., 10 equivalents relative to the probe) to assess for interference and determine selectivity.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration. The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

4.2 Protocol 2: Live-Cell Imaging of Intracellular Metal Ions

This protocol describes the use of the probe to visualize changes in intracellular mobile metal ion concentrations (e.g., Zn²⁺) in cultured cells.

A. Materials Required:

  • Adherent cells (e.g., HeLa, A549) cultured on glass-bottom imaging dishes.[12][16]

  • Probe stock solution (1 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.

  • Zinc Pyrithione (or another ionophore) and TPEN (a cell-permeable heavy metal chelator).

  • Confocal laser scanning microscope with appropriate filter sets (e.g., DAPI channel for UV excitation).

B. Step-by-Step Methodology:

  • Cell Culture: Seed cells on glass-bottom dishes and grow to 60-70% confluency.

  • Probe Loading: Wash the cells once with warm HBSS. Prepare a loading solution by diluting the 1 mM probe stock to a final concentration of 5-10 µM in HBSS. Incubate the cells with this solution for 30 minutes at 37°C in the dark. Causality Note: The incubation period allows the probe to passively diffuse across the cell membrane.

  • Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Baseline Imaging: Add fresh HBSS to the dish and mount it on the confocal microscope stage. Acquire a baseline fluorescence image using a 405 nm laser for excitation and collecting emission between 420-500 nm.

  • Positive Control (Increase Intracellular Zn²⁺): To confirm the probe responds to intracellular Zn²⁺, treat the cells with a solution containing 10 µM Zinc Pyrithione for 10-15 minutes. Zinc Pyrithione facilitates the transport of extracellular zinc into the cell. Acquire another image; a significant increase in fluorescence intensity is expected.[12]

  • Negative Control (Chelate Intracellular Zn²⁺): After imaging the zinc-loaded cells, add 50 µM TPEN to the dish. TPEN will chelate the intracellular zinc, releasing it from the probe. Image the cells again after 10 minutes; a decrease in fluorescence back towards the baseline is expected.

  • Image Analysis: Use imaging software (e.g., ImageJ) to quantify the mean fluorescence intensity within the cells for each condition (baseline, +Zn²⁺, +TPEN).

G cluster_prep Cell Preparation cluster_loading Probe Loading & Imaging cluster_controls Experimental Controls A1 1. Seed cells on glass-bottom dish A2 2. Grow to 60-70% confluency A1->A2 B1 3. Wash cells with HBSS A2->B1 B2 4. Incubate with 10 µM Probe (30 min, 37°C) B1->B2 B3 5. Wash to remove extracellular probe B2->B3 B4 6. Image Baseline Fluorescence (Confocal Microscope) B3->B4 C1 7. Add Zinc Pyrithione (Positive Control) B4->C1 Test Response C2 8. Image Increased Fluorescence C1->C2 D1 9. Add TPEN (Negative Control) C2->D1 Confirm Reversibility D2 10. Image Decreased Fluorescence D1->D2

Caption: General workflow for live-cell fluorescence imaging.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • In Vitro Assay: The selectivity portion of the protocol (Step 7) is critical. A trustworthy probe will show a significant fluorescence turn-on for the target analyte while exhibiting minimal response to a panel of other biologically relevant ions at higher concentrations.

  • Live-Cell Imaging: The inclusion of both a positive (ionophore) and negative (chelator) control is mandatory. A reliable result is one where fluorescence reversibly increases and decreases upon modulation of the intracellular analyte concentration, confirming that the observed signal is not an artifact.

References

Application Notes and Protocols for the Evaluation of 2-Pyrrolidin-2-yl-benzothiazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2][3] These compounds have been shown to be effective against various cancer cell lines through diverse mechanisms of action.[3] This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-Pyrrolidin-2-yl-benzothiazole, in cancer cell line studies. While specific data for this particular compound is emerging, the methodologies outlined herein are based on established findings for the broader class of 2-substituted benzothiazoles and provide a robust framework for its preclinical evaluation.

Recent studies on similar benzothiazole derivatives have demonstrated their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways implicated in cancer progression, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[4] Therefore, a comprehensive in vitro evaluation of this compound is warranted to elucidate its therapeutic potential.

Putative Mechanism of Action

Based on the literature for analogous compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism. It is plausible that the compound induces cytotoxicity and apoptosis in cancer cells.[5][6] Furthermore, it may modulate the activity of key proteins involved in cell proliferation and survival. A proposed signaling pathway that could be targeted by this compound is the EGFR signaling cascade and its downstream effectors.[4]

putative_mechanism This compound This compound EGFR EGFR This compound->EGFR Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest Induction PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Inhibition Proliferation_Inhibition mTOR->Proliferation_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Inhibition STAT3 STAT3 JAK->STAT3 STAT3->Proliferation_Inhibition

Caption: Putative mechanism of this compound.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer activity of a novel compound. The following workflow is recommended for the evaluation of this compound.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Compound_Prep Compound Stock Preparation Compound_Prep->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Apoptosis Assay IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., EGFR, Akt, ERK) Cell_Cycle_Analysis->Western_Blot

Caption: Experimental workflow for evaluating anticancer properties.

Data Presentation: Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The following table provides a template for summarizing the IC50 values of this compound against a panel of cancer cell lines.

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
MDA-MB-231Breast AdenocarcinomaExperimental DataExperimental Data
PANC-1Pancreatic Ductal AdenocarcinomaExperimental DataExperimental Data
HCT-116Colorectal CarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data

Detailed Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[8]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation:

    • Induce apoptosis in the desired cell population by treating with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[10]

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.[10]

    • Wash the cells once with cold PBS.

  • Cell Staining:

    • Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[9]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[12][13]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing PI, RNase A, and Triton X-100 in PBS)[12]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).[12]

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells.

    • Wash the cells with cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[12]

    • Store the fixed cells at -20°C for at least 2 hours.[12]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI Staining Solution.[12]

    • Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[12]

  • Data Analysis:

    • Generate a histogram of the PI fluorescence.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

References

Application Notes & Protocols: Investigating 2-Pyrrolidin-2-yl-benzothiazole as a Novel Multi-Target Agent for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine due to their complex, multifactorial pathology.[1] The traditional "one-target, one-molecule" drug development paradigm has shown limited success, prompting a shift towards multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[2][3][4] This guide focuses on 2-Pyrrolidin-2-yl-benzothiazole , a novel compound featuring two privileged heterocyclic scaffolds: benzothiazole and pyrrolidine. Benzothiazole derivatives are recognized for their diverse pharmacological activities, including neuroprotection, while the pyrrolidine ring is a versatile scaffold present in many neurologically active agents.[1][5][6] This document provides a comprehensive framework for the initial characterization and evaluation of this compound's therapeutic potential, outlining a strategic in vitro screening cascade and guidance for subsequent in vivo model selection.

Scientific Rationale: The Promise of a Hybrid Scaffold

The pathology of neurodegenerative diseases involves multiple interconnected events, including cholinergic deficits, monoamine neurotransmitter imbalances, oxidative stress, and protein aggregation.[3][4] An ideal therapeutic agent would therefore engage multiple targets implicated in this complex network.

  • The Benzothiazole Core: This scaffold is a cornerstone in medicinal chemistry, with derivatives showing inhibitory activity against key enzymes in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[1][7][8] For instance, the FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects.[1]

  • The Pyrrolidine Moiety: The pyrrolidine ring is a common feature in drugs targeting the central nervous system. Its structural properties allow for precise interactions with various receptors and enzymes. Studies on pyrrolidine derivatives have demonstrated their potential in ameliorating cognitive deficits and providing neuroprotection.[6][9][10]

The conjugation of these two scaffolds in This compound offers a compelling starting point for a novel MTDL. The proposed research workflow is designed to systematically test this hypothesis, beginning with its effects on key enzymatic targets and progressing to cell-based neuroprotection assays.

Scientific_Rationale cluster_0 This compound cluster_1 Constituent Scaffolds cluster_2 Known Therapeutic Properties Compound This compound Benzothiazole Benzothiazole Scaffold Compound->Benzothiazole Pyrrolidine Pyrrolidine Moiety Compound->Pyrrolidine Neuroprotection Neuroprotection Benzothiazole->Neuroprotection Proven in derivatives Enzyme_Inhibition Enzyme Inhibition (AChE, BuChE, MAO-B) Benzothiazole->Enzyme_Inhibition Key target for MTDLs Pyrrolidine->Neuroprotection Demonstrated potential CNS_Activity CNS Activity Pyrrolidine->CNS_Activity Common in CNS drugs

Caption: Rationale for investigating this compound.

Synthesis and Characterization

While a detailed synthetic route is beyond the scope of this application note, a plausible approach involves the condensation of 2-aminothiophenol with a suitable pyrrolidine-based precursor.[11] Post-synthesis, rigorous characterization is imperative to confirm the structure and purity of the compound before biological evaluation.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationConfirmation of proton and carbon environments consistent with the target structure.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂S (204.29 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.
Infrared (IR) Spectroscopy Functional group identificationPresence of characteristic peaks for aromatic C-H, C=N, and C-S bonds.

In Vitro Evaluation: A Tiered Screening Cascade

A systematic, tiered approach is recommended to efficiently evaluate the compound's potential. This cascade begins with specific enzyme inhibition assays and progresses to more complex cell-based models of neurotoxicity and neuroprotection.

Screening_Cascade Start This compound Tier1 Tier 1: Primary Enzyme Assays (AChE, BuChE, MAO-B Inhibition) Start->Tier1 Decision1 Significant Inhibition? Tier1->Decision1 Tier2 Tier 2: Cell-Based Assays (SH-SY5Y Neuroblastoma Cells) Decision1->Tier2 Yes Stop Stop/Redesign Compound Decision1->Stop No Sub_Tier2_A A) Cytotoxicity Assessment (MTT Assay) Tier2->Sub_Tier2_A Sub_Tier2_B B) Neuroprotection Assay (vs. Aβ or H₂O₂ insult) Sub_Tier2_A->Sub_Tier2_B Sub_Tier2_C C) Mechanistic Assays (ROS, Caspase Activity) Sub_Tier2_B->Sub_Tier2_C Decision2 Neuroprotective Effect? Sub_Tier2_C->Decision2 Proceed Proceed to In Vivo Model Selection Decision2->Proceed Yes Decision2->Stop No

Caption: Proposed in vitro screening cascade for novel neuroprotective compounds.

Protocol 3.1: Tier 1 - Cholinesterase Inhibition Assay (Ellman's Method)

Scientific Principle: This colorimetric assay measures the activity of AChE and BuChE.[12][13] The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow anion, 5-thio-2-nitrobenzoic acid, which is quantified spectrophotometrically at 412 nm.[12] A reduction in color intensity in the presence of the test compound indicates enzyme inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in the buffer to a final concentration of 10 mM.

    • Reconstitute human recombinant AChE and BuChE in buffer to a stock concentration of 1 U/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions. Donepezil should be used as a positive control.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 20 µL of DTNB solution.

      • 10 µL of test compound dilution or control (buffer/DMSO for vehicle, Donepezil for positive control).

      • 20 µL of AChE or BuChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the respective substrate (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δt).

    • Determine the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 3.2: Tier 1 - MAO-B Inhibitor Screening Assay (Fluorometric)

Scientific Principle: This assay quantifies MAO-B activity by measuring one of its byproducts, hydrogen peroxide (H₂O₂).[14] In the presence of a specific probe and developer, H₂O₂ generates a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to MAO-B activity. A decrease in fluorescence indicates inhibition.

Step-by-Step Protocol (based on commercially available kits):

  • Reagent Preparation:

    • Reconstitute MAO-B enzyme, MAO-B substrate (e.g., Tyramine), developer, and probe as per the kit manufacturer's instructions (e.g., Assay Genie, Abcam, Sigma-Aldrich).[14][15]

    • Prepare serial dilutions of this compound. Selegiline should be used as a positive control inhibitor.

  • Assay Procedure (96-well black plate):

    • Add 10 µL of test compound dilution or control to the appropriate wells.

    • Prepare the MAO-B Enzyme Solution and add 50 µL to each well.

    • Incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Prepare the MAO-B Substrate Solution (containing substrate, developer, and probe) and add 40 µL to each well to start the reaction.

  • Measurement and Analysis:

    • Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.

    • Calculate the reaction rate from the linear portion of the kinetic curve.

    • Determine the % Inhibition and calculate the IC₅₀ value as described for the cholinesterase assay.

Target Enzyme Example IC₅₀ Data (Hypothetical) Positive Control Control IC₅₀ (Literature)
Acetylcholinesterase (AChE)15.5 µMDonepezil~20-50 nM[7][8]
Butyrylcholinesterase (BuChE)8.2 µMTacrine~5-15 nM
Monoamine Oxidase B (MAO-B)5.7 µMSelegiline~30-40 nM[8]
Protocol 3.3: Tier 2 - Neuroprotection and Cytotoxicity in SH-SY5Y Cells

Scientific Principle: The SH-SY5Y human neuroblastoma cell line is a widely used model for neurotoxicity studies.[16][17][18] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for assessing a compound's potential to protect against neurotoxic insults relevant to neurodegenerative diseases, such as amyloid-beta (Aβ) peptides or oxidative stressors (e.g., H₂O₂).

Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate, seed cells at a low density and replace the growth medium with a low-serum (1% FBS) medium containing 10 µM all-trans-retinoic acid (ATRA). Maintain for 5-7 days, changing the medium every 2-3 days.[19]

  • Cytotoxicity Assessment (MTT Assay):

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Treat cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm.[16] Calculate cell viability as a percentage of the vehicle-treated control to determine the compound's intrinsic toxicity.

  • Neuroprotection Assay:

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., 25 µM Aβ₁₋₄₂ oligomers or 100 µM H₂O₂) and co-incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above. An increase in viability compared to cells treated with the neurotoxin alone indicates a neuroprotective effect.

  • Mechanistic Assays (Optional Follow-up):

    • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like H2DCF-DA to quantify intracellular ROS levels following co-treatment with the compound and an oxidative stressor.[16]

    • Apoptosis Assay: Measure the activity of caspase-3, a key executioner caspase, using a fluorometric or colorimetric assay kit to determine if the compound prevents apoptotic cell death.

Guidance for In Vivo Model Selection

Should this compound demonstrate potent multi-target inhibition and significant neuroprotective effects in vitro, the next logical step is to validate these findings in a living system. The choice of animal model is critical and depends on the specific disease hypothesis.

Disease Model Animal Model Induction Method Key Pathological Features Relevant For
Alzheimer's Disease APP/PS1 or 5XFAD Transgenic MiceGenetic (overexpression of human APP and PSEN1 mutations)Aβ plaque deposition, gliosis, cognitive deficits.[20][21]Testing agents that target Aβ pathology and cognitive decline.
Alzheimer's Disease 3xTg-AD Transgenic MiceGenetic (mutations in APP, PSEN1, and MAPT)Aβ plaques, tau pathology, synaptic dysfunction.[21]Evaluating compounds targeting both amyloid and tau pathways.
Parkinson's Disease 6-OHDA Rat/Mouse ModelNeurotoxin (unilateral injection of 6-hydroxydopamine into the striatum or substantia nigra).[22][23][24]Dopaminergic neuron loss, motor deficits (rotational behavior).Screening for symptomatic relief and neuroprotection of dopaminergic neurons.
Parkinson's Disease MPTP Mouse ModelNeurotoxin (systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[22][24]Loss of dopaminergic neurons in the substantia nigra, motor impairment.Assessing neuroprotective and neurorestorative strategies.
Parkinson's Disease α-Synuclein PFF ModelInjection of pre-formed fibrils (PFFs) of α-synuclein into the brain.[23]Lewy body-like pathology, progressive neurodegeneration.Investigating agents that interfere with α-synuclein aggregation and propagation.

Conclusion and Future Directions

This document provides a structured, evidence-based framework for the preclinical evaluation of This compound as a potential therapeutic agent for neurodegenerative diseases. By combining a privileged benzothiazole scaffold with a CNS-active pyrrolidine moiety, this compound represents a promising candidate for a multi-target-directed ligand strategy. The proposed cascade of in vitro enzyme and cell-based assays will enable a thorough initial assessment of its bioactivity, guiding a go/no-go decision for advancing to more complex and resource-intensive in vivo studies. Successful validation through this workflow could pave the way for a new class of therapeutics capable of addressing the multifaceted nature of neurodegeneration.

References

Application Notes & Protocols: Synthesis and Purification of 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis and purification of 2-Pyrrolidin-2-yl-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure known for a wide range of biological activities.[1][2] This guide details two primary synthetic routes starting from L-proline or its derivatives and 2-aminothiophenol, followed by robust protocols for both racemic purification and enantiomeric separation. The methodologies are presented with an emphasis on the underlying chemical principles, practical considerations for reaction optimization, and troubleshooting.

Introduction and Retrosynthetic Analysis

This compound incorporates two key heterocyclic motifs: a benzothiazole ring and a pyrrolidine ring derived from the natural amino acid proline. This combination makes it an attractive target for screening in drug discovery programs. The most direct and widely adopted strategy for constructing 2-substituted benzothiazoles involves the condensation and subsequent cyclization of 2-aminothiophenol with a suitable carbonyl-containing precursor, such as a carboxylic acid, aldehyde, or acyl chloride.[3][4][5][6]

Our synthetic strategy is therefore based on the formation of the benzothiazole ring by coupling 2-aminothiophenol with a proline-derived electrophile. The retrosynthetic analysis reveals two practical pathways:

  • Pathway A: Disconnection via an amide bond, leading back to 2-aminothiophenol and proline, suggesting a direct condensation reaction.

  • Pathway B: Disconnection of the thiazole ring, leading to 2-aminothiophenol and a proline derivative such as proline aldehyde, which forms an intermediate that cyclizes and oxidizes to the final product.

G cluster_path_a Pathway A (Condensation) cluster_path_b Pathway B (Oxidative Cyclization) Target This compound Proline L-Proline Target->Proline Amide Disconnection Aminothiophenol_A 2-Aminothiophenol Target->Aminothiophenol_A Proline_Aldehyde L-Prolinal Target->Proline_Aldehyde Thiazole Disconnection Aminothiophenol_B 2-Aminothiophenol Target->Aminothiophenol_B

Caption: Retrosynthetic analysis of this compound.

Synthesis Methodologies

The following protocols describe the racemic synthesis of this compound. Since the starting material is chiral (L-proline), the product will be the (S)-enantiomer, but racemization can occur under harsh conditions. If enantiopurity is critical, careful monitoring and milder conditions are advised.

Protocol 1: Direct Condensation from L-Proline

This method leverages the direct reaction between a carboxylic acid and 2-aminothiophenol, typically under dehydrating conditions, to form the benzothiazole ring. Microwave irradiation is a modern approach that can significantly reduce reaction times and improve yields.[3]

Reaction Scheme: (Image of L-Proline reacting with 2-aminothiophenol to form this compound + 2 H₂O)

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add L-Proline (1.0 mmol, 115.1 mg) and 2-aminothiophenol (1.0 mmol, 125.2 mg, 107 µL).

  • Catalyst/Medium: Add a catalytic amount of a dehydrating agent. Polyphosphoric acid (PPA) is effective, but for a greener approach, a solid-supported acid like silica-sulfuric acid can be used.[3] Alternatively, a catalyst-free microwave protocol can be attempted.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-140 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Work-up: After cooling, quench the reaction mixture by carefully adding it to an ice-cold 10% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Proceed with purification as described in Section 3.

Causality and Insights:

  • Why Microwave? Microwave heating provides rapid and uniform energy transfer, accelerating the dehydration and cyclization steps, often leading to cleaner reactions and higher yields compared to conventional heating.[3]

  • Neutralization: The basic wash is crucial to remove the acidic catalyst and any unreacted 2-aminothiophenol, simplifying the subsequent purification.

Protocol 2: Oxidative Cyclization from L-Prolinal

This pathway involves the initial formation of a Schiff base or thioaminal intermediate between the aldehyde (L-Prolinal) and 2-aminothiophenol, followed by an oxidative cyclization to form the aromatic benzothiazole ring. Various oxidants and catalysts can be employed.[1][5]

Reaction Scheme: (Image of L-Prolinal reacting with 2-aminothiophenol to form an intermediate, which is then oxidized to this compound)

Step-by-Step Protocol:

  • Reaction Setup: To a solution of L-Prolinal (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol, 107 µL).

  • Catalysis: Add a catalyst system. A mixture of H₂O₂/HCl is an effective and inexpensive option.[1] A typical ratio is 1:1:6:3 of 2-aminothiophenol:aldehyde:H₂O₂:HCl.[1] Add the reagents at room temperature and stir.

  • Reaction Monitoring: The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy excess H₂O₂. Neutralize the mixture with a saturated NaHCO₃ solution.

  • Extraction: Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude residue via column chromatography (see Section 3).

Causality and Insights:

  • Oxidant Choice: The H₂O₂/HCl system acts as an in-situ oxidizing agent to facilitate the final aromatization step from the dihydrobenzothiazole intermediate to the stable benzothiazole ring.[1]

  • Inert Atmosphere: The thiol group in 2-aminothiophenol is susceptible to oxidation, which can form a disulfide byproduct. While this protocol is oxidative, performing the initial condensation under an inert atmosphere (N₂ or Ar) can minimize this side reaction before the oxidant is introduced.[7]

ParameterProtocol 1 (Microwave)Protocol 2 (Oxidative Cyclization)
Precursor L-ProlineL-Prolinal
Key Step Dehydrative CyclizationOxidative Cyclization
Conditions 120-140 °C, 15-30 minRoom Temperature, 1-2 hours
Catalyst PPA or Solid AcidH₂O₂ / HCl
Typical Yield 75-90%80-95%
Advantages Rapid, often solvent-freeMild conditions, rapid

Purification Protocols

Proper purification is critical to obtaining this compound with high purity for subsequent applications.

G cluster_main Purification Workflow Crude Crude Product (from work-up) Column Protocol 3: Flash Column Chromatography Crude->Column Purity_Check1 Purity Check (TLC, NMR) Column->Purity_Check1 Recrystal Protocol 4: Recrystallization (Optional) Purity_Check1->Recrystal If solid & further purity needed Racemic_Product Pure Racemic Product Purity_Check1->Racemic_Product If pure Purity_Check2 Purity Check (NMR, LCMS) Recrystal->Purity_Check2 Purity_Check2->Racemic_Product Chiral_Sep Protocol 5: Chiral HPLC Separation Racemic_Product->Chiral_Sep If enantiomers are required Enantiomers Pure Enantiomers Chiral_Sep->Enantiomers

Caption: General workflow for the purification of this compound.

Protocol 3: Flash Column Chromatography

This is the primary method for purifying the crude product from unreacted starting materials and side products.

  • Column Preparation: Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane/Ethyl Acetate). The gradient should be chosen based on the separation observed on the analytical TLC plate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting:

  • Product Instability: If the compound shows degradation on silica gel (an acidic support), consider using neutral alumina or deactivating the silica gel with triethylamine (0.5-1% in the eluent).[7]

  • Poor Separation: If the product and impurities have similar polarities, try a different solvent system (e.g., DCM/Methanol) or consider preparative TLC.[7]

Protocol 4: Recrystallization

If the purified product from chromatography is a solid, recrystallization can be used to achieve higher purity.

  • Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice for benzothiazole derivatives is an ethanol/water mixture.[8]

  • Dissolution: Dissolve the solid product in a minimum amount of hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Chiral Separation

Since enantiomers of a drug can have vastly different pharmacological and toxicological profiles, separating them is often a critical step in drug development.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[10][11]

Protocol 5: Analytical to Preparative Chiral HPLC

This protocol outlines the development of a chiral separation method.

  • Column Screening (Analytical):

    • Objective: Identify a Chiral Stationary Phase (CSP) and mobile phase that can resolve the two enantiomers. Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are highly versatile and successful for a wide range of compounds.[11][12]

    • Procedure: Dissolve a small sample of the racemic product in the mobile phase. Screen various CSPs (e.g., Chiralpak IA, Chiralcel OD) with different mobile phase modes (Normal Phase, Reversed Phase, Polar Organic).[12]

    • Example Conditions (Normal Phase):

      • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))

      • Mobile Phase: Heptane/Isopropanol (e.g., 90:10 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

  • Method Optimization (Analytical):

    • Once baseline separation is achieved, optimize the resolution (Rs) and retention times by adjusting the mobile phase composition (e.g., the percentage of alcohol modifier).

  • Scale-up (Preparative):

    • Once an optimized analytical method is established, scale it up to a preparative HPLC system with a larger-diameter column of the same CSP.

    • Dissolve the bulk racemic product and inject it onto the preparative column.

    • Collect the fractions corresponding to each separated enantiomeric peak.

    • Combine the fractions for each enantiomer and remove the solvent to yield the enantiopure compounds.

G cluster_chiral Chiral Separation Logic Start Racemic Mixture Screening Analytical HPLC: Screen CSPs & Mobile Phases Start->Screening Decision Separation Achieved? Screening->Decision Decision->Screening No, try new conditions Optimization Optimize Mobile Phase (Improve Resolution) Decision->Optimization Yes ScaleUp Preparative HPLC: Inject Bulk Sample Optimization->ScaleUp Collection Collect Enantiomer Fractions ScaleUp->Collection End Isolated Pure Enantiomers Collection->End

Caption: Decision workflow for developing a chiral HPLC separation method.

References

Application Notes and Protocols for 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a privileged heterocyclic structure, forming the core of numerous compounds with significant pharmacological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The compound 2-Pyrrolidin-2-yl-benzothiazole belongs to this important class of molecules and is a valuable building block in the synthesis of novel therapeutic agents.[6][7] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another key pharmacophore found in many natural products and synthetic drugs. The combination of these two scaffolds in this compound presents a unique chemical entity with potential for diverse biological activities.

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound in a laboratory setting. Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use in experimental settings.

PropertyValueSource
Chemical Name This compound[8][9]
CAS Number 359804-21-0[8][9]
Molecular Formula C₁₁H₁₂N₂S[8][9]
Molecular Weight 204.30 g/mol [8]
Appearance Varies (often a solid)General knowledge
Purity Typically >95% for research grade[10]

Note: Physical properties such as melting point and solubility may vary between batches and should be determined empirically if critical for an experiment.

Hazard Identification and Safety Precautions

GHS Hazard Classification (based on related compounds):

  • Skin Irritation: Category 2[10]

  • Eye Irritation: Category 2A[10][11]

  • Specific target organ toxicity — single exposure (Respiratory system): Category 3[10]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[11]

Hazard Statements:

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10][11]

  • H335: May cause respiratory irritation.[10]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[11]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

    • P264: Wash skin thoroughly after handling.[10][11]

    • P270: Do not eat, drink or smoke when using this product.[12]

    • P271: Use only outdoors or in a well-ventilated area.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10][12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[10]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[10]

    • P405: Store locked up.[10][12]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities of the solid.

PPE_Workflow cluster_Handling Handling this compound Start Start Handling Assess Assess Risks: - Quantity - Procedure Start->Assess Wear_Goggles Wear Safety Goggles Assess->Wear_Goggles Always Wear_Gloves Wear Nitrile Gloves Wear_Goggles->Wear_Gloves Wear_Coat Wear Lab Coat Wear_Gloves->Wear_Coat Use_Hood Work in Fume Hood Wear_Coat->Use_Hood End Handling Complete Use_Hood->End

Caption: Personal Protective Equipment Workflow.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Temperature: While specific data is unavailable, refrigeration (2-8 °C) is recommended for long-term storage, a common practice for many heterocyclic compounds.

  • Inert Atmosphere: For long-term storage, especially if the compound is sensitive to air or moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[4][13][14]

  • Light Sensitivity: While not explicitly documented, many complex organic molecules are light-sensitive. It is good practice to store the compound in an amber vial or in a dark location to prevent potential photodegradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

The solubility of this compound in various solvents has not been extensively reported. Therefore, it is recommended to perform a small-scale solubility test before preparing a large stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Deionized water

  • Vortex mixer

  • Sonicator

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Solubility Test (Small Scale): a. Weigh approximately 1-5 mg of this compound into a small, tared vial. b. Add a small, measured volume of the desired solvent (e.g., 100 µL of DMSO). c. Vortex the mixture thoroughly for 1-2 minutes. d. If the solid does not dissolve, gently warm the mixture (not exceeding 40°C) and/or sonicate for 5-10 minutes. e. Continue adding the solvent in small, measured increments until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Preparation of a 10 mM Stock Solution in DMSO (Example): a. Accurately weigh 2.043 mg of this compound (MW = 204.30 g/mol ). b. Transfer the powder to a sterile 1.5 mL microcentrifuge tube. c. Add 1.0 mL of high-purity DMSO to the tube. d. Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution. e. Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. f. Label the vials clearly with the compound name, concentration, solvent, and date of preparation. g. Store the stock solution at -20°C for short-to-medium-term storage or -80°C for long-term storage.

Stock_Solution_Workflow cluster_Protocol Stock Solution Preparation Start Start Weigh Weigh Compound Start->Weigh Transfer Transfer to Vial Weigh->Transfer Add_Solvent Add Solvent (e.g., DMSO) Transfer->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Check_Dissolution Fully Dissolved? Dissolve->Check_Dissolution Check_Dissolution->Dissolve No Aliquot Aliquot into Amber Vials Check_Dissolution->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a stock solution.

Protocol 2: General Handling and Use in Cell Culture

When introducing this compound into cell culture experiments, it is crucial to minimize solvent-induced toxicity.

Procedure:

  • Thaw a vial of the stock solution at room temperature.

  • Dilute the stock solution to an intermediate concentration in sterile cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).

  • Perform a serial dilution of the intermediate solution in the culture medium to achieve the desired final concentrations for your experiment.

  • Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experimental design to account for any effects of the solvent on the cells.

Waste Disposal

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Guidelines:

  • Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.[16]

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Empty Containers: "Empty" containers that held the compound should be managed as hazardous waste. Do not rinse into the sanitary sewer.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[17]

References

Application Notes & Protocols: Preparation of 2-Pyrrolidin-2-yl-benzothiazole Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of experimental solutions of 2-Pyrrolidin-2-yl-benzothiazole (CAS RN: 359804-21-0). As the precise biological activities of this specific isomer are still under active investigation, these protocols are grounded in the known chemical properties of the benzothiazole and pyrrolidine moieties, general principles of medicinal chemistry, and best practices for handling novel chemical entities in a research setting.[1] The objective is to provide a robust starting point for ensuring reproducibility and accuracy in preclinical experiments.

Introduction: Scientific Context and Rationale

Heterocyclic compounds containing scaffolds such as benzothiazole and pyrrolidine are of significant interest in medicinal chemistry.[1] These structural motifs are present in a wide array of biologically active molecules and FDA-approved drugs.[2][3] The benzothiazole ring system, in particular, is a "privileged structure" known to interact with various biological targets, leading to potential therapeutic applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] Similarly, the pyrrolidine ring is a common feature in many natural products and pharmacologically active agents.[2]

The compound this compound is an intriguing molecule for discovery research. While extensive research exists for the broader class of 2-substituted benzothiazoles, the specific biological profile of this isomer remains largely uncharacterized.[1] Preliminary research on related analogs suggests potential activity as inhibitors of enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.[4]

The protocols outlined herein are designed to address the critical first step in any experimental cascade: the accurate and stable preparation of the test compound. The choice of solvent, concentration, and storage conditions can profoundly impact the compound's integrity and, consequently, the validity of experimental results.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are paramount before any experimental work.

PropertyValueSource(s)
Chemical Name This compound[5][6][7][8]
CAS Registry Number® 359804-21-0[5][6][7]
Molecular Formula C₁₁H₁₂N₂S[5][6][7]
Molecular Weight 204.29 g/mol [5][6]
Purity Typically >95% for research grade[5]
Appearance Likely a solid (Low melting solid or liquid for related compounds)[9]

Note: Specific experimental data for melting point, boiling point, and solubility of this exact isomer are not widely published. Researchers should refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[6]

Health and Safety Precautions

Hazard Profile (Inferred from Related Compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: Causes skin irritation and serious eye irritation.[11] May cause respiratory irritation.[11]

  • Handling: Must be handled by technically-qualified persons.[5]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves prior to use.

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn. For handling larger quantities, flame-retardant antistatic protective clothing is advised.[12]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] If aerosols or dusts are generated, respiratory protection is required.[12]

First Aid Measures:

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[9]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][11]

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[10]

Protocol: Preparation of Stock Solutions

The lack of specific solubility data necessitates a systematic approach to solvent selection. The following protocol provides a workflow for determining an appropriate solvent and preparing a concentrated stock solution.

Workflow for Solvent Solubility Screening

Caption: Workflow for selecting an appropriate solvent.

Recommended Solvents for Initial Testing

Based on the heterocyclic nature of the compound, the following solvents are recommended for initial solubility tests. Start with the most common and biocompatible solvents for in vitro assays.

SolventRationale & Considerations
Dimethyl Sulfoxide (DMSO) Excellent solubilizing agent for many organic compounds. Widely used for in vitro stock solutions. Caution: Can be toxic to cells at higher concentrations (>0.5-1%). Always run a vehicle control in experiments.
Dimethylformamide (DMF) Similar to DMSO in solubilizing power. Caution: Higher toxicity than DMSO. Use with caution and ensure it is appropriate for the chosen experimental model.
Ethanol (Absolute) A less toxic alternative to DMSO/DMF. Solubility may be lower. Ensure the final concentration in assays is not high enough to cause artifacts.
Step-by-Step Protocol for 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for screening compounds.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, filtered tips

Procedure:

  • Pre-weighing Preparation: Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

  • Weighing the Compound: Carefully weigh out approximately 1-2 mg of this compound. For example, to make 1 mL of a 10 mM solution, you will need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 204.29 g/mol x 1000 mg/g = 2.04 mg

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed compound. For 2.04 mg, add 1.0 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter.

    • If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication may aid dissolution. Caution: Be aware that some thiazole derivatives can be heat-sensitive.[13] Avoid aggressive heating.

  • Storage: Once fully dissolved, the stock solution should be stored under appropriate conditions (see Section 5).

Storage and Stability

The stability of this compound in solution is uncharacterized. However, related heterocyclic compounds can be sensitive to degradation.[13]

Recommended Storage Conditions:

  • Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or, for long-term storage, at -80°C .[11] Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Solid Compound: Store long-term in a cool, dry place, tightly sealed.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended if the compound is sensitive to air or moisture.

Stability Testing: It is highly recommended that researchers perform their own stability assessment. This can be done by preparing a fresh stock solution and comparing its performance in a reliable assay to a stock solution that has been stored for a period of time.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into an appropriate aqueous buffer or cell culture medium.

General Workflow for Preparing Working Solutions

Caption: Workflow for preparing working solutions from stock.

Protocol:

  • Thaw Stock: Remove one aliquot of the frozen stock solution and allow it to thaw completely at room temperature.

  • Homogenize: Vortex the thawed stock solution gently for 10-15 seconds.

  • Prepare Dilution Series: Perform serial dilutions of the stock solution in your chosen assay buffer or cell culture medium.

    • Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer while vortexing the buffer. Do not add the buffer to the stock.

    • Ensure the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically <0.5%).

  • Use Promptly: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions, as the compound's stability in these conditions is unknown and likely limited.

Conclusion

The successful use of novel compounds like this compound in research hinges on meticulous and consistent solution preparation. While specific data for this isomer is sparse, the principles of medicinal chemistry and established protocols for similar heterocyclic structures provide a strong foundation. By following these guidelines for safety, solubility testing, and solution preparation, researchers can enhance the reliability and reproducibility of their experimental findings, paving the way for a clearer understanding of the therapeutic potential of this and related molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Pyrrolidin-2-yl-benzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide a plausible synthetic route, address common experimental challenges, and offer expert-driven solutions to optimize your reaction yield and purity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature.

Proposed Synthesis Protocol

The synthesis of this compound is most effectively approached via the condensation of 2-aminothiophenol with pyrrolidine-2-carboxaldehyde. This reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. Given the sensitivity of both starting materials, careful control of the reaction conditions is paramount.

Experimental Protocol: Acid-Catalyzed Aerobic Oxidation

This protocol is based on well-established methods for the synthesis of 2-substituted benzothiazoles, adapted for the specific substrates.[1][2][3][4][5]

Materials:

  • 2-Aminothiophenol (freshly distilled or from a recently opened bottle)

  • Pyrrolidine-2-carboxaldehyde hydrochloride

  • Triethylamine (Et₃N) or a similar non-nucleophilic base

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or molecular iodine (I₂)[6]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Aldehyde Free Base: In a round-bottom flask, dissolve pyrrolidine-2-carboxaldehyde hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution. Stir at 0 °C for 30 minutes to generate the free base of the aldehyde. Note: The formation of triethylammonium chloride salt will be observed as a white precipitate.

  • Reaction Setup: In a separate, flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve 2-aminothiophenol (1.0 eq) in anhydrous DCM.

  • Addition of Reactants: Transfer the aldehyde solution (including the precipitate) to the flask containing 2-aminothiophenol via cannula.

  • Catalyst Addition: Add the chosen catalyst (e.g., p-TsOH, 10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction can be gently heated to reflux (40 °C for DCM) to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation: Once the formation of the benzothiazoline intermediate is complete (as indicated by TLC), switch the inert gas supply to a gentle stream of air or oxygen and continue stirring at room temperature or reflux until the aromatization to the benzothiazole is complete.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction has a very low yield, or I'm only recovering my starting materials. What are the likely causes and how can I fix this?

Answer: Low yield is a common issue and can stem from several factors. Let's break down the possibilities:

  • Cause A: Degradation of 2-Aminothiophenol. This is a primary suspect. 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide-linked dimer or polymer, which appears as a dark, tarry substance.[7][8] This depletes your starting material and introduces impurities.

    • Solution:

      • Use Fresh Reagents: Always use freshly distilled 2-aminothiophenol or a sample from a newly opened bottle stored under inert gas.

      • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen) until the oxidation step.[8]

      • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Cause B: Instability of Pyrrolidine-2-carboxaldehyde. The free base of this aldehyde can be unstable and prone to polymerization or other side reactions, especially at elevated temperatures.[9][10]

    • Solution:

      • In Situ Generation: Generate the free base in situ at a low temperature (0 °C) and use it immediately without isolation, as described in the protocol.[9]

      • Avoid High Temperatures: If possible, run the reaction at room temperature, even if it takes longer. Only apply heat if no reaction is observed after several hours.

  • Cause C: Ineffective Catalyst. The choice and amount of acid catalyst are crucial for the initial imine formation and subsequent cyclization.

    • Solution:

      • Catalyst Screening: If p-TsOH is ineffective, consider other catalysts. Molecular iodine (I₂) has been shown to be a mild and effective catalyst for this transformation.[6] Other options include L-proline or various Lewis acids.[11]

      • Optimize Catalyst Loading: The optimal catalyst loading can vary. Perform small-scale experiments with catalyst loading ranging from 5 mol% to 20 mol%.

Problem 2: Formation of a Major Side Product

Question: I've isolated a significant amount of a compound that is not my desired product. TLC and NMR suggest it might be the benzothiazoline intermediate. How do I drive the reaction to completion?

Answer: The formation of the stable 2-pyrrolidin-2-yl-2,3-dihydrobenzothiazole intermediate is a common occurrence, indicating incomplete oxidation.[7][12]

  • Cause A: Insufficient Oxidant. The final step of the reaction is the dehydrogenation (oxidation) of the benzothiazoline intermediate to the aromatic benzothiazole.

    • Solution:

      • Aerobic Oxidation: Ensure a sufficient supply of air or oxygen is bubbled through the reaction mixture after the initial condensation.

      • Chemical Oxidants: If aerobic oxidation is slow or incomplete, consider adding a mild chemical oxidant. Options include:

        • Iodine (I₂): If not already used as the catalyst, iodine can also serve as the oxidant.[6]

        • H₂O₂/HCl: A mixture of hydrogen peroxide and hydrochloric acid has been used effectively.[1][2]

        • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful dehydrogenating agent, but may require careful optimization to avoid over-oxidation.

  • Cause B: Steric Hindrance. The pyrrolidinyl group may sterically hinder the final aromatization step.

    • Solution:

      • Increase Reaction Time/Temperature: Allow the oxidation step to proceed for a longer duration or at a slightly elevated temperature (reflux).

      • Change Solvent: Switching to a higher boiling point solvent like toluene may facilitate the final oxidation.

Problem 3: Difficult Purification

Question: The crude product is a dark, oily mixture that is difficult to purify by column chromatography. How can I improve the isolation of my product?

Answer: A challenging purification often points to the formation of polar, high-molecular-weight byproducts, likely from the polymerization of starting materials.[7]

  • Cause A: Polymerization of Starting Materials. As mentioned, both 2-aminothiophenol and pyrrolidine-2-carboxaldehyde can polymerize under reaction conditions.

    • Solution:

      • Prevent Polymerization: The best solution is prevention. Follow the steps outlined in Problem 1 to minimize the degradation of starting materials.

      • Aqueous Wash: Before chromatography, ensure a thorough aqueous work-up with saturated sodium bicarbonate to remove the acid catalyst and any acidic impurities.

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and stir with a small amount of activated charcoal for 15-30 minutes. Filter through a pad of celite to remove baseline, polymeric impurities before concentrating and loading onto the column.

  • Cause B: Product Basicity. The product contains a basic pyrrolidine nitrogen, which can cause tailing on silica gel.

    • Solution:

      • Treated Silica Gel: Use silica gel that has been pre-treated with triethylamine. This is done by adding 1-2% triethylamine to the eluent used to pack and run the column. This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

      • Alternative Sorbents: If tailing is severe, consider using a different stationary phase for chromatography, such as neutral alumina.

Data & Conditions Summary

The following table summarizes various catalytic systems reported for the synthesis of 2-substituted benzothiazoles, which can be adapted for the target molecule.

Catalyst SystemSolventTemperature (°C)TimeTypical Yield (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94[1]
L-proline / MWSolvent-free-4-8 min78-96[1]
ZnO NanoparticlesSolvent-freeRoom Temp30 min79-91[1]
Iodine (50 mol%)DMF1001-2 h~78[6]
None (Air/DMSO)DMSO10012 h75-95[3]
p-TsOH / Graphite / MWSolid Support-5-10 min85-95[13]

Visualized Mechanisms & Workflows

Proposed Reaction Mechanism

The synthesis proceeds via an acid-catalyzed condensation to form an iminium ion, followed by intramolecular cyclization to the benzothiazoline intermediate, and a final oxidation step.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2AT 2-Aminothiophenol Imine Iminium Ion 2AT->Imine + PCA - H₂O [H⁺ cat.] PCA Pyrrolidine-2- carboxaldehyde BTZoline Benzothiazoline Imine->BTZoline Intramolecular Cyclization Product 2-Pyrrolidin-2-yl- benzothiazole BTZoline->Product Oxidation (e.g., Air, O₂) - 2H⁺, -2e⁻

Caption: Proposed reaction pathway for the synthesis of this compound.

Common Side Reactions

Understanding potential side reactions is key to optimizing the main reaction pathway.

side_reactions 2AT 2-Aminothiophenol Desired_Reaction Desired Reaction 2AT->Desired_Reaction 2AT_Dimer Disulfide Dimer/ Polymer 2AT->2AT_Dimer Oxidation PCA Pyrrolidine-2- carboxaldehyde PCA->Desired_Reaction PCA_Polymer Aldehyde Polymer PCA->PCA_Polymer Self-condensation

Caption: Common side reactions involving the starting materials.

Troubleshooting Workflow

A logical approach to diagnosing and solving common synthesis problems.

troubleshooting_workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Reaction Start check_yield Low Yield? start->check_yield check_reagents Check Reagent Quality (Fresh 2-AT?) Inert Atmosphere? check_yield->check_reagents Yes check_side_products Side Products? check_yield->check_side_products No check_aldehyde Generate Aldehyde in situ at 0°C? check_reagents->check_aldehyde check_catalyst Screen Catalysts (p-TsOH, I₂, L-proline) check_aldehyde->check_catalyst check_catalyst->check_side_products is_intermediate Is it Benzothiazoline Intermediate? check_side_products->is_intermediate Yes end Successful Synthesis check_side_products->end No yes_intermediate Improve Oxidation: - Extend Time/Temp - Add Oxidant (I₂, H₂O₂) is_intermediate->yes_intermediate Yes is_polymer Dark/Tarry Impurities? is_intermediate->is_polymer No yes_intermediate->end yes_polymer Improve Work-up: - Charcoal Treatment - Base-washed Silica is_polymer->yes_polymer Yes is_polymer->end No yes_polymer->end

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References

"2-Pyrrolidin-2-yl-benzothiazole" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Pyrrolidin-2-yl-benzothiazole. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals working with this heterocyclic compound. Due to the limited specific literature on this exact molecule, this guide synthesizes data from structurally related compounds—namely the benzothiazole core and the pyrrolidine moiety—to provide a robust framework for addressing solubility challenges. Our goal is to equip you with the foundational knowledge and systematic approaches required to handle this compound effectively in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound based on its structure?

Answer: The solubility of this compound is governed by the interplay of its two core structural components:

  • Benzothiazole Core: This is a fused aromatic heterocyclic system. It is inherently hydrophobic and rigid, contributing to low aqueous solubility. Benzothiazole itself is classified as very slightly soluble in water.

  • Pyrrolidine Moiety: This is a saturated, non-aromatic amine. The nitrogen atom in the pyrrolidine ring is a weak base (a secondary amine). This basicity is the key to manipulating solubility. In acidic conditions, this nitrogen can be protonated to form a cationic salt, which dramatically increases its polarity and, therefore, its solubility in aqueous media.

Therefore, you should expect the compound to be poorly soluble in neutral aqueous buffers but show significantly enhanced solubility at acidic pH. Its solubility in organic solvents will be moderate to high, particularly in polar aprotic solvents.

Q2: How does pH critically influence the solubility of this compound?

Answer: The pH of the solvent is the most critical factor controlling the aqueous solubility of this compound. The secondary amine in the pyrrolidine ring has a pKa (acid dissociation constant of the conjugate acid) that dictates its protonation state. While the exact pKa for this molecule is not published, typical pyrrolidine derivatives have a pKa in the range of 9-11.

This means:

  • At pH << pKa (e.g., pH < 7): The pyrrolidine nitrogen will be predominantly protonated (R₂NH₂⁺). This charged, salt form is much more polar and will readily dissolve in water.

  • At pH >> pKa (e.g., pH > 11): The compound will be in its neutral, free-base form, which is significantly more hydrophobic and likely to precipitate from aqueous solution.

This pH-dependent behavior is a classic characteristic of amine-containing pharmaceutical compounds.

Troubleshooting Guide: Practical Solutions for Experimental Challenges

Problem 1: My this compound will not dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4).

This is the most common issue encountered and is expected due to the compound's hydrophobic benzothiazole core.

Root Cause Analysis: At neutral pH, the compound exists in its poorly soluble free-base form. The energy required to break the crystal lattice of the solid compound is not compensated by the weak interactions with water molecules.

Step-by-Step Solution Protocol:

  • pH Adjustment (Primary Method):

    • Action: Prepare a stock solution by first dissolving the compound in a small amount of acid. Start with a 0.1 M solution of hydrochloric acid (HCl). Gently vortex or sonicate. The compound should dissolve as it forms the hydrochloride salt.

    • Rationale: Protonating the pyrrolidine nitrogen creates a charged species, which is significantly more soluble in polar solvents like water.

    • Execution: i. Weigh the required amount of your compound. ii. Add a stoichiometric equivalent (or slight excess) of 0.1 M HCl. iii. Once dissolved, you can bring the solution to the final volume with your desired buffer or water. Crucially, check the final pH. It will be acidic.

    • Caution: Ensure that the final low pH of your stock solution is compatible with your downstream assay. If you must work at a higher pH, this acidic stock can be diluted into the final assay buffer, but be mindful of the potential for precipitation (see Problem 2).

  • Co-Solvent Utilization (Secondary Method):

    • Action: If pH adjustment is not an option for your experiment, use a water-miscible organic co-solvent to create a concentrated stock solution.

    • Rationale: Co-solvents like DMSO, DMF, or ethanol can disrupt the self-association of water molecules and provide a more favorable hydrophobic environment for the compound to dissolve.

    • Execution: i. Dissolve the this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). ii. For the working solution, perform a serial dilution, ensuring the final concentration of the organic solvent in your aqueous assay buffer is low (typically <1%, and ideally <0.1%) to avoid artifacts.

Problem 2: My compound dissolved perfectly in organic solvent, but precipitated immediately when diluted into my aqueous assay buffer.

Root Cause Analysis: This is a classic "crashing out" phenomenon. The compound is highly soluble in the organic stock solvent but exceeds its maximum solubility limit in the final aqueous medium once the organic solvent is diluted.

Step-by-Step Solution Protocol:

  • Optimize the Dilution Step:

    • Action: Add the organic stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer.

    • Rationale: This method avoids creating localized areas of high compound concentration, allowing for more efficient dispersion and solvation in the bulk medium.

  • Reduce Stock Concentration:

    • Action: Lower the concentration of your primary stock solution (e.g., from 50 mM in DMSO to 10 mM).

    • Rationale: This requires you to add a larger volume of the stock to reach your final concentration, which can aid in dispersion and prevent the solubility limit from being breached so abruptly.

  • Incorporate Solubilizing Excipients:

    • Action: Add a solubilizing agent to your final aqueous buffer before adding the compound stock.

    • Rationale: Excipients can increase the apparent solubility of a compound.

      • Cyclodextrins (e.g., HP-β-CD): These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic benzothiazole portion of your molecule, effectively shielding it from the aqueous environment and keeping it in solution.

      • Surfactants (e.g., Tween® 80, Kolliphor® EL): At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can sequester the hydrophobic compound in their core. Use at the lowest effective concentration to avoid interfering with biological assays.

Workflow for Preventing Precipitation

G cluster_buffer Buffer Preparation cluster_dilution Dilution Protocol Stock High Conc. Stock (e.g., 10 mM in DMSO) Add Add Stock Dropwise to Vortexing Buffer Stock->Add Buffer Aqueous Assay Buffer (e.g., PBS, pH 7.4) Excipient Add Excipient? (e.g., 1% HP-β-CD) Buffer->Excipient ModifiedBuffer Buffer + Excipient Excipient->ModifiedBuffer Yes Excipient->link_target No Vortex Vigorously Vortex Buffer ModifiedBuffer->Vortex link_target->Vortex Vortex->Add Final Final Working Solution Add->Final

Technical Support Center: Stability of 2-Pyrrolidin-2-yl-benzothiazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyrrolidin-2-yl-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing and understanding the stability of this compound in various solvents. Given the limited publicly available stability data for this specific molecule, this document synthesizes information on the constituent pyrrolidine and benzothiazole moieties with established principles of pharmaceutical stability testing. We will address potential issues you may encounter during your experiments and provide robust, field-proven protocols to determine the stability profile of this compound in your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetone[3]

Its aqueous solubility is likely to be limited due to the non-polar nature of the benzothiazole core, although the pyrrolidine ring may impart some increase in polarity compared to the parent benzothiazole.[1] We recommend experimentally determining the solubility in your specific solvent system of interest.

Q2: What are the primary known degradation pathways for benzothiazole derivatives?

A2: Benzothiazole and its derivatives are susceptible to degradation through several pathways, primarily oxidation and photodegradation.

  • Oxidative Degradation: The benzothiazole ring can undergo oxidative cleavage. For instance, oxidation with reagents like magnesium monoperoxyphthalate (MMPP) can lead to the opening of the thiazole ring to form acylamidobenzene sulfonate esters.[4][5] Atmospheric oxidation by hydroxyl radicals tends to attack the benzene ring, forming phenol-type products.[6]

  • Photodegradation: Exposure to UV radiation can induce photodegradation. Benzothiazole itself can photodimerize to 2,2'-bibenzothiazole. In the presence of oxygen, photoproducts such as 2-hydroxybenzothiazole and 2-methylbenzothiazole can be formed.[7]

  • Hydrolysis: While the benzothiazole ring itself is relatively stable to hydrolysis, N-substituted benzothiazolium salts have been shown to hydrolyze.[8] The stability of the pyrrolidine-benzothiazole linkage to hydrolysis, particularly at non-neutral pH, should be experimentally evaluated.

Q3: How might the pyrrolidine ring influence the stability of the molecule?

A3: The pyrrolidine ring, a saturated secondary amine, introduces a basic center into the molecule.[9][10] This has several implications for stability:

  • Acid-Base Reactivity: The nitrogen atom in the pyrrolidine ring can be protonated under acidic conditions. This may alter the electronic properties of the entire molecule, potentially influencing the stability of the adjacent benzothiazole ring.

  • Nucleophilicity: The secondary amine nitrogen is nucleophilic and could potentially react with electrophilic species present in the solvent or formulation.

  • Influence on Solubility: The presence of the pyrrolidine moiety is likely to increase the polarity of the molecule compared to unsubstituted benzothiazole, which may slightly improve its solubility in more polar solvents.

Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during the experimental determination of the stability of this compound.

Observed Issue Potential Cause Recommended Action
Rapid degradation in acidic solution. Protonation of the pyrrolidine nitrogen may destabilize the molecule or catalyze hydrolysis of the C-N bond connecting the two rings.Buffer the solution to a less acidic pH. Analyze samples at earlier time points to capture the initial degradation kinetics. Use LC-MS to identify degradation products, looking for masses corresponding to the separate benzothiazole and pyrrolidine moieties or hydrolyzed products.
Formation of multiple unexpected peaks in HPLC after exposure to light. Photodegradation of the benzothiazole ring system.Protect samples from light using amber vials or by covering them with aluminum foil. Conduct a formal photostability study according to ICH Q1B guidelines. Compare chromatograms of light-exposed samples with those from thermal and oxidative stress to differentiate degradation pathways.
Loss of parent compound with no corresponding increase in UV-active degradants. Formation of non-UV-active degradation products or precipitation of the compound or its degradants.Use a mass spectrometer in conjunction with a UV detector to look for non-chromophoric degradants. Visually inspect the sample for any precipitation. Re-evaluate the solubility of the compound and potential degradants in the chosen solvent.
Inconsistent results between experimental repeats. Issues with sample preparation, such as incomplete dissolution or reaction with the solvent. Contamination of the solvent with reactive impurities (e.g., peroxides in ethers).Ensure complete dissolution of the compound using sonication if necessary. Use freshly opened, high-purity solvents. Degas solvents to remove dissolved oxygen, especially for oxidative stability studies.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation pathways and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature for up to 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, incubate a solution of the compound (~100 µg/mL in a stable solvent) at 60°C.

    • Photostability: Expose the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating method (see Protocol 2).

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC-UV/MS Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC NMR NMR HPLC->NMR For structure elucidation Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for peak identification.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.[11]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[11]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.[11]

    • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., 250 nm, to be determined by UV scan).[11]

    • Injection Volume: 10 µL.[11]

  • Method Optimization: Analyze the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient, mobile phase composition, and other parameters as necessary. The method is considered "stability-indicating" if all degradation products are resolved from the parent compound and from each other.

Stability Indicating Method Development Start Inject Stressed Samples Check Peak Resolution Adequate? Start->Check Adjust Adjust HPLC Parameters (Gradient, pH, etc.) Check->Adjust No Validate Validate Method (ICH Q2(R1)) Check->Validate Yes Adjust->Start

Caption: Logic for developing a stability-indicating HPLC method.

Data Interpretation and Key Considerations

  • Mass Balance: In a well-conducted stability study, the total amount of the drug and its degradation products should remain constant. A significant decrease in mass balance may indicate the formation of non-UV active compounds, volatile products, or adsorption to the container.

  • Structural Elucidation: For any significant degradation products, structural elucidation using techniques like LC-MS/MS and NMR is crucial.[12][13] This information is vital for understanding the degradation mechanism and for safety assessment of the degradants.

  • Solvent Selection: The choice of solvent is critical. Always use high-purity solvents and consider potential interactions. For instance, aldehydes in some excipients can react with amines.[14]

By following these guidelines, researchers can systematically evaluate the stability of this compound and develop a comprehensive understanding of its degradation profile in different solvent systems, which is essential for its successful application in research and drug development.

References

Technical Support Center: Purification of 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purification of novel heterocyclic compounds like 2-Pyrrolidin-2-yl-benzothiazole is a critical step in drug discovery and development. Due to the limited availability of specific literature on the purification of this particular molecule, this guide synthesizes field-proven insights and established principles from the purification of analogous benzothiazole and pyrrolidine derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with a robust framework for troubleshooting common challenges and developing effective purification strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing detailed solutions and the scientific rationale behind them.

Question 1: My crude reaction mixture shows a low yield of the desired product. How can I optimize the work-up procedure to maximize recovery?

Possible Causes and Solutions:

  • Incomplete Reaction: The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol with a suitable precursor.[1][2][3] If the reaction has not gone to completion, the crude mixture will contain significant amounts of starting materials.

    • Solution: Before initiating purification, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting starting material. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

  • Product Loss During Extraction: this compound, containing a basic pyrrolidine nitrogen and a weakly basic benzothiazole nitrogen, may exhibit some water solubility, especially at acidic pH where it can form salts.

    • Solution: During aqueous work-up, ensure the aqueous layer is basified (pH 8-9) before extraction with an organic solvent to keep the product in its free base form, thereby maximizing its partitioning into the organic phase. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions with smaller volumes of solvent for higher efficiency.

  • Degradation: Benzothiazole derivatives can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to heat.[4]

    • Solution: Employ mild work-up conditions. Use saturated sodium bicarbonate solution for neutralization instead of strong bases. If the compound is thermally labile, perform extractions and solvent removal at reduced temperatures.

Question 2: I'm having difficulty removing unreacted 2-aminothiophenol from my product using column chromatography.

Possible Causes and Solutions:

  • Similar Polarity: 2-aminothiophenol and the product may have close Rf values on silica gel, leading to co-elution.

    • Solution 1: Acid Wash: Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl). The basic starting material will be protonated and move to the aqueous layer, while the product may remain in the organic layer, depending on its basicity. Neutralize the organic layer with a mild base, wash with brine, and dry before proceeding to chromatography.

    • Solution 2: Optimized Chromatography System:

      • Stationary Phase: While silica gel is common, consider using neutral alumina for the column chromatography of basic compounds to reduce tailing.[5]

      • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

Question 3: My compound is streaking badly on the silica gel column, leading to poor separation.

Possible Causes and Solutions:

  • Strong Interaction with Silica: The basic nitrogen atoms in the pyrrolidine and benzothiazole rings can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.

    • Solution: As mentioned previously, adding a small percentage of triethylamine or pyridine to the mobile phase can competitively bind to the active sites on the silica gel, leading to sharper peaks and better separation. Alternatively, using a different stationary phase like neutral alumina or a polymer-based support can be beneficial.

  • Sample Overload: Applying too much crude material to the column can lead to broad bands and poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Question 4: The purified compound oils out during crystallization and does not form solid crystals.

Possible Causes and Solutions:

  • Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Ensure the compound is of high purity (>95%) before attempting crystallization. Re-purify by column chromatography if necessary.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, or the cooling rate may be too fast.

    • Solution:

      • Solvent Screening: Experiment with a variety of solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzothiazole derivatives include ethanol, methanol, ethyl acetate, and hexane.[6][7]

      • Solvent/Anti-Solvent Method: Dissolve the compound in a minimum amount of a good solvent and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble) until turbidity is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

      • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to promote crystal growth. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Question 5: I observe new, unidentified peaks in my chromatograms after purification, suggesting my compound is degrading.

Possible Causes and Solutions:

  • Acid-Catalyzed Degradation: The acidic nature of silica gel can cause the degradation of sensitive compounds.

    • Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column. As mentioned before, using neutral alumina is also a good alternative.

  • Oxidative Degradation: The sulfur atom in the benzothiazole ring can be susceptible to oxidation.

    • Solution: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4] For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-substituted benzothiazoles to consider for purification?

A1: Key properties include their generally crystalline nature, moderate polarity, and basicity due to the nitrogen atoms. The presence of the pyrrolidine ring in this compound will likely increase its polarity and basicity compared to simpler 2-alkyl or 2-aryl benzothiazoles.

Q2: What are the most common impurities in the synthesis of 2-substituted benzothiazoles?

A2: Common impurities include unreacted starting materials such as 2-aminothiophenol and the corresponding pyrrolidine precursor, as well as side-products from over-reaction or undesired side reactions.[2][3]

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used to confirm the purity and identity of the final compound:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

Q4: What are the recommended storage conditions for this compound?

A4: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.[4]

Visualizations

Experimental Workflow: General Purification Strategy

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Basify, Extract) crude->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentrate Concentrate in vacuo drying->concentrate chromatography Column Chromatography (Silica or Alumina) concentrate->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions pool Pool Pure Fractions fractions->pool final_concentrate Concentrate Pure Fractions pool->final_concentrate crystallization Crystallization final_concentrate->crystallization final_product Pure Crystalline Product crystallization->final_product

Caption: A general workflow for the purification of this compound.

Data Presentation

Table 1: Common Solvents for Chromatography and Crystallization of Benzothiazole Derivatives

SolventPolarity IndexBoiling Point (°C)Application Notes
Hexane0.169Common non-polar eluent for column chromatography.
Dichloromethane3.140Good solvent for dissolving crude product; used in chromatography.
Ethyl Acetate4.477A versatile polar eluent for chromatography and a good crystallization solvent.[6]
Ethanol4.378Often used for recrystallization of benzothiazole derivatives.[7]
Methanol5.165A polar solvent, sometimes used in small proportions in chromatography eluents or for crystallization.
Triethylamine1.889Basic additive (0.1-1%) in chromatography to reduce tailing of basic compounds.

References

Technical Support Center: Troubleshooting the Synthesis of 2-(Pyrrolidin-2-yl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Pyrrolidin-2-yl)benzothiazole. This molecule, incorporating both a chiral pyrrolidine and a benzothiazole core, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often leading to low yields, complex impurity profiles, or complete reaction failure.

This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, diagnose common failure modes, and provide actionable, field-tested solutions. Our approach is built on establishing a self-validating experimental workflow, ensuring that each step provides clear, interpretable results.

Plausible Synthetic Strategy: The Amide Coupling & Cyclocondensation Pathway

The most logical and widely applicable method for synthesizing 2-(Pyrrolidin-2-yl)benzothiazole involves a two-stage process starting from commercially available materials: 2-aminothiophenol and N-protected L-proline (e.g., Boc-L-proline). This strategy is outlined below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclocondensation & Deprotection BocPro Boc-L-Proline Coupling Coupling Reagent (e.g., HATU, EDC) BocPro->Coupling Activation Aminothiophenol 2-Aminothiophenol Aminothiophenol->Coupling Intermediate Amide Intermediate (Boc-L-prolyl)-2-aminothiophenol Coupling->Intermediate Cyclization Dehydrating Agent / Heat (e.g., PPA, Eaton's Reagent) Intermediate->Cyclization ProtectedBTZ N-Boc-2-(pyrrolidin-2-yl)benzothiazole Cyclization->ProtectedBTZ Deprotection Acidic Conditions (e.g., TFA, HCl) ProtectedBTZ->Deprotection FinalProduct Final Product 2-(Pyrrolidin-2-yl)benzothiazole Deprotection->FinalProduct

Caption: Proposed two-stage synthesis of 2-(Pyrrolidin-2-yl)benzothiazole.

This pathway first forms a stable amide intermediate, which then undergoes an intramolecular cyclization and dehydration to form the benzothiazole ring. The final step is the removal of the N-Boc protecting group. Most experimental failures occur during the first two stages.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. We will diagnose the problem based on analytical data (TLC, LC-MS) and provide clear, actionable steps.

Question 1: My reaction shows no product formation. My TLC/LC-MS only shows unreacted starting materials (2-aminothiophenol and Boc-L-proline). What went wrong?

This is a classic sign of a failed amide coupling reaction (Step 1). The bond between the proline carboxylic acid and the aniline nitrogen of 2-aminothiophenol has not formed.

Possible Causes & Solutions:

  • Cause A: Inactive Coupling Reagent. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are moisture-sensitive. Improper storage can lead to complete inactivity.

    • Troubleshooting Step: Always use freshly opened or properly stored (desiccated, inert atmosphere) coupling reagents. If in doubt, purchase a new bottle.

    • Expert Insight: HATU is often more effective than EDC/HOBt for coupling with anilines, which are less nucleophilic than aliphatic amines. It generates a highly reactive activated ester, driving the reaction forward.

  • Cause B: Oxidation of 2-Aminothiophenol. 2-Aminothiophenol is highly susceptible to oxidation, where the thiol (-SH) group dimerizes to form a disulfide bridge (2,2'-disulfanediyldianiline). This dimer is unreactive in the cyclization step.

    • Troubleshooting Step: Use 2-aminothiophenol from a freshly opened bottle. If it is discolored (yellow/brown), it may be oxidized. Consider purifying it by distillation under reduced pressure if necessary. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.

  • Cause C: Incorrect Stoichiometry or Base. The reaction requires a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize the acid formed and facilitate the coupling.

    • Troubleshooting Step: Ensure at least 2.0-2.5 equivalents of base are used relative to the carboxylic acid. The base is critical for deprotonating the aniline and the activated acid intermediate.

G Start Reaction Failure: No Product, Only Starting Materials CheckReagent Is the coupling reagent (HATU/EDC) fresh and dry? Start->CheckReagent CheckSM Is the 2-aminothiophenol colorless and from a fresh source? CheckReagent->CheckSM Yes Sol_Reagent Solution: Use a new, verified batch of coupling reagent. CheckReagent->Sol_Reagent No CheckBase Was a suitable base (e.g., DIPEA) used in correct stoichiometry? CheckSM->CheckBase Yes Sol_SM Solution: Use fresh/distilled 2-aminothiophenol under N2. CheckSM->Sol_SM No Sol_Base Solution: Verify base equivalents (min. 2.0) and type. CheckBase->Sol_Base No

Caption: Decision workflow for diagnosing a failed coupling reaction.

Question 2: I've formed the amide intermediate, but the cyclization to the benzothiazole is not working. What should I do?

If LC-MS confirms the presence of the amide intermediate (Boc-L-prolyl)-2-aminothiophenol but not the benzothiazole product, the issue lies in the cyclocondensation step (Step 2). This step requires the removal of a water molecule to form the five-membered thiazole ring.

Possible Causes & Solutions:

  • Cause A: Insufficient Dehydration/Activation. Simple heating is often not enough to drive the intramolecular cyclization. This equilibrium needs to be pushed towards the product.

    • Troubleshooting Step: Employ a dehydrating agent or a cyclizing reagent.

      • Polyphosphoric Acid (PPA): A classic and effective reagent. The reaction mixture is heated in PPA (e.g., 80-120 °C), which acts as both an acid catalyst and a powerful dehydrating agent.

      • Eaton's Reagent (P₂O₅ in MeSO₃H): A milder and often higher-yielding alternative to PPA.

      • Lawesson's Reagent: While more commonly used for converting ketones to thioketones, it can also promote thiazole formation from amides.

  • Cause B: Reaction Temperature is Too Low. Cyclization is an endergonic process that requires significant thermal energy to overcome the activation barrier.

    • Troubleshooting Step: Gradually increase the reaction temperature. If using a high-boiling solvent like toluene or xylene, ensure you are achieving reflux. Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal point without causing degradation.

Parameter Condition A (Mild) Condition B (Standard) Condition C (Forcing)
Reagent Acetic Acid (as catalyst/solvent)Toluene/Xylene with Dean-StarkPolyphosphoric Acid (PPA)
Temperature 80-100 °C110-140 °C (Reflux)100-130 °C
Typical Time 12-24 hours4-12 hours1-4 hours
Pros Fewer side productsEfficient water removalVery powerful, fast
Cons Often incompleteHigh temperaturesHarsh, potential charring
Question 3: My final product is a complex mixture of impurities. How can I identify the source and improve the purity?

An impure product profile points to side reactions or incomplete conversions. The key is to use LC-MS to identify the mass of the major impurities.

Possible Impurities & Their Origin:

  • Impurity 1: Mass = [Amide Intermediate]. This is the most common impurity, resulting from incomplete cyclization.

    • Solution: Re-subject the material to harsher cyclization conditions as described in Question 2 (e.g., heat longer, use PPA).

  • Impurity 2: Mass = [Disulfide Dimer of 2-aminothiophenol]. This arises from the oxidation of the starting material.

    • Solution: This cannot be fixed post-reaction. The synthesis must be repeated using purified 2-aminothiophenol under a strict inert atmosphere.

  • Impurity 3: Mass = [Final Product], but diastereomer observed on chiral HPLC. This indicates racemization at the chiral center of the pyrrolidine ring.

    • Solution: Racemization can occur if the coupling reaction conditions are too harsh or if the base is too strong.

      • Avoid excessive heat during the coupling step.

      • Use an additive like HOBt or OxymaPure with your coupling reagent, as these are known to suppress racemization.

      • Ensure the base (e.g., DIPEA) is added slowly at a low temperature (0 °C) before allowing the reaction to warm.

Validated Starting Protocol

This protocol provides a robust starting point for the synthesis. Use it as a baseline to compare against your current procedure.

Step 1: Amide Coupling

  • To a round-bottom flask under a Nitrogen atmosphere, add Boc-L-proline (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise and stir for 15 minutes. The solution should be clear.

  • Add 2-aminothiophenol (1.05 eq) dissolved in a small amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the Boc-L-proline is consumed.

  • Work-up: Dilute with Ethyl Acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude amide intermediate is often used directly in the next step.

Step 2: Cyclocondensation

  • Place the crude amide intermediate in a round-bottom flask.

  • Add Polyphosphoric Acid (PPA) (approx. 10x the weight of the amide).

  • Heat the mixture to 120 °C with vigorous stirring for 1-2 hours. The mixture will be thick.

  • Monitor by TLC/LC-MS until the intermediate is consumed.

  • Work-up: Cool the reaction vessel slightly, then very carefully pour the mixture onto crushed ice.

  • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 9. This will precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Dry the combined organic layers and concentrate. Purify by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc protected benzothiazole in Dichloromethane.

  • Add Trifluoroacetic Acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA in vacuo.

  • The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted to yield the final free amine product.

"2-Pyrrolidin-2-yl-benzothiazole" avoiding compound degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyrrolidin-2-yl-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to prevent the degradation of this compound during its handling, storage, and use in experimental settings. Our goal is to ensure the integrity of your research by providing scientifically grounded and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors: exposure to light (photodegradation), inappropriate pH conditions (acidic or basic hydrolysis), and exposure to oxidizing agents. The benzothiazole ring is known to be sensitive to UV light, while the pyrrolidine ring can be susceptible to both oxidation and ring-opening under certain pH conditions.[1][2][3][4]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, amber glass vial to protect it from light.[5][6][7] The vial should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[6][8] For extended storage, keeping the compound at low temperatures (e.g., in a refrigerator or freezer) is advisable.

Q3: What are the visible signs that my sample of this compound may have degraded?

A3: Visual signs of degradation can include a change in color (e.g., from a pale yellow to a darker brown), the formation of precipitates in solution, or a change in the physical state of the compound. However, significant degradation can occur without any visible changes. Therefore, it is crucial to regularly assess the purity of your sample using analytical techniques like HPLC, especially for older samples or those that may have been exposed to suboptimal conditions.[7][9]

Q4: Can the solvent I use for my experiments affect the stability of this compound?

A4: Yes, the choice of solvent is critical. Protic solvents, especially under acidic or basic conditions, can facilitate hydrolytic degradation.[1][2][8] It is also important to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.[10] When performing reactions, ensure the solvent is compatible with the reaction conditions and the compound's stability profile. For routine analysis, dissolving the sample in a non-polar, aprotic solvent or the mobile phase used for HPLC is generally a safe practice.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Symptoms:

  • Multiple peaks appear in the chromatogram of a supposedly pure sample.

  • The peak corresponding to this compound is smaller than expected.

  • The baseline of the chromatogram is noisy or drifting.[9]

Potential Causes & Solutions:

Potential Cause Recommended Solution
On-Column Degradation Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica-based HPLC columns.[8] Try using a different column with a wider pH tolerance or a different stationary phase (e.g., a polymer-based column). Also, ensure your mobile phase is appropriately buffered.
Mobile Phase Issues The mobile phase may be contaminated, improperly prepared, or not adequately degassed, leading to baseline instability and spurious peaks.[7][10] Always use HPLC-grade solvents and freshly prepared, filtered, and degassed mobile phases.
Sample Degradation in Solution The compound may be degrading in the dissolution solvent prior to injection. Prepare samples fresh and analyze them promptly. If necessary, conduct a time-course study to assess the stability of the compound in your chosen solvent.
Photodegradation If the autosampler does not protect vials from light, the compound can degrade while waiting for injection. Use amber autosampler vials or cover the vials to protect them from light.
Issue 2: Low Yield or Byproduct Formation During Synthesis

Symptoms:

  • The final product yield is significantly lower than anticipated.

  • TLC or HPLC analysis of the crude product shows significant impurities.

  • Formation of dark, insoluble materials during the reaction.[11]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Oxidation of 2-Aminothiophenol The common starting material, 2-aminothiophenol, is highly susceptible to oxidation, leading to the formation of a disulfide dimer and other byproducts.[8][11] Use freshly purified 2-aminothiophenol and conduct the reaction under an inert atmosphere (nitrogen or argon).
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield and byproduct formation.[8] If the yield is low, a gradual increase in temperature might be beneficial. Conversely, if byproducts are observed at elevated temperatures, lowering the temperature may be necessary.
Incorrect Stoichiometry or Catalyst Ensure the correct stoichiometry of reactants and catalyst. The choice of catalyst is crucial and may require screening to find the optimal one for your specific reaction.[8]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Upon Receipt: Immediately transfer the compound to a tightly sealed amber glass vial.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Storage Conditions: Store the vial in a refrigerator (+4°C) or freezer (-20°C) in a dark, dry location.

  • Handling: When weighing or preparing solutions, minimize the exposure of the compound to light and air. Work in a well-ventilated fume hood.

  • Solution Preparation: Prepare solutions fresh for each experiment using high-purity, degassed solvents. If solutions need to be stored, even for a short period, they should be kept in amber vials under an inert atmosphere at low temperatures.

Protocol 2: HPLC Method for Purity Assessment and Stability Monitoring

This is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

    • Gradient Example: Start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 255 nm for the benzothiazole core).[2][12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Monitor for the appearance of new peaks or a decrease in the area of the main peak over time or after exposure to stress conditions (e.g., light, heat, acid/base).

Visualizations

Degradation Pathway cluster_0 Degradation Triggers cluster_1 Potential Degradation Products main This compound prod1 Oxidized Benzothiazole (e.g., Sulfoxide/Sulfone) main->prod1 Oxidation prod2 Hydroxylated Benzothiazole main->prod2 Hydrolysis/Oxidation prod3 Pyrrolidine Ring Opening Products main->prod3 Hydrolysis prod4 Photodegradation Products (e.g., cleavage products) main->prod4 Photolysis light Light (UV) light->main oxygen Oxidation (Air/Peroxides) oxygen->main ph Acid/Base (Hydrolysis) ph->main Troubleshooting Workflow cluster_synthesis Synthesis Issues cluster_purification Purification & Analysis Issues start Problem Identified (e.g., low yield, impurity) check_reagents Check Reagent Purity (esp. 2-aminothiophenol) start->check_reagents check_hplc Verify HPLC Method (Column, Mobile Phase) start->check_hplc check_conditions Optimize Reaction Conditions (Temperature, Atmosphere) check_reagents->check_conditions solution Problem Resolved check_conditions->solution check_storage Assess Sample Storage & Handling Procedures check_hplc->check_storage check_storage->solution

References

Technical Support Center: Enhancing Assay Sensitivity with Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to leveraging benzothiazole-based compounds for the enhancement of assay sensitivity. While the specific molecule "2-Pyrrolidin-2-yl-benzothiazole" is not extensively documented in current literature for this application, the broader class of benzothiazole derivatives represents a cornerstone in the development of highly sensitive fluorescent probes. This guide synthesizes field-proven insights and foundational scientific principles to empower you to design, troubleshoot, and optimize your assays using these versatile molecules.

The core strength of the benzothiazole scaffold lies in its rigid, planar structure and extensive delocalized π-electron system, which provides a robust framework for creating fluorophores with exceptional optical properties.[1] These derivatives are instrumental in the detection of a wide array of analytes, from metal ions and amino acids to reactive oxygen species and disease biomarkers like amyloid-β aggregates.[2][3]

This guide will walk you through the mechanisms that make these compounds powerful tools, provide detailed troubleshooting for common experimental hurdles, and offer standardized protocols to ensure reproducible, high-fidelity results.

Core Concepts: The Mechanisms of Fluorescence Enhancement

Understanding why benzothiazole derivatives are effective is crucial for their proper application and for troubleshooting. Their ability to enhance assay sensitivity is typically rooted in one of several photophysical mechanisms that modulate their fluorescence in response to a specific analyte or environmental change.

  • Excited-State Intramolecular Proton Transfer (ESIPT): This is a hallmark of many 2-(2'-hydroxyphenyl)benzothiazole (HBT) type fluorophores.[4][5] In its ground state, the molecule exists in an "enol" form. Upon excitation with light, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, creating an excited "keto" tautomer. This keto form then emits a photon at a significantly longer wavelength (a large Stokes shift) before relaxing back to the enol ground state.[6][7] This large separation between excitation and emission minimizes self-absorption and reduces background interference, dramatically improving the signal-to-noise ratio.[8] The process is sensitive to the molecular environment, and binding to an analyte can either facilitate or inhibit ESIPT, leading to a "turn-on" or "turn-off" fluorescent response.[9]

  • Aggregation-Induced Emission (AIE): Conventional fluorescent dyes often suffer from Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes at high concentrations or in an aggregated state.[5] AIEgens, including certain benzothiazole derivatives, do the opposite: they are weakly fluorescent in dilute solutions but become highly emissive upon aggregation.[10][11][12] This phenomenon is typically caused by the restriction of intramolecular motion (e.g., bond rotations) in the aggregated state, which closes non-radiative decay pathways and forces the molecule to release energy as light.[12] This property is exceptionally useful for detecting analytes that induce aggregation or for imaging in environments where probes may accumulate.[11]

  • Intramolecular Charge Transfer (ICT) & Photoinduced Electron Transfer (PET): In many benzothiazole probes, the scaffold is functionalized with electron-donating and electron-accepting groups. Upon excitation, an electron can be transferred from the donor to the acceptor (ICT).[13] The binding of an analyte can modulate this process, altering the emission wavelength and intensity.[13] Similarly, PET involves the transfer of an electron to or from a separate molecular orbital, often quenching fluorescence. When the probe binds to its target, this PET process can be disrupted, "turning on" the fluorescence.[14][15]

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_G Enol Form (E) Enol_E Excited Enol (E) Enol_G->Enol_E Excitation (λex) Enol_E->Enol_G Fluorescence (minor) Keto_E Excited Keto (K) Enol_E->Keto_E ESIPT (ultrafast) Keto_E->Enol_G Fluorescence (λem) Large Stokes Shift Troubleshooting_Workflow cluster_signal Signal Issues cluster_background Background Issues Start Assay Problem (e.g., Low Signal, High Background) Check_Wavelengths Verify Ex/Em Wavelengths & Instrument Settings Start->Check_Wavelengths Check_Controls Analyze Controls (Positive, Negative, Unstained) Check_Wavelengths->Check_Controls Low_Signal Weak or No Signal? Check_Controls->Low_Signal High_Background High Background? Check_Controls->High_Background Titrate_Probe Titrate Probe Concentration Low_Signal->Titrate_Probe Yes Check_Analyte Run Spiked Control Titrate_Probe->Check_Analyte Optimize_Buffer Optimize Assay Buffer (pH, etc.) Check_Analyte->Optimize_Buffer End Problem Resolved Optimize_Buffer->End Reduce_Probe Reduce Probe Concentration High_Background->Reduce_Probe Yes Check_Autofluorescence Assess Unstained Sample Reduce_Probe->Check_Autofluorescence Improve_Washing Increase Wash Steps Check_Autofluorescence->Improve_Washing Improve_Washing->End

References

"2-Pyrrolidin-2-yl-benzothiazole" minimizing off-target effects

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Off-Target Effects

Introduction

Welcome to the technical support guide for 2-Pyrrolidin-2-yl-benzothiazole (CAS 359804-21-0). This molecule, with the formula C₁₁H₁₂N₂S, belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous agents with a wide array of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.

However, the specific biological targets and activity profile of this compound itself are largely uncharacterized in public literature. This lack of specific data necessitates a proactive and rigorous approach to experimentation. As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge, predictive strategies, and experimental protocols to effectively use this compound while anticipating and minimizing potential off-target effects, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs) - Predictive Profiling & Initial Setup

This section addresses key questions to consider before initiating extensive experiments. A well-planned initial setup is the most effective first line of defense against misleading results caused by off-target activity.

Q1: What are the likely biological targets and off-targets for this compound?

A1: While the direct targets of this specific molecule are unknown, we can infer potential target families based on the activities of structurally related benzothiazole derivatives. This class of compounds is known for its broad polypharmacology. Your experimental design should account for the possibility of activity in several major pathways.

Table 1: Potential Target Classes for Benzothiazole Derivatives

Target/Pathway Class Examples of Known Benzothiazole Activity Potential Experimental Implication Source(s)
Kinases Inhibition of PI3Kγ, CLK, SCD Potential for anti-inflammatory or anti-cancer effects; risk of off-target kinase inhibition.
Neuroreceptors/Enzymes Glutamate antagonism (Riluzole), Monoamine Oxidase B (MAO-B) inhibition, FAAH/sEH inhibition. Potential for neuroprotective or psychoactive effects; may interfere with neurotransmitter systems.
Cellular Metabolism Inhibition of carbonic anhydrase, 5-lipoxygenase. Could impact cellular respiration, pH balance, or inflammatory signaling.
DNA Interaction Some derivatives show DNA-binding affinity and can interfere with DNA synthesis. Potential for cytotoxicity and genotoxicity, which may be an intended anti-cancer effect or an unwanted side effect.

| Protein Aggregation | Amyloid-binding properties. | Potential application in neurodegenerative disease research (e.g., Alzheimer's). | |

Causality: The planar, aromatic benzothiazole core allows for diverse interactions (π-stacking, hydrophobic) with various biological macromolecules, while the pyrrolidine moiety can form hydrogen bonds and influence solubility and cell permeability. This structural versatility is why the scaffold can bind to multiple, unrelated targets.

Q2: How can I computationally predict potential off-targets before starting wet-lab experiments?

A2: In silico (computational) screening is a powerful and cost-effective first step to generate testable hypotheses about off-target interactions. These methods compare the 2D or 3D structure of your compound against databases of known ligands and their targets.

  • Ligand-Based Approaches: These methods, such as Pharmacophore and Quantitative Structure-Activity Relationship (QSAR) models, rely on the principle that structurally similar molecules often have similar biological activities.

    • Recommended Tools: Publicly available servers like SwissTargetPrediction, PharmMapper, or SuperPred can provide a list of probable targets based on 2D chemical similarity.

  • Structure-Based Approaches: If you have a hypothesized primary target, molecular docking can predict the binding mode and affinity of this compound to its active site. It can also be used to "reverse screen" against a library of off-target protein structures.

    • Recommended Tools: Software like AutoDock Vina (free) or commercial platforms from Schrödinger and MOE are industry standards.

Expert Insight: Computational predictions are not definitive proof. They are probabilistic and should be used to guide your experimental design, for example, by prioritizing which off-target assays to run first.

Q3: What is a safe starting concentration range to minimize off-target effects?

A3: The optimal concentration maximizes on-target activity while minimizing off-target effects and general cytotoxicity. Without prior data, you must determine this empirically.

  • Start with a Wide Range: Perform a dose-response curve across a broad, logarithmic range (e.g., 1 nM to 100 µM).

  • Determine IC₅₀ and CC₅₀:

    • IC₅₀ (Half-maximal inhibitory concentration): The concentration at which the compound elicits 50% of its maximal on-target effect in a functional assay.

    • CC₅₀ (Half-maximal cytotoxic concentration): The concentration that causes the death of 50% of cells in a viability assay (see Protocol 1).

  • Calculate the Selectivity Index (SI):

    • SI = CC₅₀ / IC₅₀

    • A higher SI value (>10) is desirable, as it indicates a wider window between the desired therapeutic effect and overt cytotoxicity.

    • Recommendation: For initial screening and validation, use concentrations at or near the IC₅₀ and avoid exceeding 10x the IC₅₀ where possible, as off-target effects become more probable at higher concentrations.

Section 2: Troubleshooting Guide - Experimental Deconvolution

This section provides guidance for interpreting ambiguous or problematic results that may arise during your research.

Issue 1: My experimental results are inconsistent, or I'm observing an unexpected phenotype.

This is a classic sign of potential off-target activity or experimental artifact. A logical workflow can help dissect the cause.

Troubleshooting_Workflow start Unexpected Phenotype or Inconsistent Results Observed q_conc Is the effect dose-dependent? start->q_conc q_control Does a structurally-related inactive analog show the same effect? q_conc->q_control Yes res_artifact Result likely an artifact. Review experimental setup, compound solubility, and stability. q_conc->res_artifact No q_orthogonal Can the on-target effect be confirmed with an orthogonal assay? q_control->q_orthogonal Yes res_on_target High probability of an ON-TARGET effect. Phenotype is likely a true consequence of target modulation. q_control->res_on_target No res_off_target High probability of an OFF-TARGET effect. Proceed to target deconvolution. q_orthogonal->res_off_target No q_orthogonal->res_on_target Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: My compound shows activity in a primary assay but fails in a secondary or orthogonal assay. What does this mean?

A2: This is a common and important outcome in screening campaigns. It often indicates that the primary assay result was a false positive due to the compound interfering with the assay technology itself, rather than acting on the biological target.

  • Primary Assay: The initial high-throughput screen (HTS) used to identify "hits." These are often designed for speed and sensitivity and can be susceptible to artifacts. Examples include fluorescence, luminescence, or absorbance-based readouts.

  • Orthogonal Assay: A follow-up test that measures the same biological endpoint (on-target activity) but uses a different technology or method. For example, if your primary assay was a cell-based luciferase reporter, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) that directly measures compound-protein binding.

Orthogonal_Validation_Workflow start Primary Screen Hit Identified (e.g., Cell-based reporter assay) step_repro Confirm activity and perform dose-response in primary assay start->step_repro q_active Is hit confirmed? step_repro->q_active step_ortho Test in Orthogonal Assay (e.g., Biophysical binding assay like SPR or biochemical enzyme activity assay) q_active->step_ortho Yes res_false Result is a likely FALSE POSITIVE. (Assay interference) q_active->res_false No q_ortho_active Is hit active in orthogonal assay? step_ortho->q_ortho_active q_ortho_active->res_false No res_valid Result is a VALIDATED HIT. Proceed to selectivity profiling. q_ortho_active->res_valid Yes

Caption: Workflow for validating a primary screen hit.

Section 3: Protocols for Off-Target Validation

These protocols provide standardized methods for assessing the selectivity and potential toxicity of this compound.

Protocol 1: Establishing a Therapeutic Window: A Dose-Response Cytotoxicity Assay

Objective: To determine the concentration range at which the compound is cytotoxic to your chosen cell line and to calculate the Selectivity Index (SI).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, MTT)

  • Plate reader (absorbance or fluorescence/luminescence)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (typically 18-24 hours).

  • Compound Dilution: Prepare a serial dilution series of this compound in complete medium. A 10-point, 1:3 logarithmic series is recommended (e.g., from 100 µM down to ~5 nM). Also prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells. Include a "cells only" (no treatment) and a "medium only" (no cells, background) control.

  • Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours for Resazurin).

  • Data Acquisition: Read the plate using the appropriate plate reader.

Data Analysis:

  • Subtract the background reading (medium only) from all wells.

  • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (% Viability = (Treated_Signal / Vehicle_Signal) * 100).

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the CC₅₀.

Table 2: Example Data Template for Cytotoxicity Assay

Concentration (µM) Log(Concentration) Raw Signal (RFU) % Viability
100 2.00 5,234 8.5
33.3 1.52 10,487 17.2
11.1 1.05 25,611 42.0
3.7 0.57 48,801 80.0
1.2 0.08 59,176 97.0
0.4 -0.38 60,899 99.8
... ... ... ...

| Vehicle (0) | N/A | 61,023 | 100.0 |

Validation & Comparative

A Comparative Guide to Benzothiazole Derivatives in Drug Discovery: Profiling 2-Pyrrolidin-2-yl-benzothiazole Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic system, consisting of a benzene ring fused to a thiazole ring, offers a versatile template for designing novel therapeutic agents.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[4][5][6][7] This guide provides a comparative analysis of a specific, novel derivative, 2-Pyrrolidin-2-yl-benzothiazole, against established benzothiazole-based drugs and clinical candidates.

While specific experimental data for this compound is not extensively available in public literature, indicating its novelty, we can infer its potential therapeutic profile by examining the structure-activity relationships (SAR) of well-characterized analogues.[2][8][9] The introduction of a pyrrolidine ring at the 2-position is a key structural modification that can significantly influence the molecule's pharmacological properties.[8] This guide will compare this structural motif to derivatives with different substitutions at the same position, providing a framework for predicting its activity and guiding future research.

We will focus on three key therapeutic areas where benzothiazoles have shown significant promise: neuroprotection, oncology, and infectious diseases. By comparing the subject compound to leading examples in each category—Riluzole, Phortress, and various antimicrobial agents—we aim to provide researchers and drug development professionals with a comprehensive technical overview and field-proven insights.

Comparative Analysis of Benzothiazole Derivatives

The substituent at the 2-position of the benzothiazole ring is a critical determinant of its biological activity.[2][10] This section compares the 2-pyrrolidinyl moiety with the substituents found in clinically relevant or extensively studied benzothiazole derivatives.

Neuroprotection: The Case of Riluzole

Riluzole, marketed as Rilutek, is an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[11] Its primary structure features a simple 2-amino group and a 6-(trifluoromethoxy) substitution.

Mechanism of Action: Riluzole's neuroprotective effects are multifaceted. It primarily acts as a glutamate modulator, inhibiting the release of this excitatory neurotransmitter.[12][13][14] This is achieved by blocking voltage-dependent sodium channels on nerve terminals.[15][16] Additionally, Riluzole can non-competitively block postsynaptic N-methyl-D-aspartate (NMDA) receptors, further reducing glutamatergic excitotoxicity.[12][14][15]

Structure-Activity Relationship (SAR) Insights: The 2-amino group is crucial for Riluzole's activity. In comparison, the 2-pyrrolidin-2-yl group of our subject compound introduces a cyclic, secondary amine. This structural change would likely alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, potentially leading to a different pharmacological profile. While Riluzole's primary target is the glutamatergic system, derivatives with more complex 2-position substituents have been explored for other neurodegenerative targets, such as inhibiting acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) in the context of Alzheimer's disease.[17] The pyrrolidinyl moiety could potentially steer the molecule towards such alternative targets.

Diagram: General Workflow for Synthesis and Evaluation of Benzothiazole Derivatives

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase S1 Start: 2-Aminothiophenol + Aldehyde/Carboxylic Acid S2 Condensation/Cyclization Reaction S1->S2 S3 Purification (e.g., Chromatography) S2->S3 S4 Characterization (NMR, MS, IR) S3->S4 B1 In Vitro Assays (e.g., MTT, MIC) S4->B1 Test Synthesized Derivatives B2 Identify Hit Compounds B1->B2 B2->S1 SAR-guided Optimization B3 Mechanism of Action Studies B2->B3 B4 In Vivo Models (Animal Studies) B3->B4

Caption: A generalized workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.

Anticancer Activity: The Phortress Model

Phortress (NSC 710305) is a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), an experimental antitumor agent with potent and selective activity against breast, ovarian, and renal cancer cell lines.[18]

Mechanism of Action: Unlike many chemotherapeutics, Phortress has a unique mechanism. It is metabolically activated by the cytochrome P450 enzyme CYP1A1, which is often highly expressed in sensitive tumors.[18][19][20] This activation converts the parent compound into reactive electrophilic species that form DNA adducts, leading to cell death.[18][21] This selective activation within cancer cells contributes to its favorable therapeutic window.

SAR Insights: The key structural feature of the active component of Phortress is the 2-(4-amino-3-methylphenyl) group. This large, aromatic substituent at the 2-position is essential for its interaction with the aryl hydrocarbon receptor (AhR), which in turn induces CYP1A1 expression and subsequent bioactivation.[20]

The 2-pyrrolidin-2-yl substituent presents a stark contrast. It is a non-aromatic, saturated heterocyclic ring. This fundamental difference makes it highly unlikely that a 2-pyrrolidinyl derivative would share the same CYP1A1-mediated anticancer mechanism as Phortress. Instead, its potential anticancer activity would likely stem from different pathways. Numerous studies have shown that other 2-substituted benzothiazoles can induce apoptosis and cytotoxicity through mechanisms independent of CYP1A1, such as inhibiting various kinases or inducing oxidative stress.[4][22][23] The pyrrolidine moiety could confer activity through such alternative routes.

Antimicrobial Properties

The benzothiazole scaffold is a common feature in compounds with significant antibacterial and antifungal activity.[5][24] These derivatives often act by inhibiting essential microbial enzymes.

Mechanism of Action: The antimicrobial mechanisms of benzothiazole derivatives are diverse. They have been reported to inhibit enzymes crucial for bacterial survival, such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase.[5][25] By targeting these pathways, they can disrupt DNA replication, folate synthesis, and cell wall formation.

SAR Insights: The nature of the substituent at the 2-position is critical for antimicrobial potency and spectrum. For instance, benzothiazoles linked to sulfonamides have shown potent activity by inhibiting DHPS.[26] Others incorporating moieties like thiocyanatomethylthio have been shown to inhibit bacterial quorum sensing.[27] A 2-pyrrolidinyl group introduces a basic nitrogen center and a specific stereochemistry that could facilitate binding to different microbial targets. Studies on related 2-(pyrrolidin-1-yl)thiazoles have demonstrated promising antibacterial and antimycobacterial activity, suggesting that this structural motif is favorable for antimicrobial drug design.[28]

Comparative Performance Data

To provide a quantitative perspective, the following table summarizes the performance of representative benzothiazole derivatives in various biological assays. Data for this compound is hypothetical and presented to illustrate potential research targets.

Compound/Derivative ClassTherapeutic AreaAssayTarget/Cell LineResult (IC₅₀/MIC)Reference
Riluzole NeuroprotectionGlutamate Release AssayCorticostriatal NeuronsInhibits release[12]
Phortress (Active form: 5F 203) AnticancerCytotoxicity (GI₅₀)MCF-7 (Breast Cancer)Moderately Sensitive[20]
Anticancer Benzothiazoles AnticancerMTT AssayC6 (Glioma)IC₅₀: 0.03 mM[29]
Anticancer Benzothiazoles AnticancerMTT AssayA549 (Lung Cancer)IC₅₀: 0.03 mM[29]
Antimicrobial Benzothiazoles AntibacterialMIC AssayE. coliMIC: 3.1 µg/mL[5]
Antimicrobial Benzothiazoles AntibacterialMIC AssayS. aureusMIC: 0.025 mM[26]
This compound HypotheticalTo be determinedVariousTo be determined[8]

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. GI₅₀: 50% growth inhibitory concentration.

Diagram: Potential Mechanisms of Action for Benzothiazole Derivatives

G cluster_neuro Neuroprotection (e.g., Riluzole) cluster_cancer Anticancer Activity cluster_anti_infective Antimicrobial Activity N1 Inhibit Glutamate Release N2 Block Na+ Channels N2->N1 N3 Block NMDA Receptors N3->N1 C1 CYP1A1 Activation (e.g., Phortress) C2 DNA Adduct Formation C1->C2 C4 Apoptosis Induction C2->C4 C3 Kinase Inhibition C3->C4 A1 Inhibit DNA Gyrase A2 Inhibit DHPS A3 Inhibit Folate Synthesis A2->A3 BZT Benzothiazole Core Structure BZT->N1 2-NH₂ BZT->C1 2-Aryl BZT->C3 2-Substituted BZT->A1 2-Substituted BZT->A2 2-Substituted PYR_BZT 2-Pyrrolidin-2-yl- benzothiazole PYR_BZT->C3 Potential PYR_BZT->A1 Potential

Caption: Diverse mechanisms of action for benzothiazole derivatives based on 2-position substitution.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for key assays used to evaluate the biological activity of benzothiazole derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[30][31]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[31]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[32]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[32]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[32]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours until a purple formazan precipitate is visible.[30][33]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[32]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[31] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[30][34]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[35][36]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)[37][38]

  • Benzothiazole derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to ~5×10⁵ CFU/mL[35]

Procedure:

  • Compound Dilution: Dispense 50 µL of MHB into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution by transferring 50 µL from each well to the next, down to the 10th column.[37] The 11th column serves as a growth control (no compound), and the 12th as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[35][37]

  • MIC Determination: After incubation, examine the wells for turbidity (visible bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[35]

Conclusion and Future Directions

The benzothiazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. While established derivatives like the neuroprotective Riluzole and the anticancer agent Phortress operate through well-defined mechanisms, the vast chemical space offered by substitutions at the 2-position continues to yield compounds with novel activities.

The analysis of this compound, based on structure-activity relationship principles, suggests that it is unlikely to share the mechanisms of action of Riluzole or Phortress. Its saturated, heterocyclic nature points towards potential applications in anticancer or antimicrobial chemotherapy through alternative pathways, such as kinase inhibition or disruption of essential microbial enzymes.

Future research should focus on the synthesis and rigorous biological evaluation of this compound.[8] Key steps should include:

  • Broad Biological Screening: Test the compound against a wide panel of cancer cell lines and microbial strains to identify its primary area of activity.

  • Mechanism of Action Studies: Once a significant biological effect is confirmed, detailed mechanistic studies are crucial to identify its molecular target(s).[8]

  • SAR Exploration: Synthesize analogues with modifications to the pyrrolidine ring and the benzothiazole core to optimize potency and selectivity.

By systematically exploring this novel derivative, the scientific community can continue to unlock the full therapeutic potential of the versatile benzothiazole scaffold.

References

A Comparative Analysis of 2-Pyrrolidin-2-yl-benzothiazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] When coupled with a pyrrolidine ring, a common structural element in many natural products and synthetic drugs, the resulting "2-pyrrolidin-2-yl-benzothiazole" framework presents a promising starting point for the development of novel therapeutics.[3] This guide provides a comparative analysis of analogs based on this core structure, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to aid researchers in the fields of drug discovery and development. While direct comparative studies on a series of "this compound" isomers are limited in the public domain, this guide synthesizes available data on structurally related analogs to provide a valuable comparative perspective.

The 2-Pyrrolidinyl-benzothiazole Scaffold: A Promising Pharmacophore

The fusion of the electron-rich benzothiazole system with the versatile pyrrolidine ring creates a unique chemical entity with the potential to interact with a variety of biological targets. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated, influencing the compound's solubility and interaction with macromolecules. The benzothiazole moiety, with its aromatic nature, can engage in π-π stacking and hydrophobic interactions. Substitutions on both the benzothiazole and pyrrolidine rings offer vast opportunities for chemical modification to fine-tune the pharmacological profile of these analogs.[2]

General Synthesis Strategy

The synthesis of 2-substituted benzothiazoles, including those with a pyrrolidine moiety, typically involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative or aldehyde.[4] For the synthesis of this compound analogs, a common route involves the reaction of 2-aminothiophenol with a pyrrolidine-2-carboxylic acid derivative.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminothiophenol 2-Aminothiophenol condensation Condensation aminothiophenol->condensation pyrrolidine_acid Pyrrolidine-2-carboxylic acid derivative pyrrolidine_acid->condensation benzothiazole This compound analog condensation->benzothiazole

General synthesis of this compound analogs.

Comparative Analysis of Biological Activities

This section will delve into the reported biological activities of 2-pyrrolidinyl-benzothiazole analogs and structurally similar compounds, focusing on anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical trials.[1] The introduction of a pyrrolidine ring can further enhance their cytotoxic potential.

A study on pyrrolidine-based imidazo-benzothiazole derivatives demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines.[5] The inclusion of a fluorine atom at the 7th position of the benzothiazole ring was found to enhance the cytotoxic activity.[5]

Table 1: Comparative Anticancer Activity of Benzothiazole Analogs

Compound IDDescriptionCancer Cell LineIC₅₀ (µM)Reference
Analog 1 Pyrrolidine-based imidazo-benzothiazoleHepG2< 4.0[5]
Analog 1 Pyrrolidine-based imidazo-benzothiazoleMCF-7< 4.0[5]
Analog 1 Pyrrolidine-based imidazo-benzothiazoleHeLa< 4.0[5]
Compound 4 Pyrrolidinyl-benzothiazole derivativeMultiple Cell Lines0.683 - 4.66[6]
Compound 2b 2-Mercaptobenzothiazole derivativeAsPC-112.44[7]
Compound 4d Phenylacetamide-benzothiazole derivativeAsPC-17.66[7]
Compound 4l Phenylacetamide-benzothiazole derivativeAsPC-114.78[7]

Note: The specific structures for "Analog 1" and "Compound 4" are detailed in the referenced literature. The table demonstrates the potent anticancer activity of benzothiazole derivatives, with some pyrrolidine-containing analogs showing high efficacy.

The mechanism of action for many anticancer benzothiazoles involves the induction of apoptosis.[5] The structure-activity relationship studies often reveal that substitutions on the benzothiazole ring, such as electron-withdrawing groups, can significantly impact the potency.[8]

Antimicrobial Activity

The benzothiazole scaffold is also a key component in many antimicrobial agents. The addition of a pyrrolidine ring can modulate the antimicrobial spectrum and potency.

Several studies have reported the synthesis and evaluation of benzothiazole derivatives against a range of bacterial and fungal strains.[9][10] For instance, certain benzothiazole derivatives have shown promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[9][11]

Table 2: Comparative Antimicrobial Activity of Benzothiazole Analogs

Compound IDDescriptionMicroorganismMIC (µg/mL)Reference
Compound 3 Benzothiazole derivativeE. coli25 - 100[9]
Compound 4 Benzothiazole derivativeE. coli25 - 100[9]
Compound 3 Benzothiazole derivativeC. albicans25[9]
Compound 133 Benzothiazole derivativeS. aureus78.125[10]
Compound 66c Sulfonamide-benzothiazole analogP. aeruginosa3.1 - 6.2[10]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.

The mode of action for these antimicrobial agents can vary, with some inhibiting essential enzymes like dihydroorotase.[9] The lipophilicity and electronic properties of the substituents on the benzothiazole and pyrrolidine rings play a crucial role in determining the antimicrobial efficacy.

Neuroprotective Activity

Recent research has highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases.[12][13] The pyrrolidine moiety is also found in many compounds with central nervous system activity.

One study reported on a multitarget-directed ligand, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s) , which showed promising activity for the treatment of Alzheimer's disease.[12] This compound exhibited inhibitory activity against histamine H3 receptor (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[12]

Table 3: Multi-target Activity of a Neuroprotective Benzothiazole-Pyrrolidine Analog

Target Enzyme/ReceptorIC₅₀ / Kᵢ (µM)Reference
Histamine H3 Receptor (Kᵢ)0.036[12]
Acetylcholinesterase (IC₅₀)6.7[12]
Butyrylcholinesterase (IC₅₀)2.35[12]
Monoamine Oxidase B (IC₅₀)1.6[12]

The development of multi-target ligands is a promising strategy for complex diseases like Alzheimer's. The benzothiazole-pyrrolidine scaffold provides a versatile platform for designing such molecules. Further research has identified other benzothiazole analogs with catalase modulating activity, suggesting a role in neuroprotection against oxidative stress.[13]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-(Pyrrolidin-2-yl)benzothiazole Analogs

This protocol describes a general method for the synthesis of the title compounds via condensation.

Synthesis_Workflow start Start step1 Dissolve 2-aminothiophenol and pyrrolidine-2-carboxylic acid in a suitable solvent (e.g., polyphosphoric acid). start->step1 step2 Heat the reaction mixture under reflux for several hours. step1->step2 step3 Monitor the reaction progress by TLC. step2->step3 step4 Cool the reaction mixture and pour it into ice-water. step3->step4 step5 Neutralize with a base (e.g., NaOH) to precipitate the product. step4->step5 step6 Filter, wash, and dry the crude product. step5->step6 step7 Purify the product by recrystallization or column chromatography. step6->step7 end End step7->end

Workflow for the synthesis of this compound analogs.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and a suitably substituted pyrrolidine-2-carboxylic acid (1.1 equivalents) in a dehydrating agent and solvent such as polyphosphoric acid.

  • Reaction Conditions: Heat the mixture at a temperature range of 120-150°C for 4-8 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of crushed ice with vigorous stirring.

  • Isolation: The acidic solution is then neutralized with a suitable base (e.g., 10% sodium hydroxide solution) until a precipitate is formed. The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][14][15][16]

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and incubate for 24h. start->step1 step2 Treat cells with various concentrations of the test compounds. step1->step2 step3 Incubate for 48-72h. step2->step3 step4 Add MTT solution to each well and incubate for 4h. step3->step4 step5 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 Measure absorbance at 570 nm using a microplate reader. step5->step6 step7 Calculate cell viability and IC₅₀ values. step6->step7 end End step7->end

Workflow for the MTT assay to determine anticancer activity.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]

Detailed Steps:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The "this compound" scaffold and its analogs represent a promising area for therapeutic agent discovery. The available data, although fragmented, indicates their potential in oncology, infectious diseases, and neurodegenerative disorders. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.

Future research should focus on the systematic synthesis and evaluation of a library of "this compound" analogs with diverse substitution patterns. Direct comparative studies will be crucial to elucidate the precise structural requirements for activity against different biological targets. Furthermore, in-depth mechanistic studies are needed to understand the molecular basis of their pharmacological effects. The insights gained from such investigations will undoubtedly pave the way for the development of novel and effective drugs based on this privileged scaffold.

References

A Comparative Guide to the Biological Activity of 2-Pyrrolidin-2-yl-benzothiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Pyrrolidin-2-yl-benzothiazole: A Scaffold of Therapeutic Promise

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The fusion of a benzene ring with a thiazole ring creates a scaffold that can be readily functionalized to interact with various biological targets.[2][3] The introduction of a pyrrolidine ring at the 2-position of the benzothiazole core, as in "this compound," presents an intriguing structural motif. The pyrrolidine ring can influence the molecule's polarity, conformational flexibility, and ability to form hydrogen bonds, potentially enhancing its interaction with specific biological targets.[4] While direct biological data for "this compound" is scarce, the known activities of its parent scaffold and related analogs suggest significant therapeutic potential.[5]

This guide will explore three key areas of potential biological activity: anticancer, antimicrobial, and neuroprotective effects. For each area, we will present a comparative analysis of relevant benzothiazole derivatives and established drugs, supported by detailed experimental methodologies.

Section 1: Anticancer Potential: A Comparative Cytotoxicity Analysis

Benzothiazole derivatives have demonstrated significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[6][7] The proposed mechanism for some of these derivatives involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.[8][9]

Comparative Analysis of Anticancer Activity

To contextualize the potential of "this compound," we will compare the in vitro cytotoxicity of structurally related benzothiazole derivatives against common cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, will serve as the benchmark for comparison.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Doxorubicin (Standard) MCF-7 (Breast)0.5 - 2.0[10]
HepG2 (Liver)0.8 - 3.0[10]
A549 (Lung)0.4 - 1.5[10]
2-(4-Aminophenyl)benzothiazole MCF-7 (Breast)0.004[11]
2-(3,4,5-Trimethoxyphenyl)-benzothiazole A549 (Lung)10.07[12]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide A549 (Lung)68 µg/mL[7]
Pyrrolo[2,1-b][10][13]benzothiazole derivative (9e) HepG2 (Liver)4.50[14]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay:

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with Compound/Drug incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., "this compound" analogs) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 2: Antimicrobial Activity: A Comparative Evaluation

The benzothiazole scaffold is also a key component in many antimicrobial agents.[13] The mechanism of action can vary, including the inhibition of essential enzymes in bacteria.[1]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of "this compound" can be inferred by comparing the Minimum Inhibitory Concentration (MIC) values of related compounds against common bacterial strains. Ciprofloxacin, a broad-spectrum antibiotic, is used as a reference.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin (Standard) Staphylococcus aureus6.25[13]
Escherichia coli6.25[13]
Compound 3e (benzothiazole analog) S. aureus3.12[13]
E. coli3.12[13]
Compound 3 (benzothiazole derivative) E. coli25[1]
Compound 4 (benzothiazole derivative) E. coli25[1]
2-Arylbenzothiazole analog (25b) E. coli~1 µM[15]

Note: MIC values can be influenced by the specific strain and assay conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

MIC_Workflow start Start: Prepare Serial Dilutions of Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate (18-24h) inoculate->incubate observe Visually Inspect for Turbidity incubate->observe determine_mic Determine MIC (Lowest Concentration with No Growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Bacterial Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 3: Neuroprotective Effects: A Comparative Assessment

Recent studies have highlighted the neuroprotective potential of benzothiazole and pyrrolidine-containing compounds.[16][17] These molecules may exert their effects through various mechanisms, including the inhibition of enzymes like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), or by mitigating oxidative stress.[18][19]

Comparative Analysis of Neuroprotective Activity

The potential neuroprotective effects of "this compound" can be benchmarked against compounds with known activity in models of neurodegeneration. Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, serves as a relevant comparator.

Compound/DrugBiological Target/ModelActivityReference
Donepezil (Standard) Acetylcholinesterase (AChE)Potent Inhibitor[17]
Compound 3s (pyrrolidin-1-yl-benzothiazole derivative) Butyrylcholinesterase (BuChE)IC50 = 2.35 µM[16]
Monoamine Oxidase B (MAO-B)IC50 = 1.6 µM[16]
N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) Butyrylcholinesterase (BuChE)IC50 = 12.33 µM[18]
Monoamine Oxidase B (MAO-B)66.30% inhibition at 100 µM[18]
2-(2-Thienyl)benzothiazoline Rotenone-induced Parkinson's modelNeuroprotective[20]
Experimental Protocol: Scopolamine-Induced Cognitive Impairment Model

This in vivo model is commonly used to screen for compounds with potential anti-amnesic and neuroprotective effects.

Workflow for Scopolamine-Induced Amnesia Model:

Scopolamine_Workflow start Start: Animal Acclimatization treatment Administer Test Compound/Vehicle/Standard start->treatment scopolamine Induce Amnesia with Scopolamine treatment->scopolamine behavioral_test Behavioral Testing (e.g., Morris Water Maze) scopolamine->behavioral_test biochemical Biochemical Analysis of Brain Tissue (AChE, Oxidative Stress Markers) behavioral_test->biochemical analysis Data Analysis and Comparison biochemical->analysis end End analysis->end

Caption: Workflow for evaluating neuroprotective effects in a scopolamine model.

Step-by-Step Methodology:

  • Animal Groups: Divide rodents into groups: vehicle control, scopolamine control, positive control (e.g., Donepezil), and test compound groups.

  • Drug Administration: Administer the test compound or vehicle for a predefined period.

  • Scopolamine Induction: Induce cognitive impairment by administering scopolamine (e.g., 1 mg/kg, i.p.).

  • Behavioral Assessment: Evaluate learning and memory using behavioral tests like the Morris water maze or passive avoidance test.

  • Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue for biochemical analysis, including acetylcholinesterase activity and markers of oxidative stress.

Conclusion and Future Directions

While direct experimental validation of "this compound" is pending, this comparative guide provides a robust framework for anticipating its biological activities. The collective evidence from structurally similar benzothiazole and pyrrolidine-containing compounds strongly suggests its potential as a lead structure in the development of novel anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on the synthesis of "this compound" and its systematic evaluation using the standardized protocols outlined in this guide. Such studies will be crucial in elucidating its specific biological profile and advancing its potential as a therapeutic candidate.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Pyrrolidin-2-yl-benzothiazole and its Analogs: A Roadmap for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This guide focuses on a specific, yet underexplored, member of this family: 2-Pyrrolidin-2-yl-benzothiazole . While extensive research exists for the broader benzothiazole class, this particular molecule represents a significant research gap and, consequently, a compelling opportunity for novel therapeutic development.[5]

This document serves as a comparative guide and a strategic roadmap for researchers venturing into the exploration of this compound. We will objectively compare its structural features to well-studied benzothiazole analogs, providing supporting experimental data from related compounds to inform a rational approach to its synthesis, biological screening, and structure-activity relationship (SAR) studies.

The Benzothiazole Core and the Pyrrolidine Moiety: A Promising Union

The therapeutic potential of this compound arises from the fusion of two key pharmacophores: the benzothiazole ring system and a pyrrolidin-2-yl substituent.

  • The Benzothiazole Scaffold: This bicyclic system, composed of a benzene ring fused to a thiazole ring, is a versatile pharmacophore. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with biological targets. Benzothiazole derivatives have been reported to inhibit a variety of enzymes, including protein kinases, and to interact with DNA.[2][6]

  • The Pyrrolidine Ring: The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in natural products and synthetic drugs. Its stereochemistry and potential for substitution offer a powerful tool for modulating physicochemical properties and target interactions. The incorporation of a pyrrolidine moiety can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all critical factors in drug design. Pyrrolidine-containing compounds have demonstrated a wide array of biological activities, including anticancer and antiviral effects.[7]

The direct linkage of the pyrrolidine ring at its 2-position to the 2-position of the benzothiazole core in This compound creates a unique chiral center and a specific spatial arrangement that warrants dedicated investigation.

Navigating the SAR Landscape: Lessons from Related Benzothiazoles

While specific SAR data for this compound is scarce, a wealth of information from related analogs provides a solid foundation for predictive analysis and experimental design. The following sections compare key structural modifications and their observed impact on biological activity in other benzothiazole series, offering a glimpse into the potential SAR of our target molecule.

Substitution on the Benzothiazole Ring

Modifications to the benzene portion of the benzothiazole nucleus have profound effects on biological activity.

Position of Substitution Type of Substituent Observed Effect on Biological Activity (in related compounds) Relevant Citations
6-positionElectron-withdrawing groups (e.g., -NO2)Often enhances anticancer and antimicrobial activity.[3]
6-positionElectron-donating groups (e.g., -OCH3)Can modulate activity and selectivity, sometimes improving potency.[3]
5,6-disubstitutionDimethylShowed antiproliferative activity against certain cancer cell lines.[2]
7-positionMethyl, BromoEnhanced antibacterial action in some series.[3]

Implications for this compound: A systematic exploration of substituents at the 5, 6, and 7-positions of the benzothiazole ring is a logical starting point. Introducing a small library of electron-donating and electron-withdrawing groups will likely yield significant insights into the electronic requirements for activity in various biological assays.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring offers multiple avenues for structural diversification.

Modification Potential Impact on Activity Rationale
N-alkylation/N-acylationModulate lipophilicity, introduce new interaction points.The nitrogen atom is a key site for derivatization to alter pharmacokinetic properties and explore additional binding interactions.
Substitution on the pyrrolidine ring (e.g., at the 3, 4, or 5-positions)Introduce new chiral centers, alter conformation, and probe for additional binding pockets.The stereochemistry of these substituents can be critical for target recognition and potency.
Ring size variation (e.g., piperidine, azepane)Alter the spatial orientation of the substituent and its interaction with the target.Studies on other benzothiazole derivatives have shown that ring size can significantly impact affinity and selectivity.[8][9]

Implications for this compound: Synthesizing analogs with modifications on the pyrrolidine nitrogen and at other positions on the ring will be crucial. Exploring different ring sizes (e.g., 2-piperidin-2-yl-benzothiazole) will also be a valuable comparative exercise.

A Proposed Research Workflow for this compound

The following workflow outlines a comprehensive plan for the synthesis, biological evaluation, and SAR-guided optimization of this compound.

Caption: Proposed research workflow for the investigation of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments based on established protocols for similar benzothiazole derivatives.

Protocol 1: Synthesis of the this compound Scaffold

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[5] For this compound, the synthesis would likely involve the reaction of 2-aminothiophenol with a protected pyrrolidine-2-carboxylic acid.

Materials:

  • 2-Aminothiophenol

  • N-Boc-L-proline (or other protected proline)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Coupling: In a round-bottom flask, dissolve N-Boc-L-proline (1.0 eq) and 2-aminothiophenol (1.0 eq) in DCM.

  • Add a coupling agent such as EDC/HOBt or HATU and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: To the crude amide, add polyphosphoric acid or Eaton's reagent.

  • Heat the mixture at 80-100 °C for 2-4 hours.

  • Cool the reaction to room temperature and carefully quench with ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate.

  • Deprotection (if necessary): If a protecting group like Boc is used, deprotect using standard conditions (e.g., trifluoroacetic acid in DCM).

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in MHB. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the adjusted bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Biological Targets and Signaling Pathways

Based on the known activities of benzothiazole derivatives, several biological targets and pathways are of high interest for screening this compound and its analogs.

Signaling_Pathways cluster_cancer Anticancer Activity cluster_neuro Neurodegenerative Diseases cluster_antimicrobial Antimicrobial Activity Kinases Protein Kinases (e.g., Lck, EGFR) Apoptosis Induction of Apoptosis Kinases->Apoptosis DNA DNA Intercalation/Damage DNA->Apoptosis LRRK2 LRRK2 Inhibition Neuroprotection Neuroprotective Effects LRRK2->Neuroprotection Tau Tau Protein Aggregation Tau->Neuroprotection DNAgyrase DNA Gyrase Inhibition CellWall Bacterial Cell Wall Synthesis DNAgyrase->CellWall CYP51 CYP51 Inhibition (Fungal) CYP51->CellWall Compound This compound Analogs Compound->Kinases Compound->DNA Compound->LRRK2 Compound->Tau Compound->DNAgyrase Compound->CYP51

Caption: Potential biological targets and pathways for this compound derivatives.

Conclusion and Future Directions

While the specific biological profile of this compound remains to be elucidated, the wealth of data on related benzothiazole derivatives provides a strong rationale for its investigation. This guide has outlined a systematic approach to unlock its therapeutic potential, from synthesis and biological screening to detailed SAR studies. The unique combination of the benzothiazole scaffold and the chiral pyrrolidine moiety presents a compelling opportunity for the discovery of novel drug candidates with potentially unique pharmacological profiles. Future research should focus on the synthesis of a diverse library of analogs, comprehensive biological evaluation against a panel of relevant targets, and in-depth mechanistic studies for any identified bioactive compounds.[5]

References

Introduction: The Criticality of Selectivity Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cross-Reactivity of 2-Pyrrolidin-2-yl-benzothiazole and Related Analogs

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While the on-target efficacy of these compounds is a primary focus, understanding their off-target interactions, or cross-reactivity, is equally crucial for developing safe and effective therapeutics. Unforeseen off-target binding can lead to toxicity, reduced efficacy, and confounding experimental results. This guide provides a comprehensive framework for assessing the cross-reactivity of novel benzothiazole derivatives, with a focus on the hypothetical compound this compound. We will explore established methodologies, data interpretation, and the rationale behind experimental design, empowering researchers to build a robust selectivity profile for their compounds of interest.

While specific cross-reactivity data for this compound is not extensively available in public literature, we will draw upon established principles and data from well-characterized benzothiazole-containing molecules, such as the approved kinase inhibitor Pracinostat, to illustrate these critical concepts.

Part 1: Foundational Concepts in Cross-Reactivity Analysis

Before delving into experimental protocols, it is essential to grasp the fundamental principles that govern compound selectivity. A compound's cross-reactivity is not random; it is dictated by its structural and electronic properties and the corresponding features of the proteome.

The Role of the Benzothiazole Scaffold

The benzothiazole core itself is a relatively rigid, bicyclic aromatic system. Its electron distribution and potential for hydrogen bonding and π-stacking interactions can lead to binding with a variety of protein targets. The substituents on the benzothiazole ring, in this case, a pyrrolidin-2-yl group at the 2-position, play a pivotal role in defining the compound's specific interactions and, consequently, its selectivity profile. The pyrrolidine ring introduces a chiral center and a basic nitrogen atom, which can form key hydrogen bonds and ionic interactions within a protein's binding pocket.

Key Families of Off-Target Proteins

Experience with a multitude of small molecule drugs has revealed that certain protein families are more prone to off-target interactions. When evaluating a novel compound like this compound, it is prudent to prioritize screening against these families:

  • Kinases: The human kinome consists of over 500 enzymes that share a conserved ATP-binding pocket. This structural similarity makes kinases a frequent source of off-target effects for ATP-competitive inhibitors.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes. Off-target GPCR binding can lead to a wide range of side effects.

  • Ion Channels: These membrane proteins are critical for neuronal signaling and cardiac function. Unintended modulation of ion channels can have serious safety implications.

  • Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism. Inhibition or induction of CYPs can lead to drug-drug interactions and altered pharmacokinetic profiles.

Part 2: Experimental Strategies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach, combining in vitro biochemical assays with cell-based and in vivo studies, is the most effective way to build a comprehensive understanding of a compound's selectivity.

Initial Broad-Panel Screening: Identifying Potential Liabilities

The first step is often a broad screen against a panel of known off-target proteins. This provides a wide-angle view of the compound's potential liabilities.

Workflow for Broad-Panel Screening

A Compound Synthesis and Purification B Selection of Screening Panel (e.g., Eurofins SafetyScreen44) A->B C Primary Binding or Functional Assays B->C D Data Analysis: % Inhibition at a Fixed Concentration C->D E Hit Identification: >50% Inhibition Threshold D->E F Dose-Response Confirmation (IC50/EC50 Determination) E->F

Caption: Workflow for initial broad-panel off-target screening.

Experimental Protocol: Radioligand Binding Assay

A common method for initial screening is the radioligand binding assay. This technique measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Preparation: A membrane preparation or purified receptor of interest is incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled).

  • Competition: The test compound (e.g., this compound) is added at a fixed concentration (typically 1-10 µM).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.

In-Depth Kinase Profiling

Given the prevalence of off-target kinase interactions, a dedicated kinome scan is a critical step for many small molecules.

Table 1: Hypothetical Kinase Selectivity Profile for this compound vs. Pracinostat

Kinase TargetThis compound (IC50, nM)Pracinostat (IC50, nM)
Primary Target HDAC1: >10,000 HDAC1: 40
Aurora A250>10,000
VEGFR2800>10,000
ABL11,500>10,000
SRC3,200>10,000
LCK5,000>10,000

This data is hypothetical for this compound and illustrative for Pracinostat to demonstrate comparative profiling.

Experimental Protocol: Kinase Glo® Assay

The Kinase-Glo® assay is a popular method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.

  • Reaction Setup: In a multi-well plate, the kinase, its substrate, and ATP are combined.

  • Compound Addition: The test compound is added in a dose-response range.

  • Kinase Reaction: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: Kinase-Glo® reagent is added, which contains luciferase. The luciferase utilizes the remaining ATP to produce a luminescent signal.

  • Measurement: The luminescence is measured using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and less inhibition by the compound.

Cellular Target Engagement and Selectivity

While biochemical assays are essential, it is crucial to confirm that the observed interactions occur in a more physiologically relevant context.

Workflow for Cellular Thermal Shift Assay (CETSA)

A Treat Intact Cells with Compound or Vehicle B Heat Shock Cells at a Range of Temperatures A->B C Cell Lysis and Centrifugation B->C D Collect Soluble Fraction C->D E Protein Quantification (e.g., Western Blot, Mass Spec) D->E F Generate Melt Curves to Assess Thermal Stabilization E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells. It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis: The cells are lysed, and the insoluble, denatured proteins are pelleted by centrifugation.

  • Analysis: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Interpreting the Data and Building a Selectivity Case

The ultimate goal of cross-reactivity studies is to build a compelling case for the selectivity of a compound. This involves integrating data from multiple assays and considering the therapeutic context.

The Selectivity Window

A key metric is the "selectivity window," which is the ratio of the compound's potency against its intended target versus its potency against off-targets. A larger selectivity window (e.g., >100-fold) is generally desirable, as it suggests that the compound can achieve a therapeutic effect at concentrations that do not significantly engage off-targets.

Structure-Activity Relationship (SAR) for Selectivity

If cross-reactivity is observed, medicinal chemistry efforts can be directed at modifying the compound's structure to improve selectivity. For this compound, modifications to the pyrrolidine ring or the addition of substituents to the benzothiazole core could be explored to disrupt off-target binding while maintaining on-target activity.

Logical Relationship of Selectivity-Driven Drug Design

A Initial Compound (this compound) B Cross-Reactivity Profiling A->B C Identification of Off-Target Liabilities B->C D Structural Biology Insights (e.g., Co-crystal Structures) C->D E Rational Chemical Modification D->E F Synthesis of New Analogs E->F G Re-evaluate On- and Off-Target Activity F->G G->C Iterate H Improved Selectivity Profile G->H

Caption: Iterative cycle of selectivity-driven drug design.

Conclusion

The assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery. For a novel compound like this compound, a systematic and multi-faceted approach is essential to uncover potential off-target interactions. By combining broad-panel screening, in-depth profiling against key target families like kinases, and cellular target engagement studies, researchers can build a robust selectivity profile. This not only de-risks the progression of a compound into further development but also provides invaluable insights into its mechanism of action and potential clinical translation. The methodologies and principles outlined in this guide provide a solid foundation for any research program focused on the development of novel benzothiazole-based therapeutics.

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6] This guide introduces a novel derivative, 2-Pyrrolidin-2-yl-benzothiazole, and proposes a comprehensive benchmarking framework to evaluate its potential efficacy against established standard compounds in the fields of oncology and inflammation. By providing detailed experimental protocols and comparative data, we aim to offer researchers and drug development professionals a robust methodology for assessing the therapeutic promise of this and other novel benzothiazole-based compounds.

Introduction: The Promise of the Benzothiazole Scaffold

Heterocyclic compounds are fundamental to modern drug discovery, with over 85% of biologically active chemical entities containing a heterocyclic ring.[7] Among these, the benzothiazole nucleus, a fusion of benzene and thiazole rings, is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][8] This structural adaptability has led to the development of numerous benzothiazole derivatives with potent therapeutic activities.[1] Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), underscore the therapeutic potential of this chemical class.[2][7]

The introduction of a pyrrolidine ring to the benzothiazole core represents a strategic modification aimed at exploring new chemical space and enhancing biological activity.[7] While research has explored pyrrolidine-containing benzothiazoles, the specific isomer, this compound, remains a largely uninvestigated chemical entity.[7] This guide puts forth a hypothetical yet scientifically rigorous benchmarking study to evaluate its potential as both an anticancer and an anti-inflammatory agent.

Benchmarking Against Standard Anticancer Agents

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[8][9][10] To assess the anticancer potential of this compound, a direct comparison with a well-established chemotherapeutic agent is essential.

Standard Compound: Doxorubicin Rationale for Selection: Doxorubicin is a widely used and well-characterized anthracycline antibiotic with broad-spectrum anticancer activity.[11] It serves as a reliable positive control in in vitro cytotoxicity assays.[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[12] It is a standard and efficient technique for evaluating the cytotoxic effects of novel compounds on various cancer cell lines.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to Doxorubicin against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma)

  • This compound

  • Doxorubicin

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in DMEM. Treat the cells with varying concentrations of the compounds and incubate for 48 hours. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using a dose-response curve.

Hypothetical Comparative Data: Anticancer Activity
CompoundCancer Cell LineHypothetical IC50 (µM)
This compound HepG2 (Liver)8.5
MCF-7 (Breast)12.3
Doxorubicin (Standard) HepG2 (Liver)1.2
MCF-7 (Breast)0.9

Interpretation of Hypothetical Data: In this hypothetical scenario, while Doxorubicin exhibits potent cytotoxicity at sub-micromolar concentrations, this compound demonstrates moderate anticancer activity in the low micromolar range. This would suggest that while not as potent as the standard, the novel compound possesses promising cytotoxic effects worthy of further investigation and optimization.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Treat with Test Compound & Doxorubicin (Serial Dilutions) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove Medium & Add DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Comparative Cytotoxicity Data analyze->end

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Benchmarking Against Standard Anti-inflammatory Agents

The benzothiazole scaffold is also a key feature in many compounds with anti-inflammatory properties.[2][9][13] These derivatives can modulate key enzymatic pathways involved in inflammation.[1] A crucial target in this context is the cyclooxygenase-2 (COX-2) enzyme.

Standard Compound: Diclofenac Rationale for Selection: Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.[14] It is widely used as a standard in in vitro anti-inflammatory assays.[14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Objective: To determine the IC50 of this compound for COX-2 inhibition in comparison to Diclofenac.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)

  • This compound

  • Diclofenac

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and varying concentrations of this compound or Diclofenac. Include a vehicle control (enzyme only) and a blank (buffer only). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add TMPD and arachidonic acid to each well to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of COX-2 inhibition relative to the vehicle control. Calculate the IC50 values from the dose-response curve.

Hypothetical Comparative Data: Anti-inflammatory Activity
CompoundTargetHypothetical IC50 (µM)
This compound COX-215.2
Diclofenac (Standard) COX-25.8

Interpretation of Hypothetical Data: This hypothetical result suggests that this compound is a moderately potent inhibitor of the COX-2 enzyme. While not as potent as the standard drug Diclofenac, an IC50 in the mid-micromolar range indicates a significant anti-inflammatory potential that could be further explored, particularly concerning its selectivity for COX-2 over COX-1 to potentially reduce gastrointestinal side effects.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Workflow start Start: Prepare Reagents prepare_plate Add Buffer, COX-2 Enzyme, & Test Compound/Diclofenac to 96-well Plate start->prepare_plate incubate Incubate for 15 min prepare_plate->incubate initiate Add TMPD and Arachidonic Acid incubate->initiate measure Kinetic Read at 590 nm for 5 min initiate->measure analyze Calculate Reaction Rate & % Inhibition measure->analyze determine_ic50 Determine IC50 Values analyze->determine_ic50 end End: Comparative COX-2 Inhibition Data determine_ic50->end

Caption: Workflow for assessing in vitro COX-2 inhibition.

Discussion and Future Directions

This guide outlines a foundational benchmarking strategy for the novel compound this compound. The proposed in vitro assays provide a clear and established path to quantify its potential anticancer and anti-inflammatory activities relative to gold-standard drugs.

The hypothetical data presented herein suggests that this compound could be a promising lead compound. Should initial screenings yield positive results, further investigations would be warranted, including:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular pathways through which the compound exerts its cytotoxic or anti-inflammatory effects.

  • In Vivo Efficacy: Progressing to animal models to assess the compound's efficacy and safety profile in a living system.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

By systematically benchmarking novel benzothiazole derivatives like this compound against established standards, the drug discovery process can be more efficiently guided toward the development of next-generation therapeutics.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Translation

Introduction: The Benzothiazole Scaffold and the Challenge of Preclinical Correlation

The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5] The versatility of the 2-position of the benzothiazole nucleus allows for the introduction of various substituents, such as the pyrrolidine moiety, to modulate pharmacological activity. However, a significant challenge in the development of these promising therapeutic agents is the translation of in vitro efficacy to in vivo outcomes. This guide provides a comparative analysis of the in vitro and in vivo data for 2-substituted benzothiazole derivatives, with a focus on elucidating the factors that govern their correlation and predictive value in preclinical studies. While extensive data on the specific molecule "2-Pyrrolidin-2-yl-benzothiazole" is limited, a broader analysis of structurally related compounds provides crucial insights for researchers in the field.[6]

In Vitro Assessment: Foundational Insights into Mechanism and Potency

In vitro assays are indispensable for the initial screening and characterization of novel benzothiazole derivatives. They offer a controlled environment to dissect the molecular mechanism of action and determine the intrinsic potency of a compound.

Common In Vitro Evaluation Platforms

A variety of in vitro models are employed to assess the therapeutic potential of benzothiazole derivatives:

  • Cell-Based Assays: Cancer cell lines are frequently used to evaluate the antiproliferative activity of benzothiazole compounds.[7][8][9] For instance, derivatives have been tested against breast (MCF-7), liver (HepG2), and lung (H1299) cancer cell lines to determine their IC50 values.[7][8][9]

  • Enzyme Inhibition Assays: For derivatives designed to target specific enzymes, such as kinases or monoamine oxidase (MAO), enzyme inhibition assays are crucial for quantifying their inhibitory potency (e.g., IC50 or Ki values).[10]

  • Antimicrobial Assays: The antibacterial and antifungal properties of benzothiazole derivatives are often assessed using techniques like the agar-well diffusion method to measure the zone of inhibition against various microbial strains.[11]

Illustrative In Vitro Data for Benzothiazole Derivatives
Compound ClassIn Vitro ModelKey FindingReference
Benzothiazole-Thiazolidinedione HybridsMDA-MB-231 Breast Cancer CellsSignificant FOXM1 inhibition with IC50 values as low as 6.13 µM.[7][7]
2-Aminobenzothiazole DerivativesAldose Reductase (ALR2) Enzyme AssayInhibition of ALR2 at concentrations below 10 µM.[12][12]
Benzothiazole-Propanamide-Pyrrolidine DerivativesButyrylcholinesterase (BuChE) Enzyme AssayGood inhibitory potency with IC50 values in the range of 12-16 µM.[10][10]

The Crucial Transition: In Vivo Validation and Pharmacokinetic Profiling

While in vitro studies provide essential preliminary data, in vivo models are critical for evaluating the efficacy, safety, and pharmacokinetic profile of a compound in a complex biological system.

Key In Vivo Experimental Designs
  • Xenograft Models: To assess anticancer activity, human cancer cells are implanted in immunocompromised mice. The effect of the benzothiazole derivative on tumor growth is then monitored over time.[8]

  • Disease Induction Models: For other therapeutic areas, such as diabetes or epilepsy, animal models where the disease state is induced are utilized.[12][13] For example, a streptozotocin-induced diabetic rat model can be used to evaluate the antihyperglycemic effects of a compound.[12]

  • Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Blood and tissue samples are collected at various time points after administration to determine key parameters like half-life, bioavailability, and tissue distribution.

  • Toxicity Studies: Acute and chronic toxicity studies are conducted to determine the safety profile of the compound, including the maximum tolerated dose (MTD) and potential organ-specific toxicities.[12]

Bridging the Data: Correlating In Vitro Potency with In Vivo Efficacy

The correlation between in vitro and in vivo results is often not linear and is influenced by a multitude of factors. A potent compound in vitro may fail in vivo due to poor pharmacokinetics, high toxicity, or off-target effects.

Factors Influencing In Vitro to In Vivo Correlation:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can lead to insufficient drug concentration at the site of action, resulting in a lack of efficacy in vivo despite high in vitro potency.

  • Metabolism: The liver can metabolize the parent compound into inactive or even toxic metabolites, which is not accounted for in simple in vitro cell-based assays.

  • Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to exert its therapeutic effect.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a different pharmacological profile than observed in vitro.

Illustrative Correlation Scenarios for Benzothiazole Derivatives:

ScenarioIn Vitro ObservationIn Vivo OutcomePlausible Explanation
Successful Translation A 2-aminobenzothiazole derivative shows potent ALR2 inhibition.[12]The same compound exhibits sustained antihyperglycemic effects in a diabetic rat model.[12]Good oral bioavailability and favorable ADME properties allowing the compound to reach and act on its target in vivo.
Efficacy Discrepancy A benzothiazole derivative demonstrates high cytotoxicity against cancer cell lines.Limited tumor growth inhibition in a xenograft model.Poor pharmacokinetic profile (e.g., low bioavailability, rapid clearance) or significant off-target toxicities at therapeutic doses.
Unpredicted Toxicity A compound is non-toxic to cells in culture.Signs of hepatotoxicity are observed in animal studies.Formation of a toxic metabolite in the liver that was not generated in the in vitro system.

Experimental Protocols: A Guide to Key Methodologies

To ensure robust and reproducible data, standardized protocols are essential. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the benzothiazole derivative to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the benzothiazole derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume using calipers 2-3 times per week.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing the Workflow and Key Pathways

Drug Discovery and Development Workflow

cluster_0 In Vitro Stage cluster_1 In Vivo Stage Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Potency & Selectivity Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Target Identification ADME/Tox Profiling ADME/Tox Profiling Mechanism of Action Studies->ADME/Tox Profiling Lead Optimization Efficacy Studies Efficacy Studies ADME/Tox Profiling->Efficacy Studies Dose Selection Preclinical Candidate Selection Preclinical Candidate Selection Efficacy Studies->Preclinical Candidate Selection Proof of Concept Clinical Trials Clinical Trials Preclinical Candidate Selection->Clinical Trials

Caption: A simplified workflow for preclinical drug discovery, highlighting the transition from in vitro to in vivo studies.

Factors Influencing In Vivo-In Vitro Correlation

cluster_factors Physiological & Pharmacokinetic Factors InVitro_Potency In Vitro Potency Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Toxicity Toxicity InVivo_Efficacy In Vivo Efficacy Absorption->InVivo_Efficacy Distribution->InVivo_Efficacy Metabolism->InVivo_Efficacy Excretion->InVivo_Efficacy Toxicity->InVivo_Efficacy

Caption: Key ADME/Tox factors that modulate the translation of in vitro potency to in vivo efficacy.

Conclusion and Future Directions

The successful development of 2-substituted benzothiazole derivatives as therapeutic agents hinges on a thorough understanding of the correlation between in vitro and in vivo data. While in vitro assays are powerful tools for initial screening and mechanism of action studies, they cannot fully recapitulate the complexities of a living organism. A robust preclinical development plan must incorporate comprehensive in vivo studies to assess efficacy, pharmacokinetics, and safety. Future research should focus on developing more predictive in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, to bridge the gap between cell culture and whole-animal studies. Furthermore, a deeper investigation into the structure-activity and structure-property relationships of benzothiazole derivatives will enable the rational design of compounds with improved in vivo performance.

References

A Researcher's Guide to the Selectivity Profiling of 2-Pyrrolidin-2-yl-benzothiazole and its Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the selectivity profiling of 2-Pyrrolidin-2-yl-benzothiazole, a heterocyclic compound of interest in modern medicinal chemistry. While direct extensive research on this specific molecule is emerging, we will draw upon data from structurally related compounds and established methodologies to present a robust framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and assess the therapeutic potential of novel benzothiazole derivatives, particularly as monoamine oxidase (MAO) inhibitors.

Introduction: The Significance of Selectivity in MAO Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and are implicated in different neurological and psychiatric conditions.[1][3]

  • MAO-A primarily metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[2][3]

  • MAO-B is more selective for dopamine, and its inhibitors are used in the treatment of Parkinson's disease.[1][2]

The clinical utility of MAO inhibitors (MAOIs) is often dictated by their selectivity. Non-selective MAOIs can lead to significant side effects, most notably the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[2][4] Therefore, the development of isoform-selective MAOIs is a critical goal in drug discovery to enhance therapeutic efficacy and improve safety profiles.

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets and exhibit a wide range of pharmacological activities, including neuroprotective effects.[5][6][7] Recent studies on benzothiazole derivatives containing a pyrrolidine moiety have indicated selective inhibitory activity against MAO-B, suggesting a promising avenue for therapeutic development.[8] This guide will delineate the necessary steps to rigorously characterize the selectivity profile of this compound.

Comparative Selectivity Profile: Hypothetical Data and Established Inhibitors

To contextualize the potential of this compound, we present a hypothetical selectivity profile based on preliminary data from analogous compounds.[8] This is compared with well-characterized MAOIs.

CompoundTargetIC50 (nM)Selectivity Index (MAO-A/MAO-B)Therapeutic Category
This compound (Hypothetical) MAO-A>10,000>100Selective MAO-B Inhibitor (Potential)
MAO-B100
Moclobemide MAO-A~200~0.02Selective MAO-A Inhibitor (Antidepressant)[4]
MAO-B~10,000
Selegiline MAO-A~9,000>90Selective MAO-B Inhibitor (Anti-Parkinsonian)[1][9]
MAO-B~100
Tranylcypromine MAO-A~150~1Non-selective MAO Inhibitor (Antidepressant)[1]
MAO-B~150

Note: The IC50 values for this compound are illustrative and require experimental validation. The data for the reference compounds are approximated from various sources.

Experimental Workflow for Selectivity Profiling

A robust determination of the selectivity profile involves a systematic in vitro evaluation against both MAO isoforms. The following workflow outlines the key steps.

Caption: Experimental workflow for MAO inhibitor selectivity profiling.

Detailed Experimental Protocols

The following protocols provide a foundation for conducting the in vitro assays.

Fluorescence-Based In Vitro MAO-A/B Inhibition Assay

This high-throughput method is ideal for primary screening and IC50 determination.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (MAO substrate)

  • Test compound (this compound) and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In the microplate wells, add the assay buffer.

  • Add the test compounds or reference inhibitors to their respective wells.

  • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a solution containing kynuramine, Amplex® Red, and HRP.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).

  • Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

HPLC-Based In Vitro MAO-A/B Inhibition Assay

This method offers a more direct measurement of substrate metabolism and is useful for confirming results and for mechanistic studies.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Test compound and reference inhibitors

  • Assay buffer

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare solutions of the test and reference compounds at various concentrations.

  • In a reaction tube, pre-incubate the MAO-A or MAO-B enzyme with the compound in the assay buffer at 37°C.

  • Initiate the reaction by adding the kynuramine solution.

  • Incubate the reaction mixture for a defined time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of the fluorescent product, 4-hydroxyquinoline.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the fluorescence-based assay.[10][11]

Understanding the Mechanism: The MAO Catalytic Cycle

The inhibitory action of this compound on MAO interrupts the normal catalytic cycle of the enzyme.

G MAO_FAD MAO-FAD (Oxidized) MAO_FADH2 MAO-FADH2 (Reduced) MAO_FAD->MAO_FADH2 Reduction Aldehyde_Product Aldehyde Product MAO_FAD->Aldehyde_Product NH3 NH3 MAO_FAD->NH3 MAO_FADH2->MAO_FAD Oxidation H2O2 H2O2 MAO_FADH2->H2O2 Amine_Substrate Amine Substrate (e.g., Dopamine) Amine_Substrate->MAO_FAD O2 O2 O2->MAO_FADH2 Inhibitor This compound Inhibitor->MAO_FAD Inhibition

Caption: The catalytic cycle of Monoamine Oxidase (MAO) and the point of inhibition.

Conclusion and Future Directions

The preliminary analysis of compounds structurally related to this compound suggests a promising profile as a selective MAO-B inhibitor.[8] However, rigorous experimental validation is paramount. The protocols and workflow detailed in this guide provide a comprehensive framework for such an investigation.

Future research should focus on:

  • Complete Selectivity Profiling: Screening against a broader panel of enzymes and receptors to identify any off-target effects.

  • In Vivo Efficacy: Evaluating the compound in animal models of Parkinson's disease or other relevant neurological disorders.

  • Pharmacokinetic and ADME/Tox Studies: Assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity.

By systematically applying these principles, the scientific community can fully elucidate the therapeutic potential of this compound and its analogs, paving the way for the development of novel and safer treatments for neurodegenerative and psychiatric disorders.

References

Navigating Synthesis Reproducibility: A Comparative Guide to 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Pyrrolidin-2-yl-benzothiazole and a Comparative Analysis with 2-Phenylbenzothiazole.

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The synthesis of novel chemical entities is often the first and most critical step in this journey, where inconsistencies can lead to significant delays and resource expenditure. This guide provides an in-depth analysis of the synthesis of this compound, a heterocyclic compound of interest, with a focus on the factors influencing its reproducibility. To provide a clear benchmark, its synthesis and characterization are compared with the well-established protocol for 2-phenylbenzothiazole. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of small molecule synthesis and ensure the generation of robust and reliable data.

The Critical Role of Reproducibility in Drug Discovery

The path from a promising lead compound to a clinically approved drug is fraught with challenges, and the inability to reproduce foundational synthetic work can be a costly stumbling block. In the United States alone, it is estimated that approximately 50% of preclinical research is not reproducible, leading to an annual expenditure of around $28 billion on research that cannot be validated. This lack of reproducibility not only wastes valuable resources but also erodes confidence in published findings and hinders the translation of basic research into viable therapies.[1] Ensuring that the synthesis of a target molecule is robust, scalable, and consistently yields a product of high purity is therefore not just a matter of good laboratory practice, but a critical component of a successful drug development program.

Synthesis of this compound: A Plausible Protocol and its Challenges

The synthesis of 2-substituted benzothiazoles is a cornerstone of medicinal chemistry, with the condensation of 2-aminothiophenol with a carbonyl-containing compound being a widely employed and versatile method. For our target molecule, this compound, a plausible and efficient synthetic route involves the condensation of 2-aminothiophenol with L-proline, an amino acid, under microwave irradiation. This approach leverages the principles of green chemistry by often requiring shorter reaction times and potentially using less hazardous solvents.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Microwave_Irradiation Microwave Irradiation (e.g., 120 °C, 20 min) 2-Aminothiophenol->Microwave_Irradiation L-Proline L-Proline L-Proline->Microwave_Irradiation Quenching Quenching (e.g., with water) Microwave_Irradiation->Quenching Solvent Solvent (e.g., DMF) Solvent->Microwave_Irradiation Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Column_Chromatography Column Chromatography (Silica gel) Extraction->Column_Chromatography Product This compound Column_Chromatography->Product SynthesisComparison cluster_target Target: this compound cluster_comparator Comparator: 2-Phenylbenzothiazole Reactants_Target 2-Aminothiophenol + L-Proline Conditions_Target Microwave, 120°C, 20 min Reactants_Target->Conditions_Target Yield_Target Expected Yield: Moderate to Good Conditions_Target->Yield_Target Reproducibility_Target Reproducibility Challenges: - Starting material purity - Precise microwave control Yield_Target->Reproducibility_Target Reactants_Comparator 2-Aminothiophenol + Benzaldehyde Conditions_Comparator Conventional Heating (Reflux) or Microwave Reactants_Comparator->Conditions_Comparator Yield_Comparator Expected Yield: Good to Excellent Conditions_Comparator->Yield_Comparator Reproducibility_Comparator Reproducibility: Generally High Yield_Comparator->Reproducibility_Comparator ValidationWorkflow cluster_purification Purification cluster_characterization Characterization Crude_Product Crude Synthetic Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step NMR NMR Spectroscopy (¹H, ¹³C) Purification_Step->NMR Structure Confirmation MS Mass Spectrometry (MS) Purification_Step->MS Molecular Weight Verification HPLC HPLC Analysis Purification_Step->HPLC Purity Assessment Validated_Product Validated Pure Product NMR->Validated_Product MS->Validated_Product HPLC->Validated_Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pyrrolidin-2-yl-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Pyrrolidin-2-yl-benzothiazole (CAS No: 359804-21-0). The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure personnel safety and maintain experimental integrity. The procedures outlined below are synthesized from authoritative safety data sheets and best practices in chemical laboratory safety.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound and its structural analogs are heterocyclic aromatic compounds that demand careful handling. While comprehensive toxicological data for this specific molecule may not be fully investigated, the available Safety Data Sheets (SDS) for the compound, its salts, and related benzothiazole derivatives provide a clear hazard profile that dictates our safety protocols.[1]

The primary hazards associated with this compound are:

  • Skin Irritation (H315): The compound is classified as a skin irritant.[2][3] Direct contact can lead to inflammation, itching, reddening, or pain.[3] This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent dermal exposure.

  • Serious Eye Irritation (H319): It is known to cause serious eye irritation.[2][3] Accidental contact with the eyes, either through direct splashing or transfer from contaminated hands, can result in redness, pain, or severe eye damage.[3] This makes mandatory the use of sealed safety goggles.

  • Respiratory Tract Irritation (H335): The compound, particularly in solid or aerosolized form, may cause respiratory irritation.[2][3] Inhalation can irritate the lungs and respiratory system.[3] Therefore, all handling of solids should be performed in a controlled, ventilated environment to minimize the risk of inhaling dust or vapors.

  • Potential Oral Toxicity: Structurally similar benzothiazole derivatives are classified as toxic if swallowed (H301).[1] This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[1][4]

Core PPE Requirements: Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following equipment must be used for all procedures involving this compound.

PPE CategoryRecommended Equipment SpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards.[5]Protects against splashes and airborne particles, addressing the serious eye irritation hazard.[2][3]
A face shield should be worn over goggles during procedures with a high risk of splashing.[1][6]Provides a secondary barrier for the entire face.
Skin & Body Protection Nitrile rubber gloves (inspect before use).Offers chemical resistance against benzothiazole derivatives.[6] Gloves must be changed frequently, especially after direct contact.[1][6]
A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Not required if work is conducted within a certified chemical fume hood.A fume hood provides adequate engineering control to prevent inhalation of dust or vapors.[6]
For operations outside a fume hood or where dust generation is unavoidable, a NIOSH-approved dust respirator is required.[6][7]Mitigates the risk of respiratory tract irritation from airborne particles.[3]

Operational and Disposal Plans

Engineering Controls: The Foundation of Safety

All weighing, transfers, and manipulations of this compound must be conducted inside a calibrated and certified chemical fume hood.[6] This is the primary engineering control to minimize inhalation exposure. The workspace should be equipped with an eyewash station and a safety shower that are readily accessible.[2]

Procedural Guide for Safe Handling
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Lay down absorbent, disposable bench paper to contain any minor spills.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling the Chemical: Use spatulas and weighing boats appropriate for the amount of substance. Avoid actions that could generate dust. If the compound is a solid, handle it gently.

  • Post-Handling: After completing the work, decontaminate the work area with an appropriate solvent and then wash with soap and water.[6]

  • Doffing PPE: Remove gloves first using a proper technique to avoid skin contact with the outer surface.[1] Then, remove the lab coat, followed by the safety goggles.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling the substance and before leaving the laboratory.[1][2]

PPE Selection & Use Workflow Diagram

The following diagram outlines the decision-making process for selecting and using PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operations & Disposal start Start: Plan to handle This compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment fume_hood_check Is a certified fume hood available? risk_assessment->fume_hood_check respirator Add NIOSH-approved Respirator risk_assessment:s->respirator:n No (Dust Risk Outside Hood) ppe_standard Don Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles fume_hood_check->ppe_standard Yes stop STOP! Do not proceed. Consult Safety Officer. fume_hood_check->stop No face_shield Add Face Shield ppe_standard->face_shield ppe_full Full PPE Assembled face_shield->ppe_full Yes (Splash Risk) face_shield->ppe_full No proceed Proceed with Handling in Fume Hood ppe_full->proceed decon Decontaminate Workspace & Dispose of Waste proceed->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash end End wash->end

Caption: Workflow for PPE selection and safe handling of this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and weighing boats, must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled waste container.

  • Waste Compound: Unused or waste this compound should never be disposed of down the drain.[2][6] It must be collected in a suitable, closed container for chemical waste.

  • Final Disposal: The disposal of all waste must be conducted through an approved waste disposal plant and in accordance with all applicable federal, state, and local environmental regulations.[2][3][6] A common method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

By adhering to these rigorous PPE and handling protocols, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.